Delta 7-avenasterol
Description
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Properties
Molecular Formula |
C29H48O |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22?,23+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
MCWVPSBQQXUCTB-CVRIKDQZSA-N |
Isomeric SMILES |
C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Delta-7-Avenasterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-7-avenasterol is a significant phytosterol found in various plant species. As an intermediate in the complex web of sterol biosynthesis, it plays a crucial role in the formation of essential structural and signaling molecules within the plant cell. Understanding its biosynthetic pathway is paramount for researchers in fields ranging from plant biology and biochemistry to drug development, where phytosterols (B1254722) and their derivatives are of increasing interest for their potential therapeutic applications. This technical guide provides an in-depth exploration of the biosynthetic route to delta-7-avenasterol, detailing the enzymatic players, their kinetics, and the experimental methodologies used to elucidate this intricate process.
The Biosynthetic Pathway from Cycloartenol (B190886)
The journey to delta-7-avenasterol begins with cycloartenol, the primary cyclized precursor of sterols in plants, which is synthesized from 2,3-oxidosqualene. The subsequent pathway involves a series of modifications to the sterol nucleus and side chain, primarily catalyzed by a suite of enzymes located in the endoplasmic reticulum. The key transformations include methylation, demethylation, isomerization, and desaturation reactions.
The generally accepted sequence of enzymatic reactions leading from cycloartenol to delta-7-avenasterol is as follows:
-
C-24 Methylation (First) : The pathway initiates with the methylation of the C-24 position of cycloartenol, catalyzed by S-adenosyl-L-methionine:cycloartenol-C-24-methyltransferase (SMT1) , to produce 24-methylenecycloartanol (B74860).[1]
-
C-4 Demethylation (First Methyl Group) : The 4α-methyl group of 24-methylenecycloartanol is removed by a complex of enzymes, with the initial oxidation step carried out by sterol-4α-methyl oxidase 1 (SMO1) . This leads to the formation of cycloeucalenol (B201777).[2][3]
-
Cyclopropane (B1198618) Ring Opening : The cyclopropane ring of cycloeucalenol is opened by cycloeucalenol cycloisomerase (CPI1) to yield obtusifoliol (B190407).[4][5]
-
C-14 Demethylation : The 14α-methyl group of obtusifoliol is removed by obtusifoliol 14α-demethylase (CYP51) , a cytochrome P450 enzyme, resulting in 4α-methyl-5α-ergosta-8,14,24(28)-trien-3β-ol.[5][6]
-
C-14 Reduction : The Δ14 double bond is reduced by sterol C-14 reductase (FACKEL/FK) to produce 4α-methylfecosterol.[5][7]
-
C-8,7 Isomerization : The Δ8 double bond is isomerized to a Δ7 double bond by C-8,7 sterol isomerase (HYDRA1/HYD1) , forming 24-methylenelophenol (B75269).[5][7][8]
-
C-24 Methylation (Second) : A second methyl group is added at the C-24 position of 24-methylenelophenol by 24-methylenesterol C-methyltransferase (SMT2) , leading to the formation of (Z)-24-ethylidenelophenol.[1]
-
C-4 Demethylation (Second Methyl Group) : The remaining 4α-methyl group of 24-ethylidenelophenol is removed by the action of sterol-4α-methyl oxidase 2 (SMO2) and associated enzymes, yielding delta-7-avenasterol.[2]
-
C-5 Desaturation : Delta-7-avenasterol can be further metabolized to 5-dehydroavenasterol by lathosterol oxidase (also known as sterol C-5 desaturase) .[9][10][11][12]
Below is a graphical representation of this biosynthetic pathway.
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for some of the key enzymes involved in the biosynthesis of delta-7-avenasterol. It is important to note that kinetic parameters can vary depending on the plant species and the specific experimental conditions.
| Enzyme | Organism | Substrate | Km (μM) | Vmax or kcat | Reference(s) |
| SMT1 | Soybean (Glycine max) | Cycloartenol | - | 0.01 s-1 (kcat) | [13] |
| 24(28)-Methylenelophenol | - | 0.001 s-1 (kcat) | [13] | ||
| Obtusifoliol 14α-demethylase (CYP51) | Maize (Zea mays) | Obtusifoliol | 160 ± 5 | 65 ± 5 pmol/min/mg protein | [14] |
| Enzyme | Organism | Inhibitor | Ki (μM) | Type of Inhibition | Reference(s) |
| SMT1 | Soybean (Glycine max) | 25-Azacycloartanol | 0.045 | - | [13] |
| Obtusifoliol 14α-demethylase (CYP51) | Mycobacterium tuberculosis | Ketoconazole | - | Type II binding | [15] |
| Clotrimazole | - | Type II binding | [15] | ||
| Fluconazole | - | Type II binding | [15] |
Experimental Protocols
General Protocol for Phytosterol Extraction and Analysis by GC-MS
This protocol provides a general framework for the extraction, derivatization, and quantification of phytosterols, including delta-7-avenasterol, from plant tissues.
1. Sample Preparation and Lipid Extraction: a. Homogenize fresh or freeze-dried plant material (e.g., 1-5 g) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).[16] b. For solid samples, a solid-liquid extraction can be performed, while for liquid samples, a liquid-liquid extraction is appropriate.[17] c. Add an internal standard (e.g., 5α-cholestane or epicoprostanol) at a known concentration to the initial homogenate to correct for losses during sample preparation.[18] d. Filter the homogenate to remove solid debris. e. Evaporate the solvent from the filtrate under a stream of nitrogen or using a rotary evaporator at a controlled temperature (e.g., 45°C).[17]
2. Saponification: a. To hydrolyze steryl esters and glycosides, resuspend the lipid extract in an alcoholic potassium hydroxide (B78521) solution (e.g., 1 M KOH in 95% ethanol).[16] b. Heat the mixture at a controlled temperature (e.g., 70-80°C) for 1-2 hours with occasional vortexing.[19] c. After cooling to room temperature, add distilled water and extract the unsaponifiable fraction (containing free sterols) three times with a non-polar solvent such as n-hexane or diethyl ether.[16] d. Pool the organic phases and wash with distilled water until the aqueous phase is neutral. e. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to dryness.
3. Derivatization: a. To increase volatility for GC analysis, convert the free sterols to their trimethylsilyl (B98337) (TMS) ethers. b. Resuspend the dried unsaponifiable fraction in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a dry solvent like pyridine (B92270) or anhydrous acetonitrile.[18] c. Heat the reaction mixture at 60-70°C for 30-60 minutes.[18] d. After cooling, the sample is ready for GC-MS analysis.
4. GC-MS Analysis: a. Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into a gas chromatograph coupled to a mass spectrometer. b. Use a capillary column suitable for sterol analysis (e.g., DB-5MS or equivalent). c. Set the temperature program to achieve optimal separation of the different sterol isomers. A typical program might start at 150°C, hold for a few minutes, then ramp up to 320°C.[17] d. The mass spectrometer is typically operated in electron ionization (EI) mode. e. Identify individual phytosterols by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST). f. Quantify the phytosterols by comparing the peak area of each compound to the peak area of the internal standard and using a calibration curve generated with known concentrations of authentic standards.[17]
In Vitro Assay for Sterol C-5 Desaturase (Lathosterol Oxidase)
This protocol is adapted from studies on sterol C-5 desaturase in various organisms and can be applied to plant microsomal preparations.[9][20]
1. Preparation of Microsomal Fraction: a. Homogenize fresh plant tissue (e.g., maize seedlings) in a cold buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 0.4 M sucrose, 10 mM EDTA, and 5 mM dithiothreitol). b. Filter the homogenate through cheesecloth and centrifuge at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria. c. Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction. d. Resuspend the microsomal pellet in a suitable buffer for the enzyme assay. e. Determine the protein concentration of the microsomal preparation (e.g., using the Bradford assay).
2. Enzyme Assay: a. The assay mixture should contain the microsomal fraction (containing the enzyme), a buffer (e.g., potassium phosphate, pH 7.2), and the substrate, delta-7-avenasterol. b. The reaction requires molecular oxygen and a reducing equivalent, typically NADH or NADPH.[20] Studies on maize C5(6)-desaturase indicate that NADH is more efficient.[20] c. The substrate, delta-7-avenasterol, can be added in a suitable solvent (e.g., acetone (B3395972) or Tween-80) to ensure its solubility in the aqueous assay medium. d. Initiate the reaction by adding the microsomal protein. e. Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a specific period (e.g., 30-60 minutes). f. Terminate the reaction by adding a strong base (e.g., ethanolic KOH) and heating to saponify the lipids.
3. Product Analysis: a. After saponification, extract the sterols as described in the general phytosterol analysis protocol. b. Analyze the extracted sterols by GC-MS or HPLC to identify and quantify the product, 5-dehydroavenasterol. c. Enzyme activity can be expressed as the amount of product formed per unit time per milligram of microsomal protein.
Conclusion
The biosynthetic pathway of delta-7-avenasterol is a multi-step process involving a cascade of specific enzymatic reactions. This guide has outlined the key enzymes, their sequential action, and the intermediates formed en route from cycloartenol. While significant progress has been made in identifying the core components of this pathway, further research is required to fully elucidate the kinetic properties and regulatory mechanisms of all the involved enzymes across different plant species. The provided experimental protocols offer a foundation for researchers to investigate these aspects, contributing to a deeper understanding of plant sterol metabolism and its potential for biotechnological and pharmaceutical applications.
References
- 1. EC 2.1.1.143 [iubmb.qmul.ac.uk]
- 2. Plant sterol biosynthesis: identification of two distinct families of sterol 4alpha-methyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SMO1 Family of Sterol 4α-Methyl Oxidases Is Essential for Auxin- and Cytokinin-Regulated Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloeucalenol cycloisomerase - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 7. Research [k-state.edu]
- 8. Isolation and characterization of an Arabidopsis thaliana C-8,7 sterol isomerase: functional and structural similarities to mammalian C-8,7 sterol isomerase/emopamil-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lathosterol Oxidase (Sterol C-5 Desaturase) Deletion Confers Resistance to Amphotericin B and Sensitivity to Acidic Stress in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lathosterol Oxidase (Sterol C-5 Desaturase) Deletion Confers Resistance to Amphotericin B and Sensitivity to Acidic Stress in Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Properties and structural requirements for substrate specificity of cytochrome P-450-dependent obtusifoliol 14 alpha-demethylase from maize (Zea mays) seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. myfoodresearch.com [myfoodresearch.com]
- 18. aocs.org [aocs.org]
- 19. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 20. Plant sterol biosynthesis: identification and characterization of higher plant delta 7-sterol C5(6)-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unsung Phytosterol: A Technical Guide to Delta-7-Avenasterol in the Plant Kingdom
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of delta-7-avenasterol, a significant phytosterol found throughout the plant kingdom. This document details its natural sources, distribution within plant tissues, and its pivotal role in the biosynthesis of other essential sterols. Comprehensive experimental protocols for extraction and quantification are provided, alongside a visual representation of its metabolic pathway, to support further research and development in this area.
Natural Sources and Distribution of Delta-7-Avenasterol
Delta-7-avenasterol is a naturally occurring phytosterol found in a variety of plants, playing a crucial role as an intermediate in the biosynthesis of other sterols, such as stigmasterol.[1][2] Its distribution varies significantly across different plant species and tissues. Notable concentrations have been identified in cereal grains, oilseeds, and certain legumes.
Cereal grains such as oats and rye are recognized sources of delta-7-avenasterol.[3] While it is considered a minor constituent in some cereals, its presence is significant for the overall phytosterol profile.[4] Amaranth, a pseudocereal, has also been reported to contain delta-7-avenasterol as part of its complex sterol composition.[1][5]
Oilseeds are particularly rich sources of phytosterols (B1254722), including delta-7-avenasterol. Sunflower seeds and pumpkin seeds are prominent examples, with studies indicating that delta-7-sterols can constitute a significant portion of their total sterol content.[1][2] In fact, in some varieties of pumpkin seed oil, Δ7-phytosterols, including Δ7-avenasterol, are the predominant phytosterols.[6]
Legumes also contribute to the dietary sources of delta-7-avenasterol.[1] While the concentration may vary between different legume species, they represent another important plant family where this compound is distributed.
The following table summarizes the quantitative data on the delta-7-avenasterol content in various plant sources, compiled from multiple studies.
| Plant Source | Plant Part | Delta-7-Avenasterol Content | Total Phytosterol Content | Reference |
| Cereal Grains | ||||
| Oats (Avena sativa L.) | Straw | 1-2% of total sterols | - | [7] |
| Leaves | Minor component (<9% of total sterols) | - | [8] | |
| Oilseeds | ||||
| Sunflower (Helianthus annuus) | Seed Oil | 4% of total phytosterols | 2100–4540 μg/g | [9] |
| Wild Species Seeds | 0.3 to 10.6% of total phytosterols | 1017 to 4308 mg/kg | [10] | |
| Pumpkin Seed (Cucurbita pepo) | Seed Oil | 29.5% to 42.3% of total sterol fraction | - | [11] |
| Pseudocereals | ||||
| Amaranth (Amaranthus cruentus) | Oil | 7-9% of total sterols | - | [12] |
Biosynthesis of Delta-7-Avenasterol
Delta-7-avenasterol is a key intermediate in the intricate biosynthetic pathway of plant sterols, which originates from the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol.[13][14][15] This pathway involves a series of enzymatic reactions that modify the sterol nucleus and side chain. The immediate precursor to delta-7-avenasterol is 24-ethylidenelophenol.[2] The conversion of 24-ethylidenelophenol to delta-7-avenasterol is a critical step in the formation of 24-ethyl sterols. Subsequently, delta-7-avenasterol serves as a substrate for the enzyme lathosterol (B1674540) oxidase (a Δ7-sterol-C5-desaturase), which introduces a double bond at the C-5 position to form 5-dehydroavenasterol, a precursor to other important phytosterols like stigmasterol.[1]
Below is a diagram illustrating the key steps in the biosynthesis of stigmasterol, highlighting the position of delta-7-avenasterol.
Caption: Biosynthesis pathway from Cycloartenol to Stigmasterol.
Experimental Protocols
Extraction of Phytosterols from Plant Material (Soxhlet Extraction)
This protocol describes a general method for the extraction of total lipids, including phytosterols, from dried plant material using a Soxhlet apparatus.
Materials:
-
Dried and finely ground plant material (e.g., seeds, grains)
-
Soxhlet extractor apparatus (including round-bottom flask, extraction chamber, and condenser)
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
n-Hexane or petroleum ether (analytical grade)
-
Rotary evaporator
-
Glass wool
Procedure:
-
Accurately weigh approximately 10-20 g of the dried and ground plant material and place it into a cellulose extraction thimble.
-
Lightly plug the top of the thimble with glass wool to prevent the plant material from entering the siphon tube.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with 250-300 mL of n-hexane or petroleum ether. Add a few boiling chips to ensure smooth boiling.
-
Assemble the Soxhlet apparatus, ensuring all glass joints are securely connected. The round-bottom flask is placed on the heating mantle, the extraction chamber is fitted on top of the flask, and the condenser is placed on top of the extraction chamber.
-
Connect the condenser to a cold water supply, with water entering at the bottom inlet and exiting from the top outlet.
-
Turn on the heating mantle and adjust the temperature to gently boil the solvent. The solvent will vaporize, travel up the distillation path, condense in the condenser, and drip into the thimble containing the sample.[16][17][18]
-
Continue the extraction process for 6-8 hours. The solvent will periodically siphon back into the round-bottom flask, carrying the extracted lipids.
-
After the extraction is complete, turn off the heating mantle and allow the apparatus to cool down.
-
Once cooled, dismantle the apparatus.
-
Remove the solvent from the extract in the round-bottom flask using a rotary evaporator at a temperature of approximately 40°C.
-
The resulting lipid extract, containing the phytosterols, can be used for further analysis.
Saponification of Lipid Extract for Free Sterol Analysis
This protocol details the alkaline hydrolysis (saponification) of the lipid extract to release free sterols from their esterified and glycosidic forms.
Materials:
-
Lipid extract obtained from the Soxhlet extraction
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2 M in 95% ethanol)
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
n-Hexane or diethyl ether (analytical grade)
-
Distilled water
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Transfer a known amount of the lipid extract (e.g., 200-500 mg) to a round-bottom flask.
-
Add 50 mL of 2 M ethanolic KOH solution to the flask.
-
Attach a reflux condenser to the flask and heat the mixture in a water bath or on a heating mantle at 80-90°C for 1-2 hours with constant stirring.[19]
-
After saponification, allow the mixture to cool to room temperature.
-
Transfer the cooled solution to a separatory funnel and add 50 mL of distilled water.
-
Extract the unsaponifiable matter (containing the free sterols) by adding 50 mL of n-hexane or diethyl ether to the separatory funnel. Shake vigorously for 2-3 minutes and then allow the layers to separate.[20]
-
Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with 50 mL portions of the organic solvent.
-
Combine all the organic extracts and wash them with 50 mL portions of distilled water until the washings are neutral to pH paper.
-
Dry the organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the solvent from the dried extract using a rotary evaporator to obtain the unsaponifiable fraction containing the free phytosterols.
Quantification of Delta-7-Avenasterol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the derivatization and analysis of the free sterol fraction by GC-MS for the identification and quantification of delta-7-avenasterol.
Materials:
-
Unsaponifiable fraction containing free sterols
-
Derivatization reagent (e.g., BSTFA + 1% TMCS, or SILYL-991)[21][22]
-
Pyridine (B92270) (anhydrous)
-
n-Hexane (GC grade)
-
Internal standard (e.g., 5α-cholestane or betulin)
-
GC-MS system equipped with a capillary column (e.g., HP-5MS)
Procedure:
-
Derivatization:
-
Dissolve a known amount of the unsaponifiable fraction (e.g., 1-5 mg) in a small vial with a known amount of the internal standard.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of the derivatization reagent (e.g., BSTFA + 1% TMCS).[19]
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.[19]
-
After cooling, the sample is ready for injection.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 200°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Transfer Line Temperature: 290°C
-
-
MS Conditions (example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-600
-
-
-
Quantification:
-
Identify the delta-7-avenasterol-TMS peak based on its retention time and mass spectrum compared to a known standard.
-
Quantify the amount of delta-7-avenasterol by comparing the peak area of its TMS derivative to the peak area of the internal standard, using a calibration curve generated with authentic standards.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of delta-7-avenasterol from plant materials.
Caption: Standard workflow for phytosterol analysis.
References
- 1. Buy Delta 7-avenasterol (EVT-15006436) [evitachem.com]
- 2. Showing Compound delta7-Avenasterol (FDB012733) - FooDB [foodb.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. delta7-Avenasterol | C29H48O | CID 12795736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phytosterols in hull-less pumpkin seed oil, rich in ∆7-phytosterols, ameliorate benign prostatic hyperplasia by lowing 5α-reductase and regulating balance between cell proliferation and apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seasonal Variability of Lipophilic Compounds in Oat (Avena sativa L.) Straw: A Comprehensive Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. scispace.com [scispace.com]
- 11. Nutraceutical Prospects of Pumpkin Seeds: A Study on the Lipid Fraction Composition and Oxidative Stability Across Eleven Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hielscher.com [hielscher.com]
- 17. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]
- 18. m.youtube.com [m.youtube.com]
- 19. aocs.org [aocs.org]
- 20. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Delta-7-Avenasterol: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-7-avenasterol, a phytosterol found in various plant sources, plays a crucial role as an intermediate in the biosynthesis of other significant sterols.[1] Its unique chemical architecture, characterized by a stigmastane (B1239390) skeleton, presents a subject of interest for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of delta-7-avenasterol, supported by quantitative data, detailed experimental protocols, and visual representations to facilitate a comprehensive understanding.
Chemical Structure and Properties
Delta-7-avenasterol is a C29 sterol with the molecular formula C₂₉H₄₈O.[2] Its structure is characterized by a tetracyclic cyclopenta[a]phenanthrene ring system, a hydroxyl group at the C-3 position, and a double bond between C-7 and C-8 of the steroid nucleus. A key feature is the ethylidene group at C-24 in the side chain, with a Z configuration for the double bond between C-24 and C-28.
Stereochemistry
The systematic IUPAC name for delta-7-avenasterol is (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol .[2] This nomenclature precisely defines the absolute configuration of all chiral centers within the molecule, which is crucial for its biological activity and interaction with molecular targets.
Physicochemical Properties
Delta-7-avenasterol is a solid at room temperature and exhibits slight solubility in organic solvents such as chloroform (B151607) and methanol.[3]
Table 1: Physicochemical and Spectroscopic Data for Delta-7-Avenasterol
| Property | Value | Reference(s) |
| IUPAC Name | (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [2] |
| Molecular Formula | C₂₉H₄₈O | [2] |
| Molecular Weight | 412.7 g/mol | [2] |
| CAS Number | 23290-26-8 | [4] |
| Melting Point | 118-120 °C | |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [3] |
| Mass Spectrometry (EI-MS) m/z | 412 (M⁺), 397, 394, 271, 255, 229, 213 | |
| ¹³C NMR (indicative shifts, ppm) | ~139.7 (C-8), ~121.7 (C-7), ~71.1 (C-3) |
Note: There is a discrepancy in the reported melting point in the literature, with another cited value of 212-214 °C. The value of 118-120 °C is more consistent with other phytosterols (B1254722) of similar structure.
Mandatory Visualization
Caption: Chemical structure of delta-7-avenasterol.
Experimental Protocols
Isolation and Purification of Delta-7-Avenasterol from Oats (Avena sativa)
This protocol outlines a general procedure for the extraction and purification of delta-7-avenasterol from oat seeds.
1. Materials and Reagents:
-
Oat seeds (finely ground)
-
n-Hexane
-
Ethanol
-
Potassium hydroxide (B78521) (KOH)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Rotary evaporator
-
Chromatography columns
2. Extraction and Saponification: a. Extract the ground oat seeds with n-hexane using a Soxhlet apparatus for 6-8 hours to obtain the crude lipid extract.[5] b. Evaporate the solvent from the extract under reduced pressure using a rotary evaporator. c. Saponify the lipid extract by refluxing with an ethanolic KOH solution (e.g., 2 M) for 2 hours to hydrolyze any steryl esters.[6]
3. Isolation of Unsaponifiable Matter: a. After saponification, cool the mixture and add water. b. Extract the unsaponifiable matter, which contains the free sterols, with diethyl ether. c. Wash the ether extract with water until neutral and dry over anhydrous sodium sulfate. d. Evaporate the diethyl ether to obtain the crude unsaponifiable fraction.
4. Chromatographic Purification: a. Subject the crude unsaponifiable fraction to silica gel column chromatography.[6] b. Elute the column with a gradient of hexane and ethyl acetate, starting with pure hexane and gradually increasing the polarity. c. Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing delta-7-avenasterol. d. Pool the relevant fractions and evaporate the solvent to yield purified delta-7-avenasterol. Further purification can be achieved by recrystallization.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of phytosterols.
1. Derivatization: a. To improve volatility and chromatographic resolution, derivatize the hydroxyl group of delta-7-avenasterol. A common method is silylation.[7] b. To a dried sample of purified delta-7-avenasterol (or the unsaponifiable fraction), add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.[7] c. Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[7]
2. GC-MS Conditions:
- Column: A non-polar capillary column (e.g., HP-5MS, DB-5MS) is typically used.
- Injector Temperature: 250-280°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 180°C), then ramp to a higher temperature (e.g., 280-300°C) to ensure separation of different sterols.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 50 to 500.
3. Data Analysis:
- Identify the trimethylsilyl (B98337) (TMS) ether derivative of delta-7-avenasterol based on its retention time and mass spectrum. The mass spectrum will show a molecular ion peak (M⁺) at m/z 484 and characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is essential for the structural elucidation and confirmation of stereochemistry.
1. Sample Preparation: a. Dissolve a sufficient amount of purified delta-7-avenasterol (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃). b. Filter the solution into a clean, dry NMR tube.
2. NMR Parameters:
- ¹H NMR: Acquire spectra at a high field strength (e.g., 400 MHz or higher) to achieve good signal dispersion.
- ¹³C NMR: Acquire proton-decoupled spectra to obtain singlets for each carbon atom.
- 2D NMR: Techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of proton and carbon signals.
Biosynthesis of Delta-7-Avenasterol
Delta-7-avenasterol is a key intermediate in the biosynthesis of phytosterols in plants. The pathway begins with the cyclization of 2,3-oxidosqualene. In higher plants, this is primarily catalyzed by cycloartenol (B190886) synthase to form cycloartenol. Following a series of enzymatic modifications including demethylations and isomerizations, 24-ethylidenelophenol is formed. This compound is then converted to delta-7-avenasterol, which can be further metabolized to other important sterols like stigmasterol.[1]
Caption: Simplified biosynthetic pathway of delta-7-avenasterol.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and key properties of delta-7-avenasterol. The inclusion of experimental protocols for its isolation and analysis, along with a visualization of its structure and biosynthetic pathway, offers a valuable resource for researchers. A thorough understanding of this phytosterol is fundamental for exploring its potential applications in various scientific and industrial fields.
References
- 1. Human Metabolome Database: Showing metabocard for delta7-Avenasterol (HMDB0006851) [hmdb.ca]
- 2. delta7-Avenasterol | C29H48O | CID 12795736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Delta 7-avenasterol (EVT-15006436) [evitachem.com]
- 4. delta7-Avenasterol | CAS#:23290-26-8 | Chemsrc [chemsrc.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
The Biological Role of Delta-7-Avenasterol in Plant Cell Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delta-7-avenasterol, a C29 phytosterol, is a pivotal, yet often overlooked, component of plant cell membranes. While not as abundant as β-sitosterol or stigmasterol (B192456), its role extends beyond that of a simple biosynthetic intermediate. This technical guide provides a comprehensive overview of the biological functions of delta-7-avenasterol, focusing on its influence on membrane structure and function, its involvement in biosynthetic pathways, and its putative role in stress responses. Detailed experimental protocols for the analysis of delta-7-avenasterol and the characterization of its effects on membrane properties are provided, alongside quantitative data and visual representations of relevant pathways and workflows to facilitate a deeper understanding for researchers in plant biology and drug development.
Introduction to Delta-7-Avenasterol
Delta-7-avenasterol, chemically known as (3β,5α)-stigmasta-7,24(28)-dien-3-ol, is a naturally occurring phytosterol found in a variety of plants, including oats, rye, sunflower seeds, and legumes[1]. As a Δ7-sterol, it possesses a double bond in the C7-C8 position of the sterol ring system, a feature that distinguishes it from the more abundant Δ5-sterols like β-sitosterol and campesterol. While its primary recognized function is as a key intermediate in the biosynthesis of stigmasterol and other C24-ethyl sterols, emerging evidence suggests a more direct role in modulating the biophysical properties of plant cell membranes and contributing to the formation of specialized membrane microdomains.
Physicochemical Properties
The structural characteristics of delta-7-avenasterol dictate its behavior within the lipid bilayer.
| Property | Value | Source |
| Chemical Formula | C₂₉H₄₈O | [1] |
| Molecular Weight | 412.7 g/mol | [1] |
| Physical State | Solid at room temperature | [2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol; limited solubility in water | [3] |
Biosynthesis of Delta-7-Avenasterol
Delta-7-avenasterol is synthesized via the isoprenoid pathway, branching off from the synthesis of other major phytosterols. The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol. A series of enzymatic reactions, including demethylations, isomerizations, and reductions, lead to the formation of 24-ethylidenelophenol, the immediate precursor of delta-7-avenasterol. The final step is catalyzed by a sterol Δ7-desaturase. Subsequently, delta-7-avenasterol is converted to 5-dehydroavenasterol by the enzyme Δ7-sterol-C5(6)-desaturase (lathosterol oxidase)[4]. This conversion is a critical step towards the synthesis of stigmasterol.
Caption: Simplified biosynthetic pathway of delta-7-avenasterol and its conversion to stigmasterol.
Role in Plant Cell Membranes
Modulation of Membrane Fluidity and Order
Like other sterols, delta-7-avenasterol intercalates into the phospholipid bilayer, influencing its fluidity and order. The planar sterol ring structure restricts the motion of adjacent fatty acyl chains, leading to an increase in membrane order (a decrease in fluidity). While direct quantitative data comparing the ordering effect of delta-7-avenasterol to other plant sterols is scarce, studies on structurally similar Δ7-sterols suggest they are effective in ordering membranes[5][6]. The presence of the Δ7 double bond, as opposed to the Δ5 double bond in sitosterol, may alter the planarity of the sterol ring and its interactions with neighboring lipids, though the precise biophysical consequences of this difference require further investigation. It is hypothesized that different sterol compositions allow plants to fine-tune membrane properties in response to environmental cues[7].
Formation of Lipid Rafts
Plant cell membranes are not homogenous but contain specialized microdomains known as lipid rafts. These domains are enriched in sterols and sphingolipids and are thought to function as platforms for signaling and protein trafficking[8]. Proteomic and lipidomic analyses of detergent-resistant membranes (DRMs), which are considered to be biochemical representations of lipid rafts, have revealed the presence of delta-7-avenasterol[5][6]. This suggests that delta-7-avenasterol, along with other Δ7-sterols, contributes to the formation and stability of these functional microdomains. The specific protein and lipid composition of these rafts can vary depending on the plant species and environmental conditions.
Involvement in Stress Responses
The composition of plant sterols, including delta-7-avenasterol, is known to change in response to various abiotic stresses such as temperature fluctuations, drought, and salinity. While the direct signaling role of delta-7-avenasterol in these responses is not well-established, its function as a precursor to other sterols like stigmasterol is significant. The ratio of different sterols can impact membrane stability and the activity of membrane-associated proteins involved in stress signaling. For instance, alterations in sterol composition can affect the function of membrane-bound enzymes and transporters that are crucial for maintaining cellular homeostasis under stress.
Caption: Logical flow of the potential involvement of delta-7-avenasterol in plant abiotic stress responses.
Experimental Protocols
Extraction and Quantification of Delta-7-Avenasterol by GC-MS
This protocol outlines the general steps for the analysis of sterols from plant tissue.
Caption: General workflow for the gas chromatography-mass spectrometry (GC-MS) analysis of plant sterols.
Methodology:
-
Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Lipid Extraction: Extract total lipids using a chloroform:methanol mixture (e.g., 2:1, v/v).
-
Saponification: Hydrolyze the lipid extract with ethanolic potassium hydroxide (B78521) to release free sterols from their esterified forms.
-
Extraction of Unsaponifiables: Extract the non-saponifiable fraction, containing the free sterols, with a non-polar solvent like n-hexane or diethyl ether.
-
Derivatization: Convert the sterols to their trimethylsilyl (B98337) (TMS) ethers using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility for GC analysis.
-
GC-MS Analysis: Separate the derivatized sterols on a capillary GC column (e.g., DB-5ms) and detect them using a mass spectrometer. Identification is based on retention time and mass fragmentation patterns compared to an authentic standard of delta-7-avenasterol. Quantification is achieved by using an internal standard (e.g., epicoprostanol).
Measurement of Membrane Fluidity by Fluorescence Anisotropy
This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to assess membrane fluidity in liposomes containing delta-7-avenasterol.
Methodology:
-
Liposome Preparation: Prepare liposomes composed of a defined phospholipid mixture (e.g., POPC) with varying molar percentages of delta-7-avenasterol (and other sterols for comparison).
-
Probe Incorporation: Incubate the liposomes with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) to allow the probe to partition into the hydrophobic core of the bilayer.
-
Fluorescence Anisotropy Measurement: Measure the steady-state fluorescence anisotropy of the DPH-labeled liposomes using a spectrofluorometer equipped with polarizers. Excite the sample with vertically polarized light (e.g., at 358 nm) and measure the emission intensity parallel (I∥) and perpendicular (I⊥) to the excitation plane (e.g., at 428 nm).
-
Calculation of Anisotropy (r): Calculate the fluorescence anisotropy using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is the G-factor, an instrument-specific correction factor.
-
Interpretation: Higher anisotropy values indicate lower membrane fluidity (higher order).
Isolation of Detergent-Resistant Membranes (DRMs)
This protocol provides a general method for the isolation of DRMs from plant plasma membranes.
Methodology:
-
Plasma Membrane Isolation: Isolate purified plasma membranes from plant tissue using aqueous two-phase partitioning.
-
Detergent Treatment: Solubilize the plasma membranes with a cold non-ionic detergent, typically 1% (v/v) Triton X-100, at 4°C.
-
Sucrose (B13894) Density Gradient Ultracentrifugation: Load the detergent-treated membrane suspension onto a discontinuous sucrose gradient and centrifuge at high speed. The DRMs, being less dense, will float to the interface of lower sucrose concentrations.
-
Collection and Analysis: Collect the DRM fraction and analyze its lipid and protein composition using techniques such as GC-MS and proteomics.
Conclusion and Future Perspectives
Delta-7-avenasterol is a crucial player in the complex landscape of plant membrane biology. While its role as a biosynthetic precursor is well-established, its direct contributions to membrane organization and stress responses are areas of active research. The enrichment of delta-7-avenasterol in lipid rafts highlights its potential importance in signal transduction and protein trafficking. Future research should focus on obtaining direct quantitative data on the biophysical effects of delta-7-avenasterol in model membranes to better understand its specific role in modulating membrane properties. Furthermore, elucidating the specific signaling pathways that may be directly influenced by the presence of delta-7-avenasterol will provide a more complete picture of its biological significance in plant growth, development, and adaptation. The application of advanced techniques such as cryo-electron microscopy to study the interactions of delta-7-avenasterol with membrane proteins holds great promise for revealing novel functions of this important phytosterol.
References
- 1. Buy Delta 7-avenasterol (EVT-15006436) [evitachem.com]
- 2. delta7-Avenasterol | C29H48O | CID 12795736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Buy delta7-Avenasterol | 23290-26-8 | >98% [smolecule.com]
- 5. Characterization of Lipid Rafts from Medicago truncatula Root Plasma Membranes: A Proteomic Study Reveals the Presence of a Raft-Associated Redox System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of lipid rafts from Medicago truncatula root plasma membranes: a proteomic study reveals the presence of a raft-associated redox system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the paradoxes of plant hormone signaling integration - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Delta-7-Avenasterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-7-avenasterol, a phytosterol found in a variety of plant oils and grains, has garnered significant interest within the scientific community for its potential bioactive properties, including antioxidant and anti-inflammatory activities.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of delta-7-avenasterol, detailed experimental protocols for evaluating its bioactivity, and visual representations of its biosynthetic pathway and experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound in fields ranging from phytochemistry to drug discovery and development.
Chemical Identity and Structure
Delta-7-avenasterol is a stigmastane-type sterol, characterized by a cholestane (B1235564) skeleton with an ethyl group at the C24 position.[4][5][6] It is a crucial intermediate in the biosynthesis of other significant plant sterols, such as stigmasterol.[4][5][6]
Table 1: Chemical Identifiers for Delta-7-Avenasterol
| Identifier | Value | Source(s) |
| IUPAC Name | (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [4][7] |
| CAS Number | 23290-26-8 | [4][7] |
| Molecular Formula | C₂₉H₄₈O | [1][4][5][7][8] |
| InChI | InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | [1][7] |
| InChIKey | MCWVPSBQQXUCTB-OQTIOYDCSA-N | [1][7] |
| Canonical SMILES | C/C=C(/CC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC--INVALID-LINK--O)C)C)\C(C)C | [7] |
Physical Properties
Delta-7-avenasterol is typically a white, crystalline solid or powder at room temperature.[9] Its physical properties are summarized in the table below. There is some discrepancy in the reported melting point, which may be due to the presence of isomers or different crystallization methods.
Table 2: Physical Properties of Delta-7-Avenasterol
| Property | Value | Source(s) |
| Molecular Weight | 412.7 g/mol | [1][4][7][8] |
| Appearance | White to Off-White Powder/Solid | [4][9] |
| Melting Point | 118–120 °C | [10] |
| 212-214 °C | [9] | |
| Boiling Point (Predicted) | 503.1 ± 49.0 °C | [9][11] |
| Density (Predicted) | 0.98 ± 0.1 g/cm³ | [5][9][11] |
| Solubility | Soluble in DMSO.[4] Slightly soluble in Chloroform and Methanol (B129727).[1][5][9][11] Insoluble in water.[5][9] | |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [4][11] |
Chemical and Spectroscopic Properties
The chemical reactivity of delta-7-avenasterol is centered around its hydroxyl group and the double bonds in the sterol ring and side chain. It is recognized for its antioxidant potential, which is attributed to its ability to quench free radicals.[1][5]
Table 3: Spectroscopic Data for Delta-7-Avenasterol
| Spectroscopic Method | Key Features and Observations | Source(s) |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 412.[4] The base peak is typically at m/z 55.[4] Fragmentation patterns provide structural information on the sterol backbone and side chain.[4] | |
| ¹³C Nuclear Magnetic Resonance (NMR) | The spectrum shows 29 distinct carbon resonances. A characteristic signal for C-3 (tertiary alcohol) appears at approximately 71.8 ppm. | [4] |
| Infrared (IR) Spectroscopy | A broad absorption band around 3410 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. C-H stretching vibrations are observed at 2934 and 2860 cm⁻¹. | [4] |
Biosynthesis and Classification
Delta-7-avenasterol is a key intermediate in the phytosterol biosynthetic pathway. It is derived from 24-ethylidenelophenol and is subsequently converted to 5-dehydroavenasterol by the enzyme lathosterol (B1674540) oxidase.[4][5][6] This pathway is crucial for the production of essential sterols like stigmasterol.
Experimental Protocols
Detailed methodologies for assessing the key bioactivities of delta-7-avenasterol are provided below. These protocols serve as a template for laboratory investigation.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[12]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of delta-7-avenasterol in a suitable solvent (e.g., methanol or DMSO).[13][14] Create a series of dilutions from this stock solution. Ascorbic acid or Trolox can be used as a positive control.[14]
-
Assay Procedure:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12][14]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12]
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the sample concentration.
-
This assay evaluates the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[15]
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation stock solution.[14][15]
-
Dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
-
Sample Preparation: Prepare a stock solution and serial dilutions of delta-7-avenasterol and a positive control (e.g., Trolox).[14]
-
Assay Procedure:
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.[14]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14][16]
Anti-inflammatory Activity Assay
Denaturation of proteins is a well-documented cause of inflammation. This in-vitro assay assesses the ability of a compound to inhibit protein denaturation, typically induced by heat.[17]
Methodology:
-
Reaction Mixture Preparation:
-
The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of delta-7-avenasterol.
-
A control solution is prepared without the test compound.
-
Diclofenac sodium or acetylsalicylic acid can be used as a standard reference drug.[17][18]
-
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.[17]
-
Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[17]
-
Cooling: After heating, allow the mixtures to cool to room temperature.
-
Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.[17][18]
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Conclusion
Delta-7-avenasterol presents a compelling profile for further scientific investigation. Its well-defined physical and chemical properties, coupled with its role in plant biochemistry and potential as a bioactive agent, make it a compound of significant interest. The data and protocols compiled in this guide offer a robust framework for researchers and drug development professionals to explore its therapeutic potential and to develop novel applications. Consistent and standardized experimental methodologies are crucial for generating comparable data and advancing our understanding of this promising phytosterol.
References
- 1. Delta7-Avenasterol | CAS 7212-91-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Topical antiinflammatory activity of phytosterols isolated from Eryngium foetidum on chronic and acute inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy delta7-Avenasterol | 23290-26-8 | >98% [smolecule.com]
- 5. Buy Delta 7-avenasterol (EVT-15006436) [evitachem.com]
- 6. Human Metabolome Database: Showing metabocard for delta7-Avenasterol (HMDB0006851) [hmdb.ca]
- 7. delta7-Avenasterol | C29H48O | CID 12795736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Delta-7-avenasterol | C29H48O | CID 12795733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. isoavenasterol [chembk.com]
- 10. Avenasterol - Wikipedia [en.wikipedia.org]
- 11. lookchem.com [lookchem.com]
- 12. youtube.com [youtube.com]
- 13. theclinivex.com [theclinivex.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 17. ijcrt.org [ijcrt.org]
- 18. researchgate.net [researchgate.net]
Delta-7-Avenasterol: A Historical and Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-7-avenasterol, a phytosterol found in various plant sources, notably oats (Avena sativa), has garnered interest for its role in plant biochemistry and potential applications in human health. As an isomer of the more common delta-5-avenasterol, its unique structural features and biosynthetic origins have been a subject of scientific inquiry for decades. This technical guide provides an in-depth exploration of the history of its discovery and isolation, detailing the evolution of analytical techniques that have enabled its characterization. We present a plausible historical narrative, experimental protocols reflective of the mid-20th century methodologies, quantitative data, and visualizations of its biosynthetic pathway and a representative experimental workflow.
Historical Perspective on the Discovery of Delta-7-Avenasterol
The discovery of delta-7-avenasterol is intrinsically linked to the broader history of phytosterol research, which began in the late 19th and early 20th centuries. Initial investigations into the unsaponifiable fractions of plant oils revealed a complex mixture of steroidal compounds. However, the precise identification of individual sterols was hampered by the limitations of early analytical techniques, which primarily relied on fractional crystallization and melting point determination.
While a singular, definitive publication marking the initial discovery of delta-7-avenasterol is not readily apparent in the historical literature, its identification can be situated within the mid-20th century, a period of significant advancement in chromatography and spectroscopy. The development of column chromatography, particularly with alumina (B75360) and later silica (B1680970) gel, provided the first effective means of separating complex sterol mixtures.[1] The advent of gas-liquid chromatography (GLC) in the 1950s and its subsequent application to sterol analysis revolutionized the field, allowing for the separation of closely related isomers.[2][3][4]
By the 1980s, the presence of delta-7-avenasterol in oats was well-established, as evidenced by publications such as "Sterols in seeds and leaves of oats (Avena sativa L.)" (1984), which not only identified delta-7-avenasterol but also distinguished it from delta-5-avenasterol and other phytosterols (B1254722) in oat tissues.[5] This indicates that its discovery and characterization likely occurred in the preceding decades, as analytical methods became sufficiently sophisticated to resolve the delta-7 isomer from other C29 sterols.
Biosynthetic Pathway of Stigmasterol
Delta-7-avenasterol is a key intermediate in the biosynthesis of stigmasterol, a major plant sterol.[6][7][8][9] The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol, a characteristic step in plant sterol synthesis.[9] A series of enzymatic modifications, including demethylations and isomerizations, leads to the formation of various sterol intermediates. Delta-7-avenasterol is synthesized from 24-ethylidenelophenol and is subsequently converted to 5-dehydroavenasterol.[10]
Experimental Protocols for Isolation and Identification
The following protocols are representative of the methodologies that would have been employed for the isolation and identification of delta-7-avenasterol from oats during the mid-20th century.
I. Extraction of Crude Oat Oil
A classic approach for lipid extraction from solid matrices is Soxhlet extraction, a technique widely used for its efficiency.[11][12]
Materials:
-
Dried, ground oat groats
-
Soxhlet extractor apparatus
-
Cellulose (B213188) extraction thimble
-
n-Hexane or petroleum ether
-
Heating mantle
-
Rotary evaporator
Procedure:
-
A known quantity of finely ground oat groats is placed into a cellulose extraction thimble.
-
The thimble is inserted into the main chamber of the Soxhlet extractor.
-
The extraction solvent (n-hexane or petroleum ether) is added to the distillation flask.
-
The apparatus is assembled and the solvent is heated to its boiling point.
-
The solvent vapor travels up the distillation arm, condenses in the condenser, and drips into the thimble containing the oat sample.
-
The chamber containing the thimble slowly fills with the warm solvent. When the chamber is almost full, it is emptied by a siphon side arm, with the solvent and extracted lipids flowing back down to the distillation flask.
-
This cycle is allowed to repeat for several hours to ensure complete extraction of the lipids.
-
After extraction, the solvent is removed from the collected extract using a rotary evaporator to yield the crude oat oil.
II. Saponification and Isolation of the Unsaponifiable Matter
To isolate the sterols from the triglycerides that constitute the bulk of the oat oil, saponification is performed.[11]
Materials:
-
Crude oat oil
-
Ethanolic potassium hydroxide (B78521) (KOH) solution
-
Reflux condenser
-
Separatory funnel
-
Diethyl ether or petroleum ether
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
The crude oat oil is weighed into a round-bottom flask.
-
An excess of ethanolic KOH solution is added to the flask.
-
The mixture is heated under reflux for 1-2 hours to ensure complete saponification of the triglycerides into glycerol (B35011) and fatty acid salts (soaps).
-
After cooling, the reaction mixture is transferred to a separatory funnel.
-
Distilled water is added to dissolve the soaps and glycerol.
-
The unsaponifiable matter, which includes the sterols, is extracted from the aqueous-ethanolic solution using several portions of diethyl ether or petroleum ether.
-
The combined organic extracts are washed with distilled water to remove any remaining soaps and alkali.
-
The washed organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude unsaponifiable fraction containing the phytosterols.
III. Chromatographic Separation of Phytosterols
Column chromatography was a cornerstone of separation science in the mid-20th century and would have been instrumental in the isolation of delta-7-avenasterol.[1]
Materials:
-
Glass chromatography column
-
Alumina or silica gel (activated)
-
A series of elution solvents of increasing polarity (e.g., hexane, hexane-diethyl ether mixtures, diethyl ether)
-
Fraction collector or collection tubes
Procedure:
-
A slurry of the adsorbent (alumina or silica gel) in the least polar solvent (e.g., hexane) is prepared and poured into the chromatography column to create a packed bed.
-
The crude unsaponifiable fraction, dissolved in a minimal amount of the initial solvent, is carefully loaded onto the top of the column.
-
The column is eluted with a series of solvents of gradually increasing polarity.
-
Fractions of the eluate are collected sequentially.
-
The composition of each fraction is monitored by techniques such as thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors are pooled.
-
Fractions enriched in delta-7-avenasterol are subjected to further purification steps, potentially including re-chromatography or crystallization, to obtain the isolated compound.
IV. Identification and Characterization
In the mid-20th century, the identification of isolated compounds relied on a combination of physical and emerging spectroscopic techniques.
-
Melting Point Determination: A fundamental technique for assessing the purity of a crystalline compound.
-
Gas-Liquid Chromatography (GLC): Comparison of the retention time of the isolated compound with that of known standards on different stationary phases would have been a powerful tool for identification.[2][4]
-
Infrared (IR) Spectroscopy: Would provide information about the functional groups present, such as the hydroxyl group characteristic of sterols.
-
Early Mass Spectrometry (MS): Would provide the molecular weight and fragmentation patterns, offering crucial structural information.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As NMR technology developed, it would have become the definitive method for elucidating the precise structure, including the position of the double bond in the sterol ring system.
Quantitative Data
The concentration of delta-7-avenasterol in oats and other plant sources can vary depending on the cultivar, growing conditions, and the specific part of the plant analyzed. The following tables summarize representative quantitative data from various studies.
Table 1: Sterol Composition of Oat Seeds (Avena sativa L.)
| Sterol | Concentration (% of total sterols) |
| Sitosterol | 45-55 |
| Delta-5-Avenasterol | 15-25 |
| Delta-7-Avenasterol | 5-15 |
| Campesterol | 10-20 |
| Stigmasterol | <5 |
| Cholesterol | <2 |
Note: Data compiled from multiple sources, including a 1984 study on oat sterols.[5] Percentages are approximate and can vary.
Table 2: Delta-7-Avenasterol Content in Various Plant Oils
| Plant Source | Delta-7-Avenasterol Content (mg/100g of oil) |
| Oat Oil | 50-150 |
| Wheat Germ Oil | 20-60 |
| Rye Germ Oil | 30-80 |
| Olive Oil | 5-20 |
| Soybean Oil | <5 |
Note: Values are approximate and can vary based on processing and analytical methods.
Conclusion
The discovery and isolation of delta-7-avenasterol represent a chapter in the broader story of natural product chemistry, driven by the steady advancement of analytical technologies. From the early days of fractional crystallization to the sophisticated chromatographic and spectroscopic methods of the mid-20th century, the ability to isolate and characterize minor components of complex mixtures like plant sterols has continuously improved. While the exact moment of its first identification may be buried in the annals of phytochemical research, the established presence of delta-7-avenasterol in oats and its role as a biosynthetic intermediate underscore its significance. The historical methodologies detailed in this guide provide a framework for understanding the foundational work that paved the way for our current knowledge of this and other important phytosterols. Continued research into the biological activities and potential applications of delta-7-avenasterol will undoubtedly build upon this rich history of discovery.
References
- 1. Improved separation of sterols by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [Historical study of separation technology innovation in the field of pharmaceutical science] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Sterols in seeds and leaves of oats (Avena sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]
- 9. Why Do Plants Convert Sitosterol to Stigmasterol? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. delta7-Avenasterol | C29H48O | CID 12795736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. scribd.com [scribd.com]
- 13. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
The Occurrence and Analysis of Δ7-Avenasterol in Cereal Grains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosterols (B1254722), or plant-based sterols, are a diverse group of bioactive compounds found in various plant-based foods, with cereal grains being a particularly important dietary source. Among the numerous phytosterols, Δ7-avenasterol has garnered interest for its potential biological activities, including antioxidant properties.[1] This technical guide provides an in-depth overview of the occurrence of Δ7-avenasterol in different cereal grains, detailed experimental protocols for its quantification, and an exploration of its role in plant biochemical pathways.
Occurrence of Δ7-Avenasterol in Cereal Grains
The concentration of Δ7-avenasterol varies among different cereal grains, and even between genotypes of the same cereal. While it is generally considered a minor phytosterol compared to β-sitosterol and campesterol, its presence is consistently reported in several key cereals. The quantitative data for Δ7-avenasterol in wheat, rye, oats, barley, rice, and maize are summarized in the table below. It is important to note that obtaining precise, directly comparable quantitative data for Δ7-avenasterol across all cereals from existing literature is challenging due to variations in analytical methodologies, sample preparation, and the specific cultivars analyzed.
| Cereal Grain | Δ7-Avenasterol Concentration (μg/g of dry matter) | Notes |
| Wheat (Triticum aestivum) | Presence confirmed, but specific quantitative data is not readily available. It is listed as a minor sterol species. | Total phytosterol content in winter wheat grain ranges from 620-960 μg/g. |
| Rye (Secale cereale) | Presence confirmed. Specific quantitative data is not readily available. | Total phytosterol content in rye kernels typically ranges from 700-1000 mg/kg.[2] |
| Oats (Avena sativa) | 8 - 12 | Data from five different oat genotypes. |
| Barley (Hordeum vulgare) | Not individually quantified. Grouped with other minor sterols (δ5- and δ7-avenasterols, δ7-stigmastenol, and stigmastadienol) with a combined concentration of 86 ± 1 μg/g. | |
| Rice (Oryza sativa) | A study on Iranian rice bran cultivars reported Δ7-avenasterol content. While the data was presented in a table, a clear numerical value was not easily extracted from the provided search result.[3] | Phytosterols are concentrated in the rice bran. |
| Maize (Zea mays) | Presence confirmed as a precursor to major phytosterols, particularly in the cob. Specific quantitative data for the kernel is not readily available. | The unsaponifiable fraction of the kernel contains Δ7-avenasterol. |
Experimental Protocols for the Analysis of Δ7-Avenasterol
The accurate quantification of Δ7-avenasterol in cereal grains requires a multi-step analytical approach. The following protocol is a comprehensive summary of methodologies reported in scientific literature for the analysis of phytosterols.
Sample Preparation and Lipid Extraction
-
Grinding: Cereal grains should be finely ground to a homogenous powder to ensure efficient extraction.
-
Lipid Extraction: The total lipids, including phytosterols, are extracted from the ground sample. A common method involves using a solvent mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v). The sample is homogenized with the solvent, followed by filtration to separate the lipid-containing extract.
Saponification
Saponification is a critical step to hydrolyze sterol esters and glycosides, releasing the free sterols for analysis.
-
Alkaline Hydrolysis: The lipid extract is treated with a potassium hydroxide (B78521) (KOH) solution in ethanol (B145695) (e.g., 1 M) and heated (e.g., at 80°C for 1 hour) to saponify the lipids.
-
Acid Hydrolysis (Optional but Recommended for Cereals): For cereal matrices, an initial acid hydrolysis step (e.g., with 1 M ethanolic HCl) prior to alkaline saponification is often recommended to ensure the complete release of sterol glycosides.
Extraction of Unsaponifiables
Following saponification, the non-saponifiable fraction, which contains the phytosterols, is extracted.
-
Solvent Extraction: The saponified mixture is cooled and then extracted multiple times with a non-polar solvent such as n-hexane or diethyl ether. The organic phases are combined.
-
Washing: The combined organic extract is washed with water to remove any remaining soap and other water-soluble impurities.
-
Drying: The extract is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under a stream of nitrogen.
Purification of the Sterol Fraction (Optional)
For cleaner samples and more accurate quantification, the unsaponifiable fraction can be further purified.
-
Solid-Phase Extraction (SPE): The dried unsaponifiable residue can be redissolved in a small amount of solvent and applied to a silica (B1680970) gel SPE cartridge. The sterol fraction is then eluted with a solvent of appropriate polarity.
Derivatization
To improve the volatility and thermal stability of the phytosterols for gas chromatography (GC) analysis, they are converted to their trimethylsilyl (B98337) (TMS) ether derivatives.
-
Silylation: The purified sterol fraction is dissolved in a dry solvent (e.g., pyridine) and a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added. The mixture is then heated (e.g., at 60-70°C for 30-60 minutes) to complete the derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is the preferred instrument for the separation and quantification of Δ7-avenasterol. A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injection: A small volume of the derivatized sample is injected into the GC.
-
Temperature Program: A suitable temperature program is used to separate the different phytosterols. An example program could be: initial temperature of 180°C, ramped to 280°C at 5°C/min, and held for 20 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. The characteristic ions of the TMS derivative of Δ7-avenasterol are monitored.
-
Quantification: Quantification is typically performed using an internal standard (e.g., 5α-cholestane or betulin) that is added to the sample before the extraction process. A calibration curve is generated using a pure standard of Δ7-avenasterol.
Signaling Pathways and Biological Role
While specific signaling pathways directly involving Δ7-avenasterol are not extensively documented, its role as an intermediate in the broader phytosterol biosynthetic pathway is well-established. Phytosterols, in general, are crucial components of plant cell membranes, where they regulate membrane fluidity and permeability.
Furthermore, phytosterols, including intermediates like Δ7-avenasterol, serve as precursors for the synthesis of brassinosteroids.[4][5] Brassinosteroids are a class of plant steroid hormones that play a critical role in a wide range of developmental processes, including cell elongation, cell division, vascular differentiation, and stress responses. The biosynthesis of brassinosteroids from campesterol, a major phytosterol, involves a series of oxidation and hydroxylation steps, and intermediates from the general phytosterol pathway are funneled into this process.
Caption: Simplified overview of the phytosterol biosynthesis pathway.
Conclusion
Δ7-avenasterol is a consistent, albeit minor, component of the phytosterol profile in major cereal grains. Its accurate quantification requires robust and validated analytical methodologies, such as the GC-MS protocol detailed in this guide. While its direct signaling roles are still an area for further research, its position as an intermediate in the biosynthesis of essential plant compounds like other phytosterols and brassinosteroids underscores its importance in plant biochemistry. This technical guide provides a foundational resource for researchers and professionals in the fields of food science, natural product chemistry, and drug development who are interested in the analysis and biological significance of Δ7-avenasterol.
References
Methodological & Application
Application Notes & Protocols for the Extraction and Purification of Delta-7-Avenasterol from Oat Oil
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Delta-7-avenasterol is a bioactive phytosterol found in various plant sources, including oat (Avena sativa) oil. It is structurally related to cholesterol and is investigated for its potential health benefits. These application notes provide a comprehensive overview and detailed protocols for the extraction of oil from oats, isolation of the unsaponifiable fraction, and the subsequent purification and quantification of delta-7-avenasterol. The described methodology is based on established chemical and chromatographic techniques, ensuring high purity of the final compound suitable for research and developmental studies.
Overall Experimental Workflow
The process begins with the extraction of crude oil from oat grains, followed by saponification to isolate the unsaponifiable matter containing the phytosterol fraction. A two-step chromatographic procedure is then employed to purify delta-7-avenasterol, which is finally quantified and identified using gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Extraction of Crude Oil from Oats
This protocol describes a standard solvent extraction method to obtain crude oil from oat grains.
Materials:
-
Oat grains (finely ground)
-
n-Hexane or Petroleum Ether (reagent grade)
-
Soxhlet extraction apparatus or Reflux setup
-
Rotary evaporator
-
Heating mantle
Methodology:
-
Preparation: Weigh approximately 100 g of finely ground oat grains and place them into a cellulose (B213188) extraction thimble.
-
Extraction:
-
Soxhlet Method: Place the thimble in the main chamber of the Soxhlet extractor. Fill the distilling flask with 300 mL of n-hexane. Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.
-
Reflux Method: Place the ground oats and 300 mL of petroleum ether in a round-bottom flask. Heat the mixture to 60-80°C under reflux with constant stirring for 4-6 hours.
-
-
Solvent Removal: After extraction, cool the solution to room temperature. Filter the extract to remove any solid oat residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 40-50°C to remove the solvent completely.
-
Yield: The remaining viscous liquid is the crude oat oil. Weigh the oil to determine the extraction yield and store it under nitrogen at 4°C.
Protocol 2: Saponification and Isolation of Unsaponifiable Matter
This protocol details the alkaline hydrolysis of crude oat oil to separate the unsaponifiable fraction, which contains phytosterols (B1254722), from saponifiable lipids (fatty acids).
Materials:
-
Crude Oat Oil (from Protocol 1)
-
Ethanolic Potassium Hydroxide (KOH) solution (2 M)
-
n-Hexane or Diethyl Ether
-
Deionized Water
-
Separatory funnel
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Methodology:
-
Saponification: Dissolve approximately 10 g of crude oat oil in 100 mL of 2 M ethanolic KOH solution in a round-bottom flask.
-
Reflux: Heat the mixture to reflux at 80°C for 1-2 hours with constant stirring. This process hydrolyzes the triglycerides and steryl esters.
-
Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add 100 mL of deionized water and 100 mL of n-hexane.
-
Phase Separation: Shake the funnel vigorously for 2 minutes and allow the layers to separate. The upper organic layer contains the unsaponifiable matter.
-
Collection: Drain the lower aqueous layer. Collect the upper n-hexane layer.
-
Re-extraction: Repeat the extraction of the aqueous layer two more times with 50 mL of n-hexane each time to maximize the recovery of unsaponifiables.
-
Washing: Combine all organic extracts and wash them with 50 mL portions of deionized water until the washings are neutral (pH 7).
-
Drying and Concentration: Dry the washed organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield the unsaponifiable fraction.
Protocol 3: Two-Step Chromatographic Purification
This protocol employs a two-step chromatographic strategy to purify delta-7-avenasterol from the complex phytosterol mixture obtained in Protocol 2.[1][2] This method first uses silica (B1680970) gel adsorption chromatography to separate sterol classes, followed by semi-preparative RP-HPLC for final purification.[1]
Part A: Adsorption Chromatography on Silica Gel
Materials:
-
Unsaponifiable fraction
-
Silica gel (particle size 40-63 µm)
-
Mobile Phase: Heptane:Ethyl Acetate (B1210297) (6:1, v/v)
-
Glass chromatography column (e.g., 35 cm x 2 cm)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve 100 mg of the unsaponifiable fraction in a minimal volume of chloroform (B151607) (e.g., 10 mL) and load it onto the top of the silica gel column.[2]
-
Elution: Elute the column with the heptane:ethyl acetate (6:1, v/v) mobile phase at a flow rate of approximately 4 mL/min.[1]
-
Fraction Collection: Collect fractions (e.g., 10 mL each) as the solvent elutes from the column.
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate. Develop the plate using a suitable solvent system (e.g., heptane:ethyl acetate 2:1, v/v) and visualize the spots by spraying with a phosphomolybdic acid reagent followed by heating.[2]
-
Pooling: Combine the fractions containing the desired Δ7-sterols based on the TLC analysis. Evaporate the solvent to obtain the Δ7-sterol enriched fraction.
Part B: Semi-Preparative Reversed-Phase HPLC (RP-HPLC)
Materials:
-
Δ7-Sterol enriched fraction from Part A
-
HPLC-grade Acetonitrile, 2-Propanol, and Water
-
Mobile Phase: Acetonitrile:2-Propanol:Water (2:1:1, v/v/v)
-
Semi-preparative RP-HPLC system with a UV detector
Methodology:
-
System Preparation: Use a semi-preparative C8 column (e.g., Polaris C8-A, 250 mm x 10 mm, 5 µm).[2] Equilibrate the column with the mobile phase.
-
Sample Preparation: Dissolve the enriched fraction in the mobile phase.
-
Injection and Separation: Inject the sample onto the column and perform an isocratic elution with the acetonitrile:2-propanol:water mobile phase.[2]
-
Detection & Collection: Monitor the eluent at a suitable wavelength (e.g., 205-210 nm). Collect the peak corresponding to delta-7-avenasterol based on its retention time (Note: Δ7-sterols typically elute earlier than their Δ5 analogs on a C8 column).[3]
-
Purity Check: Re-inject a small portion of the collected fraction to confirm its purity. Purities of 85-98% can be achieved with this method.[2][3]
-
Solvent Removal: Evaporate the solvent from the collected fraction to obtain the purified solid delta-7-avenasterol.
Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the confirmation of identity and quantification of the purified delta-7-avenasterol. Derivatization to trimethylsilyl (B98337) (TMS) ethers is performed to increase volatility.
Materials:
-
Purified delta-7-avenasterol
-
Internal Standard (IS), e.g., 5α-cholestanol
-
Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or SILYL-991
-
Pyridine (B92270) (anhydrous)
-
GC-MS system
Methodology:
-
Derivatization:
-
Accurately weigh a small amount of the purified sample and the internal standard into a vial.
-
Evaporate any residual solvent under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA.[4]
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Identification and Quantification:
Data Presentation: Summary Tables
Table 1: Parameters for Two-Step Chromatographic Purification of Delta-7-Avenasterol
| Parameter | Step 1: Adsorption Chromatography | Step 2: Semi-Preparative RP-HPLC |
|---|---|---|
| Stationary Phase | Silica Gel (40-63 µm) | Polaris C8-A (5 µm) |
| Column Dimensions | 35 cm x 2 cm i.d. | 250 mm x 10 mm i.d. |
| Mobile Phase | Heptane:Ethyl Acetate (6:1, v/v) | Acetonitrile:2-Propanol:Water (2:1:1, v/v/v) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | ~4 mL/min | Variable (typically 3-5 mL/min) |
| Detection | TLC with phosphomolybdic acid | UV at ~205 nm |
Data derived from Zhang et al., 2006.[1][2]
Table 2: Achievable Purity of Phytosterols After Purification
| Phytosterol | Achieved Purity (%) |
|---|---|
| beta-Sitosterol | 85 - 98% |
| Campesterol | 85 - 98% |
| Delta-7-Avenasterol | 85 - 98% |
| Delta-7-Campesterol | 85 - 98% |
Purity levels obtained after the combined silica gel and RP-HPLC method.[2][3]
Table 3: Typical GC-MS Parameters for Sterol Analysis
| Parameter | Value / Condition |
|---|---|
| Column | VF-5ms (5% phenyl-95% dimethylpolysiloxane), 60 m x 0.25 mm |
| Carrier Gas | Helium (~1 mL/min) |
| Injector Temperature | 250 - 290°C |
| Temperature Program | 80°C, ramp at 20°C/min to 280°C, then at 0.5°C/min to 292°C |
| MS Ion Source Temp. | 250°C |
| Mass Scan Range | 50-550 m/z |
Parameters are illustrative and should be optimized for the specific instrument.[2][5]
References
- 1. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Note: Quantitative Analysis of Δ7-Avenasterol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction, derivat "ization, and quantitative analysis of Δ7-avenasterol from a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Δ7-Avenasterol is a phytosterol found in various plant sources. As a bioactive compound, its accurate quantification is crucial for quality control in food and pharmaceutical industries, as well as for research into its physiological effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of sterols due to its high resolution and sensitivity.[1] However, due to the low volatility of sterols, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis.[2][3] This application note outlines a robust protocol for the analysis of Δ7-avenasterol using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Protocol
Sample Preparation (Saponification and Extraction)
This protocol is designed for the analysis of total phytosterols, including Δ7-avenasterol, by converting esterified and glycosylated forms to free sterols.
Materials:
-
Sample containing Δ7-avenasterol (e.g., plant oil, food extract)
-
Internal Standard (IS): 5α-cholestane or epicoprostanol[3]
-
Ethanolic potassium hydroxide (B78521) (2 M KOH in ethanol)
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Weigh approximately 100 mg of the homogenized sample into a screw-cap glass tube.
-
Add a known amount of the internal standard (e.g., 100 µL of a 1 mg/mL solution of 5α-cholestane in hexane).
-
Add 5 mL of 2 M ethanolic potassium hydroxide.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate the mixture in a water bath at 80°C for 1 hour to ensure complete saponification.
-
Cool the tube to room temperature.
-
Add 5 mL of deionized water and 5 mL of hexane to the tube.
-
Vortex vigorously for 2 minutes to extract the unsaponifiable fraction (containing the sterols).
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction (steps 7-10) two more times, pooling the hexane extracts.
-
Pass the pooled hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (Silylation)
To increase volatility for GC analysis, the hydroxyl group of Δ7-avenasterol is derivatized to a trimethylsilyl (B98337) (TMS) ether.[2][3]
Materials:
-
Dried sample extract from step 2.1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
Procedure:
-
To the dried extract, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[2]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[3]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp to 260°C at 20°C/min, hold for 5 minutes.
-
Ramp to 300°C at 5°C/min, hold for 10 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV[3]
-
Mass Scan Range: m/z 50-600
-
Solvent Delay: 5 minutes
Data Presentation
Quantitative data for Δ7-avenasterol should be presented in a clear and structured table. The concentration is determined by comparing the peak area of the analyte to that of the internal standard.
| Sample ID | Analyte | Retention Time (min) | Quantifier Ion (m/z) | Concentration (µg/g) |
| Sample A | Δ7-Avenasterol (TMS derivative) | 22.5 | 484.4 | 150.2 |
| Sample B | Δ7-Avenasterol (TMS derivative) | 22.5 | 484.4 | 210.8 |
| Sample C | Δ7-Avenasterol (TMS derivative) | 22.5 | 484.4 | 175.5 |
Note: The quantifier ion for the TMS derivative of Δ7-avenasterol is the molecular ion (M+).
Experimental Workflow and Signaling Pathways
The following diagram illustrates the experimental workflow for the GC-MS analysis of Δ7-avenasterol.
Caption: Experimental workflow for GC-MS analysis of Δ7-avenasterol.
Disclaimer: This application note provides a general protocol. Optimization of the method may be required for specific sample matrices.
References
Application Notes and Protocols for the Chemical Synthesis of Delta-7-Avenasterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-7-avenasterol is a phytosterol found in various plant sources and is a key intermediate in the biosynthesis of other sterols, such as stigmasterol (B192456).[1][2][3] While it can be obtained through natural extraction, a dedicated chemical synthesis protocol allows for the production of this compound with high purity for research and pharmaceutical applications. This document outlines a plausible, multi-step protocol for the chemical synthesis of delta-7-avenasterol. It is important to note that a specific, experimentally validated protocol for the total synthesis of delta-7-avenasterol is not widely reported in the available literature. Therefore, the following protocol is a proposed synthetic route based on established and analogous reactions in steroid chemistry. The experimental parameters provided are illustrative and would require optimization in a laboratory setting.
The proposed synthesis commences with the commercially available steroid, stigmasterol, and involves a six-step process including protection of the hydroxyl group, modification of the side chain via ozonolysis and a Wittig reaction, formation of a conjugated diene system, selective reduction, and final deprotection.
Proposed Synthetic Pathway Overview
The overall strategy involves the transformation of the stigmasterol side chain to introduce the characteristic 24-ethylidene group and the migration of the double bond from the C-5 position to the C-7 position within the steroid's B-ring.
Caption: Proposed workflow for the chemical synthesis of Delta-7-Avenasterol.
Experimental Protocols
Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC). Final products should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Step 1: Protection of the 3-Hydroxyl Group (Acetylation)
-
Dissolve stigmasterol (1 equivalent) in pyridine.
-
Add acetic anhydride (B1165640) (1.5 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding crushed ice.
-
Extract the product with diethyl ether or ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol (B145695) to yield stigmasterol acetate.
Step 2: Oxidative Cleavage of the Side Chain (Ozonolysis)
-
Dissolve stigmasterol acetate (1 equivalent) in a mixture of dichloromethane (B109758) and methanol (B129727) at -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (TPP) (2 equivalents), and stir the mixture, allowing it to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica (B1680970) gel.
Step 3: Side Chain Construction (Wittig Reaction)
-
Prepare the Wittig reagent: Suspend isopropyltriphenylphosphonium (B8661593) bromide (1.2 equivalents) in anhydrous THF.
-
Add a strong base, such as n-butyllithium (n-BuLi) (1.2 equivalents), at 0 °C and stir for 1 hour to form the ylide.
-
Dissolve the aldehyde from Step 2 (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to separate the desired ethylidene steroid from triphenylphosphine oxide and any isomers.
Step 4: Formation of the Delta-5,7-Diene
-
Dissolve the product from Step 3 (1 equivalent) in a non-polar solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as AIBN or benzoyl peroxide (catalytic amount).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the succinimide.
-
Concentrate the filtrate and dissolve the crude allylic bromide in a high-boiling point solvent such as collidine or dimethylaniline.
-
Heat the solution to induce dehydrobromination.
-
After cooling, dilute the mixture with ether, wash with 1M HCl to remove the base, then with water and brine.
-
Dry the organic phase, concentrate, and purify the resulting diene by column chromatography.
Step 5: Selective Reduction of the Delta-5 Double Bond
-
Dissolve the diene from Step 4 (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst for selective hydrogenation. This step is crucial and may require screening of catalysts and conditions. A potential catalyst is Wilkinson's catalyst ((PPh₃)₃RhCl).
-
Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction carefully to avoid over-reduction.
-
Once the delta-5 double bond is selectively reduced, filter the catalyst and concentrate the solvent.
-
Purify the product by column chromatography.
Step 6: Deprotection of the 3-Hydroxyl Group (Saponification)
-
Dissolve the protected delta-7-avenasterol from Step 5 (1 equivalent) in a mixture of THF and methanol.
-
Add an aqueous solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) (2-3 equivalents).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the final product, delta-7-avenasterol, by recrystallization.
Illustrative Quantitative Data
The following table summarizes hypothetical quantitative data for the proposed synthesis. These values are for illustrative purposes and represent typical outcomes for such reactions, which would need to be empirically determined.
| Step | Reaction | Starting Material (mol) | Product | Illustrative Yield (%) | Illustrative Reaction Time (h) | Illustrative Temperature (°C) |
| 1 | Acetylation | 1.0 | Stigmasterol Acetate | 95 | 14 | 25 |
| 2 | Ozonolysis | 0.95 | Aldehyde Intermediate | 80 | 4 | -78 to 25 |
| 3 | Wittig Reaction | 0.76 | Ethylidene Steroid Acetate | 65 | 5 | 0 to 25 |
| 4 | Diene Formation | 0.49 | Delta-5,7-Diene Acetate | 50 | 6 | 80-150 |
| 5 | Selective Reduction | 0.25 | Delta-7-Avenasterol Acetate | 40 | 24 | 25 |
| 6 | Saponification | 0.10 | Delta-7-Avenasterol | 90 | 2 | 65 |
Overall Illustrative Yield: ~4.5%
References
Application Notes and Protocols: Delta-7-Avenasterol as a Biomarker for Plant Oil Authenticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-7-avenasterol is a phytosterol found in various plant oils. Its presence and concentration can serve as a valuable biomarker for verifying the authenticity of certain vegetable oils and detecting adulteration. This document provides detailed application notes and experimental protocols for the analysis of delta-7-avenasterol in plant oils, primarily focusing on chromatographic techniques.
Delta-7-avenasterol, a sterol lipid, is an intermediate in the biosynthesis of other significant plant sterols like stigmasterol.[1][2] Its unique presence or concentration in specific oils makes it a useful tool for quality control in the food and pharmaceutical industries. For instance, higher levels of Δ7-sterols in sunflower oil can help distinguish it from other oils.[3]
Data Presentation: Quantitative Analysis of Delta-7-Avenasterol
The concentration of delta-7-avenasterol varies significantly among different vegetable oils. The following table summarizes the quantitative data from various studies, presenting the content as a percentage of total sterols for easy comparison. This data is crucial for identifying atypical profiles that may indicate adulteration.
| Plant Oil | Delta-7-Avenasterol (% of Total Sterols) | Reference(s) |
| Sunflower Oil | 3.0 - 9.0 | [4] |
| Olive Oil | < 0.5 (typically) | [5] |
| Soybean Oil | Low concentrations | [5][6] |
| Poppy Seed Oil | Predominantly delta-5-avenasterol | [3] |
| Echium Oil | Significant amounts of Δ5-avenasterol, with sitosterol (B1666911) being the most abundant | [7] |
Experimental Protocols
The primary methods for the quantification of delta-7-avenasterol in plant oils are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both techniques require an initial extraction of the unsaponifiable matter from the oil, which contains the sterol fraction.
Protocol 1: Analysis of Delta-7-Avenasterol by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is adapted from established methods for sterol analysis in edible oils and fats.[8][9][10][11]
1. Principle:
The oil sample is first saponified to break down triglycerides and release the unsaponifiable matter, which includes the sterols. The sterols are then extracted, derivatized to make them volatile, and subsequently separated and quantified by GC-FID.
2. Reagents and Materials:
-
Oil Sample
-
Internal Standard (IS): 5α-cholestane or betulin (B1666924) solution (e.g., 0.1% in a suitable solvent)
-
Saponification Reagent: 1 N Potassium hydroxide (B78521) (KOH) in methanol (B129727)
-
Extraction Solvent: Diethyl ether or n-hexane
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) or similar silylating agent
-
Solvents: Ethanol, n-heptane, acetone (B3395972) (all analytical grade)
-
Solid-Phase Extraction (SPE) Columns: C18 cartridges (optional, for cleanup)
-
GC-FID System with a capillary column
3. Procedure:
-
Sample Preparation and Saponification:
-
Extraction of Unsaponifiables:
-
After cooling, transfer the mixture to a separation funnel.
-
Perform a liquid-liquid extraction twice with 50 mL of diethyl ether.[11]
-
Combine the ether layers and wash with distilled water until the washings are neutral.
-
Dry the ether extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
-
Derivatization:
-
To the dried unsaponifiable residue, add 100 µL of a silylating reagent (e.g., BSTFA + 1% TMCS).
-
Heat the mixture at 60-70°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) ether derivatives of the sterols.
-
-
GC-FID Analysis:
-
Column: HP-5 capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.[12]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[12]
-
Injector Temperature: 300°C.[12]
-
Detector (FID) Temperature: 310°C.[12]
-
Oven Temperature Program: 260°C isothermal.[12]
-
Injection Volume: 1 µL.[12]
-
Split Ratio: 1:10.[12]
-
4. Data Analysis:
Identify the delta-7-avenasterol peak based on its retention time relative to the internal standard and known standards. Quantify the concentration using the internal standard method, calculating the relative response factors for accurate measurement.
Protocol 2: Analysis of Delta-7-Avenasterol by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the separation of phytosterols (B1254722) using reversed-phase HPLC.[6][13][14]
1. Principle:
The extracted unsaponifiable matter is directly analyzed by HPLC, which separates the different sterols based on their polarity. This method may not require derivatization, simplifying the sample preparation process.
2. Reagents and Materials:
-
Oil Sample
-
Saponification and Extraction Reagents: (As described in Protocol 1)
-
HPLC System with a suitable detector (e.g., UV or Charged Aerosol Detector - CAD)
-
HPLC Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6][14]
-
Mobile Phase: A mixture of acetonitrile, methanol, and isopropanol. An isocratic mixture of acetonitrile:2-propanol:water (2:1:1, v/v/v) has been reported to be effective.[6]
-
Solvents: HPLC grade
3. Procedure:
-
Sample Preparation:
-
Perform saponification and extraction of the unsaponifiable matter as described in Protocol 1.
-
Dissolve the dried residue in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol/chloroform).[13]
-
-
HPLC Analysis:
4. Data Analysis:
Identify and quantify the delta-7-avenasterol peak by comparing its retention time and peak area with that of a certified reference standard.
Visualizations
Logical Relationship: Biomarker-Based Adulteration Detection
The following diagram illustrates the logical workflow for using delta-7-avenasterol as a biomarker to detect the adulteration of a specific plant oil.
Caption: Logical workflow for plant oil authentication using delta-7-avenasterol.
Experimental Workflow: GC-FID Analysis of Delta-7-Avenasterol
This diagram outlines the key steps in the experimental protocol for analyzing delta-7-avenasterol using GC-FID.
Caption: Experimental workflow for GC-FID analysis of delta-7-avenasterol.
Signaling Pathway: Simplified Plant Sterol Biosynthesis
This diagram shows a simplified biosynthetic pathway highlighting the position of delta-7-avenasterol as an intermediate.
Caption: Simplified biosynthetic pathway of plant sterols showing delta-7-avenasterol.
References
- 1. Human Metabolome Database: Showing metabocard for delta7-Avenasterol (HMDB0006851) [hmdb.ca]
- 2. delta7-Avenasterol | C29H48O | CID 12795736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The content and composition of sterols and sterol esters in sunflower and poppy seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2012175772A2 - Sunflower oil having a high phytosterol content - Google Patents [patents.google.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dadun.unav.edu [dadun.unav.edu]
- 8. researchgate.net [researchgate.net]
- 9. 2.8.4. Preparation and GC-FID Analysis of Sterols Compounds [bio-protocol.org]
- 10. Sterol Analysis of Vegetable Oils by GC-FID | AntTeknik.com [antteknik.com]
- 11. jfda-online.com [jfda-online.com]
- 12. jfabe.ut.ac.ir [jfabe.ut.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application of Delta-7-Avenasterol in Cholesterol-Lowering Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-7-avenasterol, a phytosterol found in various plant sources, has garnered interest for its potential cholesterol-lowering properties. Like other phytosterols (B1254722), its structural similarity to cholesterol allows it to interfere with cholesterol absorption and metabolism. These notes provide an overview of the application of delta-7-avenasterol in cholesterol-lowering research, including proposed mechanisms of action and detailed experimental protocols for its evaluation. While extensive clinical data specifically on isolated delta-7-avenasterol is limited, the broader understanding of phytosterols provides a strong framework for its investigation.
Proposed Mechanisms of Action
The primary mechanisms by which phytosterols, including potentially delta-7-avenasterol, exert their cholesterol-lowering effects are:
-
Inhibition of Intestinal Cholesterol Absorption: Phytosterols compete with cholesterol for incorporation into micelles in the intestinal lumen. This competition reduces the amount of cholesterol that is available for absorption by enterocytes.
-
Modulation of Cholesterol Transporters: Phytosterols may influence the activity of key proteins involved in cholesterol transport in the intestines and liver. This can include the inhibition of cholesterol uptake transporters like Niemann-Pick C1-Like 1 (NPC1L1).
-
Regulation of Hepatic Cholesterol Metabolism: By reducing cholesterol absorption, phytosterols can lead to a decrease in the amount of cholesterol delivered to the liver. This can trigger a compensatory increase in the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream. This process is primarily regulated by the Sterol Regulatory Element-Binding Protein-2 (SREBP-2) pathway. Additionally, some phytosterols may inhibit the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Data Presentation: Cholesterol-Lowering Effects of Phytosterols
Table 1: Summary of Phytosterol Supplementation Effects on Plasma Lipids (Meta-Analysis Data)
| Phytosterol Dosage ( g/day ) | Change in Total Cholesterol (mg/dL) | Change in LDL Cholesterol (mg/dL) | Change in HDL Cholesterol | Change in Triglycerides | Reference |
| 1.5 - 3.0 | -11.8 (± 4.0) | -7.8 (± 7.7) | No significant change | No significant change | [1] |
| ~2.0 | - | Average reduction of 12.14 | No significant change | No significant change | [1] |
Note: Data represents the mean ± standard deviation or average reduction observed in meta-analyses of multiple randomized controlled trials. The specific phytosterol composition varied across studies.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the cholesterol-lowering potential of delta-7-avenasterol.
Protocol 1: In Vitro Cholesterol Absorption Assay using Caco-2 Cells
Objective: To assess the ability of delta-7-avenasterol to inhibit cholesterol uptake in a human intestinal cell model.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
[3H]-cholesterol
-
Taurocholate
-
Oleic acid
-
Phosphatidylcholine
-
Delta-7-avenasterol
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells onto Transwell® inserts at a density of 1 x 105 cells/cm2.
-
Culture for 21 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.
-
Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
-
Preparation of Micellar Solution:
-
Prepare a micellar solution in HBSS containing taurocholate (10 mM), oleic acid (0.5 mM), phosphatidylcholine (0.5 mM), and [3H]-cholesterol (1 µCi/mL).
-
Prepare experimental solutions by adding varying concentrations of delta-7-avenasterol (e.g., 10, 50, 100 µM) to the micellar solution. Include a vehicle control (e.g., DMSO) without delta-7-avenasterol.
-
-
Cholesterol Uptake Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add the prepared micellar solutions (control and delta-7-avenasterol-containing) to the apical side of the Transwell® inserts.
-
Incubate for 2 hours at 37°C.
-
After incubation, remove the apical solution and wash the monolayers three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Calculate the cholesterol uptake as nanomoles of cholesterol per milligram of cell protein.
-
Compare the cholesterol uptake in the presence of delta-7-avenasterol to the control to determine the percentage of inhibition.
-
Protocol 2: In Vitro HMG-CoA Reductase Activity Assay
Objective: To determine if delta-7-avenasterol directly inhibits the activity of HMG-CoA reductase.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT and EDTA)
-
Delta-7-avenasterol
-
Pravastatin (B1207561) (positive control inhibitor)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer, NADPH (0.2 mM), and purified HMG-CoA reductase (e.g., 50-100 ng).
-
Prepare solutions of delta-7-avenasterol at various concentrations (e.g., 1, 10, 50, 100 µM) in a suitable solvent (e.g., DMSO). Also, prepare a pravastatin solution (e.g., 10 µM) as a positive control.
-
-
Inhibition Assay:
-
Add the delta-7-avenasterol solutions or pravastatin to the reaction mixture wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the HMG-CoA substrate (e.g., 0.1 mM).
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of delta-7-avenasterol and pravastatin compared to the vehicle control.
-
If significant inhibition is observed, calculate the IC50 value for delta-7-avenasterol.
-
Protocol 3: In Vivo Cholesterol-Lowering Study in a Hyperlipidemic Animal Model
Objective: To evaluate the efficacy of delta-7-avenasterol in reducing plasma cholesterol levels in a diet-induced hyperlipidemic animal model.
Materials:
-
Male C57BL/6J mice (or other suitable model like hamsters or rabbits)
-
High-fat, high-cholesterol diet (HFD)
-
Standard chow diet
-
Delta-7-avenasterol
-
Vehicle for administration (e.g., corn oil)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Commercial enzymatic kits for total cholesterol, LDL-cholesterol, and HDL-cholesterol analysis
Procedure:
-
Induction of Hyperlipidemia:
-
Acclimatize animals for one week on a standard chow diet.
-
Induce hyperlipidemia by feeding the animals a high-fat, high-cholesterol diet for 4-8 weeks. A control group will remain on the standard chow diet.
-
-
Treatment:
-
After the induction period, divide the hyperlipidemic animals into groups (n=8-10 per group):
-
Group 1: HFD + Vehicle
-
Group 2: HFD + Delta-7-avenasterol (low dose, e.g., 50 mg/kg/day)
-
Group 3: HFD + Delta-7-avenasterol (high dose, e.g., 100 mg/kg/day)
-
(Optional) Group 4: HFD + Positive control (e.g., atorvastatin)
-
-
Administer delta-7-avenasterol or vehicle daily by oral gavage for 4-8 weeks.
-
-
Blood and Tissue Collection:
-
Collect blood samples from the tail vein or retro-orbital sinus at baseline and at the end of the treatment period after an overnight fast.
-
At the end of the study, euthanize the animals and collect terminal blood samples via cardiac puncture.
-
Harvest the liver for further analysis (e.g., cholesterol content, gene expression).
-
-
Biochemical Analysis:
-
Separate plasma by centrifugation.
-
Measure plasma levels of total cholesterol, LDL-cholesterol, and HDL-cholesterol using commercial enzymatic kits.
-
-
Data Analysis:
-
Compare the lipid profiles of the delta-7-avenasterol-treated groups with the vehicle-treated HFD group to determine the cholesterol-lowering efficacy.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
-
Mandatory Visualizations
Conclusion
Delta-7-avenasterol holds promise as a cholesterol-lowering agent based on the well-established effects of the broader class of phytosterols. The provided protocols offer a robust framework for the systematic evaluation of its efficacy and mechanism of action. Further research, particularly well-controlled in vivo studies and eventually human clinical trials focusing specifically on delta-7-avenasterol, is necessary to fully elucidate its potential in the management of hypercholesterolemia.
References
Application Notes and Protocols for Determining the In Vitro Antioxidant Activity of Delta-7-Avenasterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-7-avenasterol, a naturally occurring phytosterol found in various plant sources such as oats, rye, and olive oil, has garnered scientific interest for its potential health benefits, including its antioxidant properties.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Antioxidants like delta-7-avenasterol can mitigate oxidative damage and are therefore of significant interest in the development of novel therapeutics and nutraceuticals.[3]
These application notes provide detailed protocols for a panel of established in vitro assays to comprehensively evaluate the antioxidant activity of delta-7-avenasterol. The methodologies are tailored for a lipophilic compound and are designed to be reproducible in a standard laboratory setting.
Data Presentation
Quantitative assessment of antioxidant activity is crucial for comparing the potency of different compounds. The following tables are provided as templates for researchers to summarize their experimental data upon determining the antioxidant capacity of delta-7-avenasterol using the described protocols.
Table 1: Radical Scavenging Activity of Delta-7-Avenasterol
| Assay | Parameter | Delta-7-Avenasterol | Positive Control (e.g., Trolox/Ascorbic Acid) |
| DPPH | IC50 (µg/mL) | Insert Value | Insert Value |
| ABTS | TEAC (Trolox Equivalents) | Insert Value | Insert Value |
Table 2: Reducing Power and Peroxyl Radical Absorbance Capacity of Delta-7-Avenasterol
| Assay | Parameter | Delta-7-Avenasterol | Positive Control (e.g., Trolox) |
| FRAP | FRAP Value (µmol Fe(II)/g) | Insert Value | Insert Value |
| ORAC | ORAC Value (µmol TE/g) | Insert Value | Insert Value |
Table 3: Inhibitory Effect of Delta-7-Avenasterol on Lipid Peroxidation
| Assay | Parameter | Delta-7-Avenasterol | Positive Control (e.g., Trolox) |
| Lipid Peroxidation | IC50 (µg/mL) | Insert Value | Insert Value |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[4][5]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve delta-7-avenasterol in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the delta-7-avenasterol solution or the positive control (e.g., Trolox or ascorbic acid).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.[1][6]
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.
-
-
Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of delta-7-avenasterol and a series of dilutions in a suitable solvent (e.g., ethanol).
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the delta-7-avenasterol sample or the positive control (e.g., Trolox).
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[7][8]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.[4][9]
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of delta-7-avenasterol and a series of dilutions in a suitable solvent. Prepare a standard curve using a known concentration of FeSO₄ or Trolox.
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the delta-7-avenasterol sample, standard, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is calculated from the standard curve and expressed as µmol of Fe(II) equivalents per gram of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.[1]
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein (B123965) working solution in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare an AAPH solution in the same buffer. This solution should be made fresh daily.
-
-
Sample and Standard Preparation: Prepare a stock solution of delta-7-avenasterol in a suitable solvent and make serial dilutions in the phosphate buffer. Prepare a series of Trolox standards for the calibration curve.
-
Assay Procedure (in a 96-well black microplate):
-
Add 25 µL of the sample, standard, or blank (buffer) to each well.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence every minute for at least 60 minutes using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram of the sample.
Lipid Peroxidation Inhibition Assay
Principle: This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological membrane model like liposomes or tissue homogenates. Lipid peroxidation can be induced by various agents (e.g., Fe²⁺/ascorbate), and the extent of oxidation is measured by quantifying the formation of secondary products like malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored complex.
Protocol:
-
Preparation of Lipid Substrate: Prepare a liposome (B1194612) suspension (e.g., from lecithin) or a tissue homogenate (e.g., rat liver microsomes).
-
Sample Preparation: Dissolve delta-7-avenasterol in a suitable solvent to prepare a stock solution and a series of dilutions.
-
Induction of Lipid Peroxidation:
-
In a reaction tube, mix the lipid substrate, the delta-7-avenasterol sample or positive control (e.g., Trolox), and a buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate lipid peroxidation by adding an inducing agent (e.g., a solution of FeSO₄ and ascorbic acid).
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Measurement of Malondialdehyde (MDA):
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
Add thiobarbituric acid (TBA) reagent and heat the mixture (e.g., in a boiling water bath for 15 minutes).
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation: The percentage of lipid peroxidation inhibition is calculated using a formula similar to the DPPH assay. The IC50 value can be determined from the dose-response curve.
Mandatory Visualizations
Caption: General experimental workflow for in vitro antioxidant assays.
Caption: Nrf2 signaling pathway activation by phytosterols.
References
- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Showing Compound delta7-Avenasterol (FDB012733) - FooDB [foodb.ca]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidaion of Delta-7-Avenasterol using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delta-7-avenasterol is a phytosterol found in various plant sources, including oats and rye. As a bioactive compound, its precise structural characterization is crucial for understanding its biological activity and for quality control in drug development and nutraceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This document provides detailed application notes and experimental protocols for the structural elucidation of delta-7-avenasterol using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.
Structural Information
Delta-7-avenasterol (IUPAC name: (3β,24Z)-Stigmasta-7,24(28)-dien-3-ol) is a 29-carbon sterol with a characteristic double bond at the C-7 position in the steroid nucleus and another at the C-24(28) position in the side chain.
Data Presentation: NMR Spectral Data
| Carbon Atom | ¹³C Chemical Shift (δ, ppm)[1] | Attached Proton(s) | Expected ¹H Chemical Shift (δ, ppm) |
| 1 | 37.3 | 2H | 1.0 - 1.9 |
| 2 | 31.6 | 2H | 1.5 - 2.0 |
| 3 | 71.1 | 1H | 3.5 - 3.6 (multiplet) |
| 4 | 42.3 | 2H | 2.2 - 2.3 |
| 5 | 140.8 | - | - |
| 6 | 21.1 | 2H | 1.5 - 1.9 |
| 7 | 119.6 | 1H | 5.1 - 5.2 (broad singlet) |
| 8 | 139.6 | - | - |
| 9 | 50.2 | 1H | 0.9 - 1.0 |
| 10 | 36.2 | - | - |
| 11 | 23.1 | 2H | 1.4 - 1.6 |
| 12 | 39.8 | 2H | 1.1 - 1.8 |
| 13 | 40.5 | - | - |
| 14 | 55.1 | 1H | 1.0 - 1.1 |
| 15 | 24.4 | 2H | 1.2 - 1.8 |
| 16 | 28.3 | 2H | 1.2 - 1.9 |
| 17 | 56.0 | 1H | 1.0 - 1.1 |
| 18 | 11.9 | 3H | ~0.5 (singlet) |
| 19 | 19.4 | 3H | ~0.8 (singlet) |
| 20 | 36.2 | 1H | 1.3 - 1.4 |
| 21 | 18.8 | 3H | ~0.9 (doublet) |
| 22 | 33.9 | 2H | 1.1 - 1.4 |
| 23 | 26.1 | 2H | 1.9 - 2.1 |
| 24 | 146.9 | - | - |
| 25 | 31.9 | 1H | 2.1 - 2.2 |
| 26 | 21.2 | 3H | ~1.0 (doublet) |
| 27 | 21.1 | 3H | ~1.0 (doublet) |
| 28 | 115.9 | 1H | 5.0 - 5.1 (quartet) |
| 29 | 13.9 | 3H | ~1.6 (doublet) |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for sterols like delta-7-avenasterol.
-
Concentration: Dissolve 5-10 mg of purified delta-7-avenasterol in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm. A small amount can be added directly to the solvent.
-
Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool directly into the NMR tube to prevent magnetic field inhomogeneity.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To determine the multiplicity of carbon signals (CH, CH₂, CH₃).
-
Experiments: DEPT-45, DEPT-90, and DEPT-135 are typically run.
-
DEPT-45: Shows all protonated carbons.
-
DEPT-90: Shows only CH carbons.
-
DEPT-135: Shows CH and CH₃ as positive signals and CH₂ as negative signals.
-
-
2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially for complex molecules like sterols.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, revealing which protons are on adjacent carbons.
-
Key Information: Establishes the connectivity of the proton spin systems within the steroid nucleus and the side chain.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom.
-
Key Information: Provides a direct link between the ¹H and ¹³C spectra, greatly facilitating the assignment of carbon signals based on their attached proton resonances.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons.
-
Key Information: Crucial for connecting different spin systems and for assigning quaternary carbons that have no directly attached protons. For instance, the correlations from the methyl protons (H-18 and H-19) to the surrounding carbons are instrumental in confirming the steroid backbone structure.
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space, regardless of whether they are connected through bonds.
-
Key Information: Provides information about the stereochemistry and conformation of the molecule. For example, NOE correlations between the angular methyl groups (C-18 and C-19) and other protons on the steroid nucleus can confirm the stereochemical configuration of the ring junctions.
-
Data Processing and Analysis
-
Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, VnmrJ).
-
Processing Steps:
-
Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Correct any distortions in the baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
-
-
Spectral Interpretation:
-
Analyze the ¹H NMR spectrum for chemical shifts, coupling constants (J-values), and integration.
-
Use the DEPT spectra to determine the multiplicity of each carbon signal.
-
Use the HSQC spectrum to assign carbons based on their attached protons.
-
Analyze the COSY spectrum to build up fragments of the molecule based on proton-proton couplings.
-
Use the HMBC spectrum to connect these fragments and to assign quaternary carbons.
-
Use the NOESY/ROESY spectrum to confirm stereochemistry.
-
Mandatory Visualization
Caption: Workflow for the structural elucidation of delta-7-avenasterol using NMR spectroscopy.
References
Standardized Reference for Delta-7-Avenasterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-7-avenasterol is a phytosterol found in various plant sources, including oats, rye, and olive oil.[1] As an intermediate in the biosynthesis of other sterols, such as stigmasterol (B192456), it is of significant interest in phytochemical research and drug development for its potential biological activities.[1][2] The development of a highly purified and well-characterized standardized reference for delta-7-avenasterol is crucial for the accurate quantification, identification, and biological evaluation of this compound in various matrices.
These application notes provide a comprehensive overview of the methodologies for the isolation, purification, and characterization of delta-7-avenasterol to establish a certified reference material. The protocols outlined below are based on established techniques for phytosterol analysis and purification.
Physicochemical Properties of Delta-7-Avenasterol
A thorough understanding of the physicochemical properties of delta-7-avenasterol is fundamental for its handling, analysis, and the development of a stable reference standard.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₈O | [2] |
| Molecular Weight | 412.7 g/mol | [2] |
| CAS Number | 23290-26-8 | [2] |
| Appearance | White crystalline solid | [2] |
| Solubility | Slightly soluble in DMSO and Methanol. | [2] |
| Biosynthetic Precursor | 24-ethylidenelophenol | [2][3] |
| Biosynthetic Product | 5-dehydroavenasterol | [1][2] |
Isolation and Purification of Delta-7-Avenasterol
The following protocol describes a two-step process for the isolation and purification of delta-7-avenasterol from a commercial phytosterol mixture. This method involves an initial fractionation by silica (B1680970) gel column chromatography followed by semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of delta-7-avenasterol.
Protocol 1: Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60 Å, 70-230 mesh) in n-hexane.
-
Pour the slurry into a glass column (e.g., 50 cm length x 5 cm internal diameter) and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Equilibrate the packed column with n-hexane.
-
-
Sample Preparation and Loading:
-
Dissolve the commercial phytosterol mixture in a minimal amount of chloroform (B151607).
-
Adsorb the dissolved sample onto a small amount of silica gel and allow the solvent to evaporate completely.
-
Carefully load the dried sample-silica mixture onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. A suggested gradient is from 100% n-hexane to 90:10 (v/v) n-hexane:ethyl acetate.
-
Collect fractions of a defined volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or gas chromatography-flame ionization detection (GC-FID) to identify the fractions containing delta-7-avenasterol.
-
Pool the fractions enriched with delta-7-avenasterol.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator.
-
Protocol 2: Semi-Preparative RP-HPLC
-
System Preparation:
-
Column: C18 semi-preparative column (e.g., 250 mm x 10 mm, 5 µm particle size).[4][5]
-
Mobile Phase: Isocratic mixture of acetonitrile, isopropanol, and water (e.g., 2:1:1 v/v/v).[4][5] Degas the mobile phase prior to use.
-
Flow Rate: Set the flow rate appropriate for the semi-preparative column (e.g., 4 mL/min).
-
Detection: UV detector set at 205 nm.
-
-
Sample Preparation:
-
Dissolve the enriched fraction from the silica gel chromatography in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatography and Fraction Collection:
-
Inject the sample onto the column.
-
Monitor the chromatogram and collect the peak corresponding to delta-7-avenasterol. Multiple injections may be necessary depending on the amount of material to be purified.
-
-
Post-Purification:
-
Pool the collected fractions containing pure delta-7-avenasterol.
-
Remove the organic solvents by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified delta-7-avenasterol as a solid.
-
Characterization of the Delta-7-Avenasterol Reference Standard
A comprehensive characterization is essential to confirm the identity and purity of the prepared reference standard.
Protocol 3: Purity Assessment by GC-FID
-
Sample Preparation:
-
Accurately weigh about 10 mg of the purified delta-7-avenasterol and dissolve it in 1 mL of a suitable solvent like chloroform.
-
Prepare a working solution by diluting to an appropriate concentration (e.g., 1 mg/mL).
-
-
GC-FID Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 250 °C, hold for 1 min.
-
Ramp to 300 °C at 5 °C/min.
-
Hold at 300 °C for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Calculate the purity of delta-7-avenasterol based on the peak area percentage.
-
| Analytical Method | Purity (%) |
| GC-FID | > 98% |
| HPLC-UV (205 nm) | > 98% |
Protocol 4: Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (GC-MS):
-
Utilize a GC-MS system with electron ionization (EI).
-
The mass spectrum of delta-7-avenasterol is expected to show a molecular ion peak at m/z 412.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹³C NMR spectrum should display 29 distinct carbon signals. A characteristic signal for the C3-hydroxyl group is expected around 71.8 ppm.[2]
-
Biosynthesis of Stigmasterol Highlighting Delta-7-Avenasterol
Delta-7-avenasterol is a key intermediate in the biosynthesis of stigmasterol in plants.[2] The following diagram illustrates this pathway, starting from 24-ethylidenelophenol.
Caption: Biosynthetic pathway of stigmasterol from 24-ethylidenelophenol.
Certification and Stability of the Reference Standard
Certificate of Analysis (CoA)
A Certificate of Analysis for the delta-7-avenasterol reference standard should include the following information:
-
Product Name: Delta-7-Avenasterol
-
Catalogue Number:
-
Lot Number:
-
Molecular Formula: C₂₉H₄₈O
-
Molecular Weight: 412.7 g/mol
-
CAS Number: 23290-26-8
-
Date of Analysis:
-
Storage Conditions: Store at -20°C, protected from light and moisture.
-
Appearance: Conforms to a white crystalline solid.
-
Solubility: Soluble in chloroform and methanol.
-
Identity:
-
Purity (by GC-FID): > 98%
-
Assay (by qNMR or mass balance):
-
Residual Solvents: Meets USP <467> requirements.
-
Water Content (Karl Fischer):
-
Certified by:
Stability Testing
To establish a retest date, a stability testing program should be implemented.
-
Storage Conditions: Store aliquots of the reference standard under long-term (e.g., -20°C) and accelerated (e.g., 40°C/75% RH) conditions.
-
Testing Intervals: Test the purity and identity of the standard at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term and 0, 1, 2, 3, 6 months for accelerated).
-
Analytical Methods: Use a stability-indicating method, such as the GC-FID purity method described above, to monitor for degradation products.
By following these protocols, a well-characterized and stable reference standard of delta-7-avenasterol can be developed, which is essential for ensuring the accuracy and reliability of research and development in the fields of phytochemistry and drug discovery.
References
- 1. Human Metabolome Database: Showing metabocard for delta7-Avenasterol (HMDB0006851) [hmdb.ca]
- 2. Buy delta7-Avenasterol | 23290-26-8 | >98% [smolecule.com]
- 3. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Delta5- and Delta7-phytosterols by adsorption chromatography and semipreparative reversed phase high-performance liquid chromatography for quantitative analysis of phytosterols in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cell Culture Models for Studying the Effects of Delta-7-Avenasterol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-7-avenasterol is a naturally occurring phytosterol found in various plant sources, including oats and olive oil.[1] As a bioactive compound, it has garnered interest for its potential antioxidant and anti-inflammatory properties.[2][3] Furthermore, its role as a precursor in the biosynthesis of other sterols, such as stigmasterol, suggests its involvement in lipid metabolism.[4] This document provides detailed application notes and experimental protocols for utilizing cell culture models to investigate the biological effects of delta-7-avenasterol, offering valuable tools for researchers in pharmacology, nutrition, and drug discovery.
Application Notes
This section outlines the key applications of cell culture models in elucidating the mechanisms of action of delta-7-avenasterol.
Assessment of Anti-Inflammatory Activity
Delta-7-avenasterol is structurally similar to other phytosterols (B1254722) that have demonstrated anti-inflammatory effects. A co-culture system of intestinal epithelial cells (Caco-2) and macrophages (RAW264.7) provides a physiologically relevant model to study the anti-inflammatory potential of delta-7-avenasterol in the context of gut health. This model allows for the investigation of its ability to modulate inflammatory responses triggered by stimuli such as lipopolysaccharide (LPS). Key measurable endpoints include the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and the activity of key signaling pathways, such as the NF-κB pathway.
Evaluation of Antioxidant Capacity
The antioxidant properties of delta-7-avenasterol can be quantified using cell-based assays that measure the ability of the compound to mitigate oxidative stress. The Cellular Antioxidant Activity (CAA) assay, often performed using HepG2 cells, is a valuable tool for this purpose.[5][6] This assay assesses the compound's ability to prevent the formation of fluorescent dichlorofluorescein (DCF) induced by a peroxyl radical generator, providing a biologically relevant measure of antioxidant potential.[5]
Investigation of Effects on Lipid Metabolism
Given its role in sterol biosynthesis, delta-7-avenasterol may influence cellular lipid metabolism.[4] The human hepatoblastoma cell line, HepG2, is a well-established model for studying hepatic lipid metabolism. Assays to measure the impact of delta-7-avenasterol on cholesterol synthesis, uptake of low-density lipoprotein (LDL), and intracellular lipid accumulation can provide insights into its potential role in cardiovascular health.
Determination of Cytotoxicity and Apoptotic Effects
Prior to efficacy studies, it is crucial to determine the cytotoxic profile of delta-7-avenasterol. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity. Furthermore, to understand if delta-7-avenasterol induces programmed cell death, an apoptosis assay using Annexin V staining can be employed. This allows for the differentiation between viable, apoptotic, and necrotic cells.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments described in the application notes.
Protocol 1: Preparation of Delta-7-Avenasterol for Cell Culture
Due to its lipophilic nature, delta-7-avenasterol requires a suitable solvent for preparation of stock solutions for cell culture experiments. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.
Materials:
-
Delta-7-avenasterol powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of delta-7-avenasterol powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Prepare single-use aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
When preparing working concentrations for cell treatment, thaw an aliquot of the stock solution and dilute it in the appropriate cell culture medium to the final desired concentration. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.[7][8]
Protocol 2: Caco-2/RAW264.7 Co-culture for Anti-Inflammatory Assay
This protocol describes a co-culture model to assess the anti-inflammatory effects of delta-7-avenasterol.
Materials:
-
Caco-2 and RAW264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 0.4 µm pore size) for 12-well plates
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, and IL-8
Procedure:
-
Cell Seeding:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 9 x 10^4 cells per well and allow them to differentiate for 8 days.
-
One day before the experiment, seed RAW264.7 cells into the basolateral compartment of the 12-well plates at a density of 3.4 x 10^5 cells per well.
-
-
Treatment:
-
On the day of the experiment, carefully place the Transwell® inserts containing the differentiated Caco-2 monolayer into the wells with the RAW264.7 cells.
-
Pre-treat the Caco-2 cells by adding delta-7-avenasterol (at various concentrations) to the apical compartment for 90 minutes.
-
-
Inflammation Induction:
-
After the pre-treatment period, induce inflammation by adding LPS (1 µg/mL) to the basolateral compartment containing the RAW264.7 cells.
-
-
Incubation and Sample Collection:
-
Incubate the co-culture plates for 24 hours.
-
After incubation, collect the culture medium from both the apical and basolateral compartments for cytokine analysis.
-
-
Cytokine Measurement:
-
Measure the concentrations of TNF-α and IL-6 in the basolateral medium and IL-8 in the apical medium using specific ELISA kits according to the manufacturer's instructions.
-
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
This protocol details the measurement of the antioxidant capacity of delta-7-avenasterol in HepG2 cells.[5][9]
Materials:
-
HepG2 cells
-
96-well black-walled plates
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well black-walled plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment and Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of delta-7-avenasterol and 25 µM DCFH-DA for 1 hour.
-
-
Oxidative Stress Induction:
-
Induce oxidative stress by adding 600 µM of AAPH to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.
-
-
Data Analysis:
-
Calculate the CAA value as the percentage of inhibition of fluorescence in the presence of delta-7-avenasterol compared to the control.
-
Protocol 4: MTT Cell Viability Assay
This protocol is for determining the cytotoxicity of delta-7-avenasterol.[10]
Materials:
-
Selected cell line (e.g., HepG2, Caco-2)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of delta-7-avenasterol for the desired exposure time (e.g., 24, 48 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Data Presentation
The following tables summarize representative quantitative data for the effects of a closely related phytosterol, beta-sitosterol, which can be used as a reference for designing experiments with delta-7-avenasterol.
Table 1: Anti-Inflammatory Effects of Beta-Sitosterol on LPS-Induced BV2 Microglia
| Concentration (µM) | IL-6 Production (% of LPS control) | iNOS Expression (% of LPS control) | COX-2 Expression (% of LPS control) | TNF-α Production (% of LPS control) |
| 5 | ~80% | ~75% | ~80% | ~85% |
| 10 | ~60% | ~55% | ~60% | ~65% |
| 20 | ~40% | ~35% | ~40% | ~45% |
Data is estimated from graphical representations in the cited literature and serves as a guideline.
Table 2: Effect of Beta-Sitosterol on NF-κB and MAPK Signaling in LPS-Induced BV2 Microglia
| Treatment | p-IκBα Expression (% of LPS control) | p-p65 Expression (% of LPS control) | p-p38 Expression (% of LPS control) | p-ERK Expression (% of LPS control) |
| LPS + Beta-Sitosterol (20 µM) | ~50% | ~55% | ~60% | ~65% |
Data is estimated from graphical representations in the cited literature and serves as a guideline.[4]
Table 3: Cytotoxicity of Beta-Sitosterol-3-O-glucoside on Various Cell Lines (IC50 values)
| Cell Line | IC50 (µg/mL) |
| Caco-2 (Colorectal Carcinoma) | 54 |
| HepG2 (Hepatocellular Carcinoma) | 251 |
| HEK293 (Non-cancerous Embryonic Kidney) | 937 |
Data from a study on a glycosylated form of beta-sitosterol.[10]
Visualizations
Signaling Pathway
Caption: Proposed inhibitory mechanism of Delta-7-Avenasterol on the NF-κB signaling pathway.
Experimental Workflow
Caption: General experimental workflow for studying the effects of Delta-7-Avenasterol.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Delta-7-Avenasterol Yield
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the yield of delta-7-avenasterol from plant extracts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of delta-7-avenasterol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Delta-7-Avenasterol | 1. Incomplete Cell Lysis: Plant cell walls were not sufficiently disrupted, trapping the target molecule. 2. Suboptimal Extraction Solvent: The solvent used may not have the appropriate polarity to efficiently solubilize delta-7-avenasterol. 3. Insufficient Extraction Time or Temperature: The extraction conditions may not be adequate for complete extraction. 4. Degradation of Delta-7-Avenasterol: The compound may be sensitive to heat, light, or oxygen, leading to degradation during the process.[1] 5. Loss during Purification: The purification method (e.g., column chromatography, crystallization) may not be optimized, leading to loss of the compound. | 1. Improve Homogenization: Use mechanical methods like grinding in liquid nitrogen, bead beating, or sonication to ensure complete cell disruption. 2. Solvent Optimization: Test a range of solvents with varying polarities. Hexane (B92381) and petroleum ether are commonly used for phytosterol extraction.[2] For enhanced extraction of polar conjugates, consider using ethanol (B145695) or methanol (B129727) mixtures. 3. Optimize Extraction Parameters: Increase extraction time and/or temperature. For methods like Ultrasound-Assisted Extraction (UAE), optimize sonication time and power. For Supercritical Fluid Extraction (SFE), adjust pressure and temperature. 4. Minimize Degradation: Perform extractions under dim light and use nitrogen or argon blanketing to prevent oxidation. Avoid prolonged exposure to high temperatures.[1] Store extracts at low temperatures (-20°C) in the dark.[1] 5. Refine Purification Steps: Optimize the mobile phase and stationary phase for chromatography. Monitor fractions closely using TLC or HPLC to avoid discarding fractions containing the target compound. For crystallization, experiment with different solvent systems and cooling rates.[3] |
| Co-elution of Structurally Similar Phytosterols (B1254722) (e.g., Δ5-avenasterol) | 1. Similar Polarities: Delta-7-avenasterol and its isomers or other sterols have very similar chemical structures and polarities, making separation difficult.[4] 2. Inadequate Chromatographic Resolution: The HPLC or GC column and method are not providing sufficient separation. | 1. Employ High-Resolution Chromatography: Use a high-performance liquid chromatography (HPLC) system with a C18 or C8 column, which are effective for separating phytosterols.[5] Consider using semi-preparative HPLC for isolating pure compounds.[4] 2. Optimize Chromatographic Method: Experiment with different mobile phase compositions (e.g., acetonitrile:2-propanol:water) and gradients to improve separation.[4] For GC analysis, derivatization to trimethylsilyl (B98337) (TMS) ethers can enhance volatility and separation.[2] |
| Presence of Interfering Compounds (e.g., pigments, lipids) | 1. Co-extraction of Impurities: The extraction solvent is also solubilizing other compounds from the plant matrix. | 1. Pre-extraction Cleanup: For oily extracts, perform a saponification step to remove fatty acids. This involves heating the extract with an alcoholic solution of potassium hydroxide (B78521) (KOH). The unsaponifiable matter, which contains the phytosterols, can then be extracted with a nonpolar solvent like hexane. 2. Adsorption Chromatography: Use a silica (B1680970) gel column to separate the phytosterols from more polar or less polar impurities before analytical or preparative chromatography.[4] |
| Inaccurate Quantification | 1. Lack of a Pure Standard: A certified reference standard for delta-7-avenasterol may not be available for calibration. 2. Matrix Effects in LC-MS or GC-MS: Other co-eluting compounds from the extract can suppress or enhance the ionization of delta-7-avenasterol, leading to inaccurate results. | 1. Use a Related Standard with a Response Factor: If a pure standard is unavailable, a structurally similar phytosterol standard can be used, and a relative response factor can be determined or estimated for more accurate quantification. 2. Sample Cleanup and Dilution: Implement thorough sample cleanup procedures as described above. Diluting the sample can also help to minimize matrix effects. The use of an internal standard is highly recommended for accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the best plant sources for high yields of delta-7-avenasterol?
A1: Delta-7-avenasterol is found in various plants. Some of the richest known sources include oats (Avena sativa), pumpkin seeds (Cucurbita pepo), robusta coffee beans, sunflower seeds, and walnuts.[6] Pumpkin seeds are particularly noted for having a high proportion of Δ7-sterols in their total phytosterol content.[2]
Q2: Which extraction method generally provides the highest yield of phytosterols?
A2: Modern, non-conventional methods tend to offer higher yields and are more environmentally friendly than traditional techniques. Supercritical Fluid Extraction (SFE) with CO2 has been shown to yield a higher total phytosterol content from pumpkin seed oil compared to conventional solvent extraction with hexane or petroleum ether.[2] Ultrasound-Assisted Extraction (UAE) has also demonstrated higher oil and phytosterol yields from pumpkin seeds compared to solvent extraction.[7]
Q3: How can I release delta-7-avenasterol from its esterified or glycosylated forms?
A3: To analyze the total delta-7-avenasterol content, including its conjugated forms (steryl esters and steryl glycosides), a saponification step is necessary. This is typically achieved by heating the plant extract with an alcoholic solution of a strong base, such as potassium hydroxide (KOH). This process hydrolyzes the ester and glycosidic bonds, releasing the free sterol.
Q4: What is the role of derivatization in the analysis of delta-7-avenasterol?
A4: Derivatization is often employed in the Gas Chromatography (GC) analysis of phytosterols. Converting the hydroxyl group of delta-7-avenasterol to a trimethylsilyl (TMS) ether increases its volatility and thermal stability, leading to better peak shape and improved separation from other sterols. Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2] For HPLC analysis, derivatization can be used to attach a chromophore to the molecule, enhancing its detection by UV-Vis detectors.[8]
Q5: Are there any genetic approaches to increase the yield of delta-7-avenasterol in plants?
A5: Yes, metabolic engineering is a promising approach. Delta-7-avenasterol is an intermediate in the biosynthesis of other phytosterols like stigmasterol.[6] By understanding the biosynthetic pathway, it is possible to upregulate the expression of enzymes involved in the production of delta-7-avenasterol or downregulate the enzymes that convert it to other sterols. For example, targeting the enzyme lathosterol (B1674540) oxidase, which converts 24-ethylidenelophenol to delta-7-avenasterol, could potentially increase its accumulation.
Quantitative Data Summary
The following table summarizes the yield of total phytosterols from pumpkin seeds using different extraction methods. As pumpkin seeds are rich in Δ7-sterols, these figures provide a good indication of the effectiveness of each method for obtaining delta-7-avenasterol.
| Extraction Method | Plant Source | Oil Yield (%) | Total Phytosterol Yield | Reference |
| Hexane Extraction | Cucurbita pepo (Pumpkin Seed) | 43.37 | Lower than SFE-CO2 | [2] |
| Petroleum Ether Extraction | Cucurbita pepo (Pumpkin Seed) | 44.65 | Lower than SFE-CO2 | [2] |
| Supercritical Fluid Extraction (SFE) with CO2 | Cucurbita pepo (Pumpkin Seed) | 36.17 | 294 mg/100 g oil (approx. 30% higher than hexane) | [2] |
| Solvent (Hexane) Extraction (SE) | Cucurbita pepo (Pumpkin Seed) | 90.07 | 1657.6 mg/100 ml oil | [7] |
| Ultrasound-Assisted Extraction (UAE) | Cucurbita pepo (Pumpkin Seed) | 95.46 | 2017.5 mg/100 ml oil | [7] |
| Enzyme (Alcalase) Assisted Extraction (EAE) | Cucurbita pepo (Pumpkin Seed) | 89.65 | 1992.7 mg/100 ml oil | [7] |
| Enzyme + Ultrasound Assisted Extraction (E-UAE) | Cucurbita pepo (Pumpkin Seed) | 91.87 | 2327.7 mg/100 ml oil | [7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Delta-7-Avenasterol from Pumpkin Seeds
This protocol is based on methodologies that have shown high efficiency in extracting phytosterols.
1. Sample Preparation:
-
Dry pumpkin seeds at 60°C in a hot air oven until a constant weight is achieved.
-
Grind the dried seeds into a fine powder using a laboratory mill.
2. Extraction:
-
Weigh 50 g of the powdered pumpkin seeds and place them in a 1000 mL beaker.
-
Add 300 mL of n-hexane to the beaker (solid-to-solvent ratio of 1:6 w/v).
-
Place the beaker in an ultrasonic bath operating at a frequency of 40 kHz.
-
Conduct the extraction at 60°C for 3 hours.
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Re-extract the solid residue with an additional 150 mL of n-hexane for 1.5 hours under the same conditions to maximize yield.
-
Combine the two filtrates.
3. Solvent Evaporation:
-
Evaporate the n-hexane from the combined filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude pumpkin seed oil.
4. Saponification and Phytosterol Isolation:
-
Dissolve a known amount of the crude oil in ethanol.
-
Add a 2 M solution of potassium hydroxide in ethanol and reflux the mixture for 1 hour to saponify the lipids.
-
After cooling, transfer the mixture to a separatory funnel and add an equal volume of distilled water.
-
Extract the unsaponifiable matter (containing the phytosterols) three times with diethyl ether or n-hexane.
-
Combine the organic layers and wash them with distilled water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the phytosterol-rich fraction.
5. Analysis:
-
Dissolve the phytosterol fraction in a suitable solvent for HPLC or GC-MS analysis.
-
For GC-MS, derivatize an aliquot of the sample with MSTFA or BSTFA before injection.
-
Quantify delta-7-avenasterol using a calibration curve of a suitable standard.
Visualizations
Biosynthesis Pathway of Delta-7-Avenasterol
Caption: Simplified biosynthetic pathway of delta-7-avenasterol and its subsequent conversion in plants.
Experimental Workflow for Delta-7-Avenasterol Extraction and Analysis
Caption: General workflow for the extraction, purification, and analysis of delta-7-avenasterol.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. uk.typology.com [uk.typology.com]
- 4. Separation of Delta5- and Delta7-phytosterols by adsorption chromatography and semipreparative reversed phase high-performance liquid chromatography for quantitative analysis of phytosterols in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy delta7-Avenasterol | 23290-26-8 | >98% [smolecule.com]
- 7. ijfsab.com [ijfsab.com]
- 8. Development of an innovative phytosterol derivatization method to improve the HPLC-DAD analysis and the ESI-MS detection of plant sterols/stanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Isolating Delta-7-Avenasterol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the separation and purification of delta-7-avenasterol from complex phytosterol mixtures.
Core Challenge: Structural Similarity
The primary obstacle in isolating delta-7-avenasterol lies in its close structural resemblance to other phytosterols (B1254722), particularly its Δ5 isomers like β-sitosterol, stigmasterol, and campesterol.[1][2] This similarity in their tetracyclic ring structure and side chains results in comparable physicochemical properties, making their separation a significant analytical and preparative challenge.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate delta-7-avenasterol from β-sitosterol?
A1: The difficulty arises from their isomeric nature. Both are C29 phytosterols with very similar structures. The key difference is the position of the double bond in the sterol nucleus (C7-C8 in delta-7-avenasterol versus C5-C6 in β-sitosterol).[1] This subtle difference provides only a small handle for separation, leading to issues like co-elution in chromatographic methods.
Q2: What are the most common analytical techniques for separating delta-7-avenasterol?
A2: The most widely used techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[1] Each method has its advantages and limitations regarding resolution, sensitivity, and sample preparation requirements.
Q3: Can I use crystallization to purify delta-7-avenasterol?
A3: While solvent crystallization is a common technique for purifying phytosterols, it is generally more effective for bulk separation of sterol classes rather than for isolating specific isomers like delta-7-avenasterol from a complex mixture.[2][3] Its success is highly dependent on the differential solubility of the target sterol in various solvent systems.[3][4]
Q4: Are there any specific sample preparation steps I should be aware of?
A4: Yes, proper sample preparation is crucial. For complex matrices like plant oils, a saponification step is often required to hydrolyze steryl esters into free sterols.[5][6] This is typically followed by liquid-liquid extraction to isolate the unsaponifiable matter containing the phytosterols.[5] For GC analysis, derivatization to trimethylsilyl (B98337) (TMS) ethers is necessary to increase volatility and prevent peak tailing.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of delta-7-avenasterol.
Issue 1: Poor Resolution and Peak Co-elution in HPLC
| Potential Cause | Troubleshooting Step |
| Inadequate Column Chemistry | For separating Δ5- and Δ7-phytosterols, consider switching from a standard C18 column to a C8 or phenyl-hexyl column. The pi-pi interactions of a phenyl-hexyl column can enhance selectivity for structurally similar sterols.[1][7] A Polaris C8-A column has also been successfully used for this separation.[8][9] |
| Suboptimal Mobile Phase | Experiment with different solvent compositions and gradients. For reversed-phase HPLC, an isocratic mobile phase of acetonitrile:2-propanol:water (2:1:1, v/v/v) has been shown to be effective.[8][9] Adjusting the ratio or trying different solvent combinations like methanol/water may improve resolution.[7] |
| Column Overload | Reduce the injection volume or dilute the sample to prevent peak broadening and improve separation. |
Issue 2: Incomplete Separation in Gas Chromatography (GC)
| Potential Cause | Troubleshooting Step |
| Inappropriate GC Column | A mid-polarity capillary column, such as one with a 50% phenyl-methylpolysiloxane stationary phase, can provide better separation of critical pairs compared to non-polar columns.[7] |
| Incomplete Derivatization | Ensure complete conversion of phytosterols to their TMS ethers. Underivatized sterols can interact with active sites in the column, leading to peak tailing and poor resolution.[7] Optimize the derivatization reaction time and temperature. |
| Suboptimal Temperature Program | Adjust the oven temperature program. A slower ramp rate can often improve the separation of closely eluting compounds.[7] |
Issue 3: Low Yield and Purity after Preparative Chromatography
| Potential Cause | Troubleshooting Step |
| Inefficient Initial Fractionation | For complex mixtures, a multi-step purification strategy is often necessary. Consider an initial fractionation step using adsorption chromatography on a silica (B1680970) gel column to separate Δ5- and Δ7-phytosterols before proceeding to semipreparative HPLC.[2][8] |
| Poor Solubility | Phytosterols have low solubility in many organic solvents.[10] Ensure the sample is fully dissolved in the injection solvent and that the mobile phase composition does not cause precipitation on the column. |
Quantitative Data on Separation Methods
The following table summarizes the reported purity levels achieved for delta-7-avenasterol and other phytosterols using different separation techniques.
| Technique | Sterol | Purity Achieved | Reference |
| Adsorption Chromatography + Semipreparative RP-HPLC | Delta-7-avenasterol | 85-98% | [8][9] |
| Adsorption Chromatography + Semipreparative RP-HPLC | Citrostadienol, Campesterol, β-Sitosterol, Delta-7-campesterol, Delta-7-sitosterol | 85-98% | [8][9] |
| High-Speed Counter-Current Chromatography (HSCCC) | β-Sitosterol | ~99% | [11] |
| High-Speed Counter-Current Chromatography (HSCCC) | Sitostanol | >99% | [11] |
Experimental Protocols
Protocol 1: Separation of Δ5- and Δ7-Phytosterols using Adsorption and Semipreparative RP-HPLC[8][9]
This method describes a two-step process for the isolation of delta-7-avenasterol from a commercial phytosterol mixture.
Step 1: Adsorption Chromatography (Silica Gel)
-
Column Preparation: Pack a glass column with silica gel.
-
Sample Loading: Dissolve the phytosterol mixture in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column.
-
Elution: Elute the column with a suitable solvent system to fractionate the phytosterols. The polarity of the solvent can be gradually increased to separate different sterol classes.
-
Fraction Collection: Collect fractions and analyze them (e.g., by TLC or GC-MS) to identify those enriched in Δ7-phytosterols.
Step 2: Semipreparative Reversed-Phase HPLC
-
Column: Polaris C8-A column (250 mm x 10 mm i.d., 5 µm).[8][9]
-
Mobile Phase: Isocratic mixture of acetonitrile:2-propanol:water (2:1:1, v/v/v).[8][9]
-
Flow Rate: Optimize for best separation (typically in the range of 1-5 mL/min for a 10 mm i.d. column).
-
Injection: Inject the Δ7-phytosterol enriched fraction obtained from the adsorption chromatography step.
-
Detection: Use a suitable detector, such as a UV detector at a low wavelength (e.g., 205 nm) or an evaporative light scattering detector (ELSD).
-
Fraction Collection: Collect the peak corresponding to delta-7-avenasterol.
-
Purity Analysis: Assess the purity of the isolated delta-7-avenasterol using an analytical method like GC-MS.
Protocol 2: General Gas Chromatography (GC-MS) Analysis of Phytosterols[7]
This protocol outlines a general procedure for the analysis of phytosterols after derivatization.
-
Derivatization:
-
To a dry sample of the phytosterol fraction, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
-
GC-MS System:
-
Column: 50% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Injector Temperature: 280°C.[7]
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 290°C at 5°C/minute, and hold for 15 minutes.[7]
-
MS Detector: Operate in scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification of target phytosterols.[7]
-
-
Injection: Inject an appropriate volume of the derivatized sample.
-
Data Analysis: Identify and quantify delta-7-avenasterol based on its retention time and mass spectrum.
Visualizing the Workflow
The following diagram illustrates the general workflow for the separation of delta-7-avenasterol from a complex phytosterol mixture.
Caption: General workflow for delta-7-avenasterol separation.
This logical diagram outlines the key stages involved in the isolation and analysis of delta-7-avenasterol, from initial sample preparation to final purity assessment.
Caption: Troubleshooting logic for poor HPLC resolution.
This flowchart provides a decision-making process for addressing common issues of poor resolution during the HPLC separation of phytosterols.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. The effect of water on the crystallization of phytosterols and phytostanols in organic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Delta5- and Delta7-phytosterols by adsorption chromatography and semipreparative reversed phase high-performance liquid chromatography for quantitative analysis of phytosterols in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. High-speed counter-current chromatographic separation of phytosterols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Parameters for Delta-7-Avenasterol Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of delta-7-avenasterol.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC-MS analysis of delta-7-avenasterol?
A1: Derivatization is a critical step for the successful analysis of delta-7-avenasterol by GC-MS for two primary reasons:
-
Increased Volatility: Delta-7-avenasterol, in its natural form, has a high boiling point due to the presence of a polar hydroxyl (-OH) group. This makes it difficult to vaporize at temperatures compatible with GC analysis without degradation. Derivatization, typically through silylation, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This modification significantly increases the volatility of the molecule, allowing it to be readily analyzed by GC.
-
Improved Peak Shape and Sensitivity: The polar hydroxyl group can interact with active sites within the GC system, such as the injector liner and the column stationary phase. This interaction can lead to peak tailing, broader peaks, and reduced sensitivity. By masking the polar group, derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks and improved chromatographic resolution.
Q2: What is the recommended type of GC column for delta-7-avenasterol analysis?
A2: For the analysis of phytosterols (B1254722) like delta-7-avenasterol, a mid-polarity capillary column is generally recommended. Columns with a stationary phase of 5% diphenyl / 95% dimethylpolysiloxane are a common choice and provide good separation for a wide range of sterols. For challenging separations where delta-7-avenasterol may co-elute with other isomers, a column with a higher content of phenyl or cyanopropylphenyl groups can provide enhanced selectivity.
Q3: What are the expected mass spectral fragments for TMS-derivatized delta-7-avenasterol?
A3: The electron ionization (EI) mass spectrum of TMS-derivatized delta-7-avenasterol will exhibit a characteristic fragmentation pattern. The molecular ion (M+) for the TMS ether of delta-7-avenasterol is expected at m/z 484. Key fragment ions can be used for identification and quantification. While an experimentally derived spectrum is the gold standard, a predicted spectrum suggests the presence of significant ions that can be used for confirmation. In selected ion monitoring (SIM) mode, monitoring the molecular ion and several characteristic fragment ions will enhance sensitivity and specificity.
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or broad peaks) for delta-7-avenasterol.
-
Question: My delta-7-avenasterol peak is showing significant tailing and is broader than expected. What are the potential causes and how can I resolve this?
-
Answer:
-
Incomplete Derivatization: This is a common cause of peak tailing for sterols. Ensure your derivatization reaction has gone to completion.
-
Troubleshooting Steps:
-
Verify the freshness and purity of your silylation reagent (e.g., BSTFA, MSTFA).
-
Ensure your sample is completely dry before adding the derivatization reagent, as moisture will deactivate it.
-
Use a sufficient excess of the derivatization reagent and allow for adequate reaction time and temperature as specified in the protocol.
-
-
-
Active Sites in the GC System: Active sites in the injector liner, column, or connections can interact with any underivatized hydroxyl groups.
-
Troubleshooting Steps:
-
Use a deactivated injector liner.
-
Regularly condition your GC column according to the manufacturer's instructions.
-
Trim a small portion (e.g., 10-20 cm) from the injector end of the column to remove accumulated non-volatile residues.
-
-
-
Suboptimal Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening.
-
Troubleshooting Steps:
-
Optimize the carrier gas flow rate for your column dimensions. A typical starting point for a 30 m x 0.25 mm ID column is around 1.0-1.2 mL/min for helium.
-
-
-
Problem 2: Low signal intensity or poor sensitivity for delta-7-avenasterol.
-
Question: I am having difficulty detecting delta-7-avenasterol, or the signal-to-noise ratio is very low. How can I improve the sensitivity?
-
Answer:
-
Injector Temperature: The injector temperature needs to be high enough to ensure complete and rapid vaporization of the derivatized delta-7-avenasterol without causing thermal degradation.
-
Troubleshooting Steps:
-
Start with an injector temperature of 250 °C and incrementally increase it to find the optimal temperature. Be cautious of temperatures exceeding 300 °C, which may lead to degradation of some sterols.
-
-
-
MS Detector Parameters: The settings of the mass spectrometer can significantly impact sensitivity.
-
Troubleshooting Steps:
-
Operate the MS in Selected Ion Monitoring (SIM) mode instead of full scan mode. This dramatically increases sensitivity by focusing on specific ions of interest for delta-7-avenasterol.
-
Ensure the ion source is clean and the detector is tuned according to the manufacturer's recommendations.
-
-
-
Sample Preparation: Loss of analyte during sample preparation can lead to low signal.
-
Troubleshooting Steps:
-
Review your extraction and cleanup procedures to minimize analyte loss.
-
Ensure complete dissolution of the derivatized sample in the injection solvent.
-
-
-
Problem 3: Co-elution of delta-7-avenasterol with other compounds.
-
Question: Delta-7-avenasterol is co-eluting with another peak, making accurate quantification difficult. What can I do to improve the separation?
-
Answer:
-
GC Oven Temperature Program: The temperature program is a powerful tool for optimizing chromatographic resolution.
-
Troubleshooting Steps:
-
Decrease the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min). A slower ramp rate increases the interaction of the analytes with the stationary phase, often leading to better separation.
-
Adjust the initial oven temperature and hold time to improve the separation of early eluting compounds.
-
-
-
GC Column: The choice of GC column is crucial for resolving closely related compounds.
-
Troubleshooting Steps:
-
Consider using a column with a different stationary phase that offers different selectivity. For sterols, moving from a 5% phenyl to a 50% phenyl or a cyanopropylphenyl phase can significantly alter elution patterns.
-
Using a longer column can also increase the overall resolution.
-
-
-
Data Presentation
The following table summarizes the influence of key GC-MS parameters on the detection of delta-7-avenasterol. This data is illustrative and should be used as a starting point for method optimization.
| Parameter | Setting 1 | Setting 2 | Setting 3 | Expected Outcome on Delta-7-Avenasterol Detection |
| GC Oven Ramp Rate | 20 °C/min | 10 °C/min | 5 °C/min | Slower ramp rates generally lead to longer retention times but improved resolution from closely eluting isomers. Peak height may decrease, but peak area should remain consistent. |
| Injector Temperature | 240 °C | 260 °C | 280 °C | Increasing the injector temperature can improve peak shape and area up to an optimal point. Excessively high temperatures may cause degradation, leading to a decrease in signal. |
| Carrier Gas Flow Rate (Helium) | 0.8 mL/min | 1.2 mL/min | 1.6 mL/min | An optimal flow rate (typically around 1.0-1.2 mL/min for a 0.25 mm ID column) will provide the best efficiency (narrowest peaks). Flow rates that are too low or too high will result in broader peaks and reduced resolution. |
Experimental Protocols
Detailed Methodology: Silylation of Delta-7-Avenasterol for GC-MS Analysis
This protocol describes the derivatization of delta-7-avenasterol to its trimethylsilyl (TMS) ether prior to GC-MS analysis.
Materials:
-
Dried sample extract containing delta-7-avenasterol
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for drying
-
GC-MS grade solvent (e.g., hexane (B92381) or toluene)
Procedure:
-
Sample Drying: Ensure the sample extract is completely dry. Place the vial containing the sample under a gentle stream of nitrogen gas to evaporate any residual solvent. Moisture will interfere with the derivatization reaction.
-
Reagent Addition: To the dried sample in the reaction vial, add 100 µL of anhydrous pyridine to dissolve the residue.
-
Silylation Reagent: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70 °C for 30 minutes in a heating block or oven.
-
Cooling: After heating, allow the vial to cool to room temperature.
-
Sample Dilution: Dilute the derivatized sample with an appropriate volume of GC-MS grade solvent (e.g., 800 µL of hexane) to achieve the desired concentration for injection.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of delta-7-avenasterol.
Caption: Troubleshooting logic for delta-7-avenasterol GC-MS analysis.
Troubleshooting poor resolution in HPLC analysis of delta-7-avenasterol
Technical Support Center: HPLC Analysis of Delta-7-Avenasterol
This guide provides troubleshooting strategies and frequently asked questions to address poor resolution and other common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of delta-7-avenasterol.
Troubleshooting Guide: Poor Resolution
Poor resolution in HPLC analysis of sterols can arise from several factors, including the mobile phase, the stationary phase (column), or the sample itself. Co-elution with structurally similar sterols is a common challenge.[1]
Question: Why am I seeing peak co-elution or poor separation between delta-7-avenasterol and other sterols like β-sitosterol or its isomer Δ5-avenasterol?
Answer:
Poor separation between sterol isomers is a frequent issue due to their similar structures and physicochemical properties. The key is to enhance the subtle differences between the molecules to achieve separation.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | 1. Adjust Solvent Strength: Modify the ratio of organic solvents (e.g., acetonitrile (B52724), methanol (B129727), isopropanol) and water. For reversed-phase HPLC, increasing the aqueous portion can improve retention, but sterols have low solubility in highly aqueous mobile phases, which can harm peak shape.[2] Fine-tuning the organic ratio is critical. 2. Change Organic Solvent: Switch from acetonitrile to methanol or vice-versa, or use a combination. Different solvents alter the selectivity of the separation. 3. Use an Isocratic Mobile Phase: A study successfully separated Δ7-avenasterol using an isocratic mobile phase of acetonitrile:2-propanol:water (2:1:1, v/v/v).[3][4] |
| Inappropriate Column Selection | 1. Evaluate Stationary Phase: While C18 columns are common, a C8 column has been shown to be effective for separating Δ5- and Δ7-phytosterols.[3][4] Consider a column with a different selectivity if co-elution persists. 2. Check Column Health: An old or fouled column will exhibit poor performance. Flush the column according to the manufacturer's instructions or replace it if necessary.[5][6] |
| Incorrect Flow Rate or Temperature | 1. Optimize Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will lengthen the run time.[7] 2. Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency. However, excessively high temperatures might affect analyte stability.[7] |
Troubleshooting Workflow for Poor Resolution
The following diagram outlines a logical workflow for diagnosing and resolving poor peak resolution in your HPLC analysis.
Caption: Workflow for troubleshooting poor HPLC resolution.
Frequently Asked Questions (FAQs)
Q1: My delta-7-avenasterol peak is broad. What are the common causes?
Broad peaks can be caused by several factors:
-
High System Volume: Excessive tubing length or diameter between the injector and detector can cause band broadening.[6]
-
Column Contamination: Buildup of matrix components on the column can lead to peak distortion.[6] Try cleaning the column with a strong solvent wash.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to broaden. Ensure the sample solvent is as close in composition to the mobile phase as possible.
-
Suboptimal Flow Rate/Temperature: A flow rate that is too high or a column temperature that is too low can result in broader peaks.[7]
Q2: I am observing significant peak tailing for my sterol peaks. How can I fix this?
Peak tailing often occurs when active sites in the HPLC system interact with the analyte.
-
Use a Deactivated Column/Liner: Polar hydroxyl groups on sterols can interact with exposed silanols in the column or inlet liner.[8] Ensure you are using a high-quality, end-capped column.
-
Add a Mobile Phase Modifier: Adding a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase can help protonate free silanols and reduce their interaction with the analytes, thereby improving peak shape.[9]
-
Check for Column Contamination: Basic compounds from previous analyses retained on the column can act as active sites. Proper column washing is essential.
Q3: What is a good starting point for an HPLC method for delta-7-avenasterol?
A validated method for separating various phytosterols (B1254722), including delta-7-avenasterol, provides a strong starting point.[3][4] Consider the protocol below, which can be optimized for your specific instrument and sample matrix.
Example Experimental Protocol
This protocol is based on a published method for the separation of Δ5- and Δ7-phytosterols.[3][4]
| Parameter | Specification |
| Column | Reversed-Phase C8 (e.g., Polaris C8-A, 250 mm x 10 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile:Isopropanol:Water (2:1:1, v/v/v) |
| Flow Rate | 1.0 - 2.0 mL/min (adjust for column diameter and system pressure) |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 205 nm (Note: Sterol UV absorbance is weak)[9] |
| Injection Volume | 20 µL |
| Sample Preparation | For complex matrices like oils, saponification is often required to release esterified sterols and remove interfering triglycerides. |
Q4: My sample has a very low concentration of delta-7-avenasterol, and the signal-to-noise is poor. How can I improve sensitivity?
-
Derivatization: Sterols lack a strong chromophore, leading to poor UV absorption. Derivatizing the sterol's hydroxyl group with a UV-active agent like dansyl chloride can significantly increase UV absorption (up to 23-fold for some sterols) and allow detection at more selective wavelengths.[10]
-
Use a More Sensitive Detector: If available, consider using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), which are not dependent on UV absorbance and can offer higher sensitivity for sterols.
-
Optimize Sample Preparation: Employ a sample preparation technique that effectively concentrates the analyte, such as Solid-Phase Extraction (SPE).
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC sterol analyses - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Delta5- and Delta7-phytosterols by adsorption chromatography and semipreparative reversed phase high-performance liquid chromatography for quantitative analysis of phytosterols in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Joomla: unsupported PHP version [omegascientific.com.sg]
- 6. support.waters.com [support.waters.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous determination three phytosterol compounds, campesterol, stigmasterol and daucosterol in Artemisia apiacea by high performance liquid chromatography-diode array ultraviolet/visible detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of Delta-7-Avenasterol
Welcome to the technical support center for the accurate quantification of delta-7-avenasterol. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for the quantification of delta-7-avenasterol?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for quantifying delta-7-avenasterol. GC-MS is a well-established method, often considered the gold standard for phytosterol analysis, providing high resolution and sensitivity, especially after derivatization.[1][2][3] LC-MS, particularly with Atmospheric Pressure Chemical Ionization (APCI), offers the advantage of analyzing delta-7-avenasterol without the need for derivatization, simplifying sample preparation.[2][4][5] The choice between GC-MS and LC-MS will depend on sample complexity, available instrumentation, and the desired throughput.
Q2: Why is derivatization necessary for the GC analysis of delta-7-avenasterol?
A2: Derivatization is a critical step for the GC analysis of delta-7-avenasterol to increase its volatility and thermal stability.[6] The polar hydroxyl group in the delta-7-avenasterol molecule makes it less volatile. Silylation, the most common derivatization technique, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[6] This modification improves chromatographic peak shape, enhances resolution, and allows for analysis at lower temperatures, preventing thermal degradation.[5][6]
Q3: How can I differentiate delta-7-avenasterol from its isomer, delta-5-avenasterol?
A3: Differentiating between delta-7-avenasterol and delta-5-avenasterol can be challenging due to their structural similarity. Chromatographic separation is key. In Gas Chromatography (GC), the elution order can help distinguish them, with delta-5-avenasterol typically eluting after delta-7-sitosterol.[1] For Liquid Chromatography (LC), particularly with a C18 column, Δ7-sterols often elute earlier than their Δ5 counterparts.[7] Mass Spectrometry (MS) can also aid in differentiation, although their mass spectra can be very similar. Tandem mass spectrometry (MS/MS) may reveal subtle differences in fragmentation patterns that can be used for identification.[8]
Q4: What are the common challenges in extracting delta-7-avenasterol from complex matrices?
A4: Extracting delta-7-avenasterol from complex matrices like food products or biological samples presents several challenges. Since phytosterols (B1254722) exist in free, esterified, and glycosylated forms, a saponification step (alkaline hydrolysis) is often required to release all forms into their free, quantifiable state.[3][5] Incomplete saponification can lead to low recovery.[3] For certain matrices, such as cereals, a preliminary acid hydrolysis step may be necessary to break down the carbohydrate matrix before saponification.[3][5] Additionally, phytosterols are susceptible to oxidation, so it is crucial to handle samples under an inert atmosphere and store them at low temperatures, protected from light.[3]
Q5: What is the "matrix effect" in LC-MS analysis and how can I mitigate it for delta-7-avenasterol quantification?
A5: The matrix effect in LC-MS refers to the alteration of ionization efficiency of the target analyte (delta-7-avenasterol) due to co-eluting compounds from the sample matrix.[9][10] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[9][10][11] To mitigate matrix effects, several strategies can be employed:
-
Thorough Sample Clean-up: Implement solid-phase extraction (SPE) or other clean-up steps to remove interfering matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[12]
-
Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of delta-7-avenasterol as an internal standard to compensate for matrix effects.[12]
-
Standard Addition Method: Add known amounts of the standard to the sample to create a calibration curve within the sample matrix itself.[12]
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Peak Tailing | - Incomplete derivatization (silylation).[6]- Active sites in the GC system (liner, column).[6]- Column contamination.[6] | - Optimize Derivatization: Ensure the sample is completely dry before adding the silylation reagent. Use a sufficient excess of the reagent and allow the reaction to proceed to completion.[6]- System Inertness: Use a deactivated liner and a high-quality, well-conditioned GC column.[6]- Column Maintenance: Trim the first few centimeters of the column from the injector end to remove accumulated non-volatile residues.[6] |
| Poor Peak Resolution (Co-elution with other sterols) | - Suboptimal GC column or temperature program. | - Column Selection: Use a capillary column with a 5% phenyl-methyl silicone stationary phase, which is commonly used for phytosterol analysis.[13]- Optimize Temperature Program: Adjust the temperature ramp rate to improve the separation of closely eluting sterols. A slower ramp rate can often enhance resolution.[14] |
| Low Analyte Response/Recovery | - Incomplete saponification.[3]- Inefficient extraction of the unsaponifiable fraction.[3]- Degradation of the analyte during sample preparation or injection. | - Verify Saponification: Ensure sufficient reaction time (e.g., 1 hour at 80-90°C) and an adequate concentration of ethanolic KOH.[3]- Improve Extraction: Use a non-polar solvent like n-hexane for extraction and perform multiple extractions (at least 3) to ensure complete recovery.[3]- Check Injector Temperature: An excessively high injector temperature can cause degradation of the derivatized sterols. |
| Ghost Peaks or Baseline Noise | - Contamination of the carrier gas, injector, or syringe.[15][16]- Septum bleed.[15] | - Run a Blank: Inject a solvent blank to identify the source of contamination.[16]- System Maintenance: Clean the injector port and replace the septum and liner. Ensure high-purity carrier gas is used.[17]- Syringe Cleaning: Thoroughly clean the syringe between injections. |
LC-MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Signal Intensity (Ion Suppression) | - Matrix effects from co-eluting compounds.[11][18] | - Improve Sample Clean-up: Use solid-phase extraction (SPE) to remove interfering matrix components.[18]- Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for suppression.[12]- Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds.[12] |
| Poor Peak Shape | - Inappropriate mobile phase or column chemistry. | - Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water to improve peak shape.[3]- Column Selection: Ensure the chosen column (e.g., C18) provides good retention and separation for sterols.[3] |
| Inconsistent Results | - Variability in the matrix effect between samples.[10] | - Use an Internal Standard: Employ a suitable internal standard, preferably a stable isotope-labeled analog of delta-7-avenasterol, to correct for variations in matrix effects and instrument response.[19] |
| No or Low Ionization | - Inefficient ionization of the analyte. | - Optimize Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI) for non-polar compounds like sterols, typically forming [M+H-H2O]+ ions.[2][5][20]- Mobile Phase Additives: The addition of a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) can sometimes improve ionization. |
Data Presentation
Table 1: Comparison of Analytical Methods for Phytosterol Quantification
| Analytical Method | Analyte(s) | Sample Matrix | Linearity (R²) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-FID | Campesterol, Stigmasterol, β-Sitosterol | Saw Palmetto Raw Materials & Dietary Supplements | - | >1.00 mg/100 g | 99.8 - 111 | [13] |
| GC-MS (SIM) | Phytosterols | General | - | 5 - 50 ng/mL | - | [13] |
| LC-MS-MS (APCI) | Brassicasterol, Campesterol, Cycloartenol, β-Sitosterol, Stigmasterol, Lupeol | Edible Oils | >0.99 | 10 - 100 ng/mL | - | [13] |
| HPLC | Stigmastanol | General | ≥ 0.998 | 2.72 - 7 µg/mL | - | [21] |
| GC-MS | Stigmastanol | General | > 0.998 | 0.56 - 3 ng/mL | - | [21] |
Note: The reported values are highly dependent on the specific experimental conditions, sample matrix, and instrumentation. Direct comparison should be made with caution.
Experimental Protocols
Sample Preparation for GC-MS Analysis (Including Saponification and Derivatization)
This protocol provides a general procedure for the extraction and derivatization of delta-7-avenasterol from an oil matrix.
-
Saponification:
-
Weigh approximately 250 mg of the oil sample into a screw-capped tube.
-
Add a known amount of an internal standard (e.g., epicoprostanol).
-
Add 5 mL of 2 M ethanolic potassium hydroxide.
-
Blanket the tube with nitrogen, cap it tightly, and vortex.
-
Heat the tube in a heating block at 60°C for 1 hour with occasional vortexing to ensure complete saponification.[6]
-
-
Extraction:
-
After cooling, add 5 mL of water and 5 mL of n-hexane to the tube.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer (containing the unsaponifiable matter) to a clean tube.
-
Repeat the extraction with another 5 mL of hexane and combine the hexane extracts.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.[6]
-
-
Derivatization (Silylation):
GC-MS Method Parameters
-
Gas Chromatograph: Equipped with a mass spectrometer.
-
Column: Capillary column, e.g., 5% phenyl-methyl silicone stationary phase (30 m x 0.25 mm x 0.25 µm).[14]
-
Injector: Splitless mode at 250°C.[14]
-
Carrier Gas: Helium at a constant flow rate of 1.11 mL/min.[14]
-
Oven Temperature Program:
-
Initial temperature: 150°C (hold for 1 min).
-
Ramp: 10°C/min to 320°C (hold for 4 min).[14]
-
-
Mass Spectrometer:
LC-MS/MS Method Parameters
-
Liquid Chromatograph: Coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B129727) (B), both potentially containing a small amount of formic acid or ammonium formate.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Mass Spectrometer:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for sterols.[2][5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantification. The transition would be from the precursor ion (e.g., [M+H-H₂O]⁺) to a characteristic product ion.
-
Visualizations
Caption: Workflow for Delta-7-Avenasterol Quantification by GC-MS.
Caption: Troubleshooting Logic for GC-MS Analysis of Delta-7-Avenasterol.
References
- 1. aocs.org [aocs.org]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What is matrix effect and how is it quantified? [sciex.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. youtube.com [youtube.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. lcms.cz [lcms.cz]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in the analysis of delta-7-avenasterol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of delta-7-avenasterol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of delta-7-avenasterol.
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or tailing in LC-MS analysis | 1. Suboptimal chromatographic conditions. 2. Interaction of the analyte with metal surfaces in the HPLC system. | 1. Optimize the mobile phase composition and gradient. 2. Consider using a metal-free HPLC column and PEEK tubing to minimize analyte adsorption.[1] |
| Low recovery of delta-7-avenasterol | 1. Incomplete saponification of steryl esters. 2. Inefficient extraction from the sample matrix. | 1. Ensure complete dissolution of the sample in the saponification solution (e.g., ethanolic potassium hydroxide) and adequate reaction time.[2][3] 2. Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, ensure appropriate solvent choice (e.g., hexane) and sufficient mixing. For SPE, select a sorbent that effectively retains the analyte while allowing interfering matrix components to be washed away.[2][3] |
| Signal suppression or enhancement (Matrix Effect) in LC-MS/MS | Co-eluting matrix components interfering with the ionization of delta-7-avenasterol.[4][5] | 1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or double LLE to remove interfering compounds.[6] 2. Optimize Chromatography: Adjust the chromatographic method to separate delta-7-avenasterol from the interfering matrix components.[5] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for delta-7-avenasterol will co-elute and experience the same degree of ion suppression or enhancement, providing the most accurate quantification.[7] 4. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects. 5. Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. |
| Inconsistent quantification results | 1. Variability in sample preparation. 2. Instrument drift. 3. Non-linear detector response. | 1. Use an internal standard to correct for variations in extraction efficiency and injection volume. 2. Regularly perform system suitability tests and recalibrate the instrument. 3. Ensure the analyte concentration is within the linear dynamic range of the detector. If necessary, dilute the samples. |
| Poor separation of delta-7-avenasterol from its isomers (e.g., delta-5-avenasterol) | Inadequate chromatographic resolution. | 1. GC-MS: Use a high-polarity capillary column (e.g., DB-35) for better separation of Δ5- and Δ7-sterols.[8] 2. LC-MS: Optimize the stationary phase (e.g., C18 or C30 column) and mobile phase to improve selectivity for sterol isomers.[2] |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect the analysis of delta-7-avenasterol?
Matrix effects are the alteration of the ionization efficiency of an analyte, such as delta-7-avenasterol, by co-eluting compounds from the sample matrix.[9] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.
2. How can I determine if my analysis is affected by matrix effects?
A common method is the post-extraction spike experiment. The response of the analyte in a neat solution is compared to the response of the analyte spiked into a blank matrix extract. A significant difference in the signal indicates the presence of matrix effects.
3. What is the best internal standard for delta-7-avenasterol analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of delta-7-avenasterol (e.g., delta-7-avenasterol-d7).[7] Since it has nearly identical chemical and physical properties to the analyte, it will co-elute and be affected by the matrix in the same way, providing the most accurate correction for matrix effects and sample processing variations. If a SIL-IS is not available, a structurally similar compound that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.
4. When should I use GC-MS versus LC-MS/MS for delta-7-avenasterol analysis?
-
GC-MS is a well-established technique for sterol analysis and often provides excellent chromatographic separation of isomers.[8] However, it requires a derivatization step to increase the volatility and thermal stability of the sterols.[10][11]
-
LC-MS/MS offers high sensitivity and selectivity and does not typically require derivatization, simplifying sample preparation.[12] However, chromatographic separation of sterol isomers can be more challenging.
5. What are the critical steps in sample preparation to minimize matrix effects?
-
Saponification: This step is crucial for hydrolyzing steryl esters to free sterols, allowing for the quantification of total delta-7-avenasterol.[2][3]
-
Extraction: Liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or solid-phase extraction (SPE) are effective for isolating the non-polar sterols from the more polar matrix components.[2][3]
-
Cleanup: Additional cleanup steps, such as using silica-based SPE cartridges, can further remove interfering substances.
Experimental Protocols
Protocol 1: Quantification of Delta-7-Avenasterol in Plant Oil by GC-MS
This protocol describes the saponification of plant oil followed by extraction and derivatization for GC-MS analysis.
1. Saponification: a. Weigh 250 mg of the oil sample into a screw-capped tube. b. Add a known amount of an appropriate internal standard (e.g., 5α-cholestane). c. Add 5 mL of 2 M ethanolic potassium hydroxide. d. Cap the tube tightly and heat at 70°C for 1 hour with occasional vortexing. e. Allow the tube to cool to room temperature.
2. Extraction: a. Add 5 mL of water and 10 mL of hexane to the saponified sample. b. Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the layers. c. Carefully transfer the upper hexane layer to a clean tube. d. Repeat the hexane extraction two more times and combine the hexane fractions. e. Wash the combined hexane extract with 5 mL of water three times. f. Dry the hexane extract over anhydrous sodium sulfate.
3. Derivatization: a. Evaporate the hexane extract to dryness under a stream of nitrogen. b. Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 100 µL of pyridine.[13] c. Cap the vial and heat at 60°C for 30 minutes. d. Cool to room temperature before GC-MS analysis.
4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a capillary column suitable for sterol analysis (e.g., DB-5ms). c. Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for quantification of the characteristic ions of the TMS-derivatized delta-7-avenasterol and the internal standard.
Protocol 2: Quantification of Delta-7-Avenasterol in Human Plasma by LC-MS/MS
This protocol details the extraction of delta-7-avenasterol from plasma for LC-MS/MS analysis.
1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma in a polypropylene (B1209903) tube, add a known amount of a stable isotope-labeled internal standard (e.g., delta-7-avenasterol-d7). c. Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. d. Vortex for 30 seconds and incubate at -20°C for 20 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C.
2. Liquid-Liquid Extraction: a. Transfer the supernatant to a new tube. b. Add 1 mL of hexane and vortex for 1 minute. c. Centrifuge at 2000 x g for 5 minutes. d. Transfer the upper hexane layer to a clean tube. e. Repeat the hexane extraction. f. Evaporate the combined hexane extracts to dryness under a stream of nitrogen.
3. Reconstitution and LC-MS/MS Analysis: a. Reconstitute the dried extract in 100 µL of the initial mobile phase. b. Inject an appropriate volume onto the LC-MS/MS system. c. Use a C18 or C30 reversed-phase column for chromatographic separation. d. Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for delta-7-avenasterol and the internal standard.
Quantitative Data Summary
The following table summarizes the typical content of major phytosterols, including delta-7-avenasterol, in selected food matrices. This data can be used as a reference for expected concentration ranges.
| Food Matrix | β-Sitosterol (mg/100g) | Campesterol (mg/100g) | Stigmasterol (mg/100g) | Delta-7-Avenasterol (mg/100g) | Reference |
| Sunflower Oil | 120 - 290 | 20 - 40 | 15 - 25 | 5 - 15 | [14] |
| Corn Oil | 50 - 100 | 15 - 30 | 5 - 10 | 1 - 5 | [14] |
| Wheat Germ Oil | 150 - 250 | 40 - 60 | 5 - 15 | 20 - 50 | [14] |
Visualizations
Caption: Workflow for GC-MS analysis of delta-7-avenasterol.
Caption: Overcoming matrix effects in LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. lctsbible.com [lctsbible.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. aocs.org [aocs.org]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. harvest.usask.ca [harvest.usask.ca]
- 13. researchgate.net [researchgate.net]
- 14. The Effects of Phytosterols Present in Natural Food Matrices on Cholesterol Metabolism and LDL-Cholesterol: A Controlled Feeding Trial - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of delta-7-avenasterol under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of delta-7-avenasterol under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for delta-7-avenasterol?
For long-term stability, it is recommended to store delta-7-avenasterol at -20°C.[1][2][3][4] This minimizes the potential for degradation over extended periods.
Q2: How stable is delta-7-avenasterol at room temperature?
While short-term exposure to room temperature during shipping is generally acceptable, prolonged storage at ambient temperatures can lead to degradation, primarily through oxidation.[2] For routine laboratory use, it is advisable to keep the compound in a cool, dark place and minimize the time it is left at room temperature.
Q3: What are the primary degradation pathways for delta-7-avenasterol?
The primary degradation pathway for delta-7-avenasterol, an unsaturated phytosterol, is oxidation.[3][5] The double bonds in the sterol ring system and the side chain are susceptible to oxidation, which can be initiated by heat, light, and the presence of oxygen. This can lead to the formation of various oxidation products, including epoxides and ketones.[1][2] Hydrolysis of any ester impurities may also occur under acidic or basic conditions.
Q4: Is delta-7-avenasterol sensitive to light?
Yes, delta-7-avenasterol is sensitive to light, particularly UV and certain wavelengths of visible light.[1][2] Exposure to light can accelerate photo-oxidative degradation. Therefore, it is crucial to store the compound in light-resistant containers and to minimize exposure to direct light during experiments.
Q5: How does pH affect the stability of delta-7-avenasterol?
While delta-7-avenasterol itself is a neutral molecule, its stability can be influenced by the pH of the formulation or solution. Extreme pH conditions (highly acidic or alkaline) can potentially catalyze degradation, although phytosterols (B1254722) are generally more stable than compounds with hydrolyzable functional groups.[6] The solubility of delta-7-avenasterol can also be affected by the pH of the medium.
Troubleshooting Guide for Stability Studies
This guide addresses common issues encountered during the stability testing of delta-7-avenasterol.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying concentrations in replicate samples) | - Incomplete dissolution of delta-7-avenasterol. - Non-homogenous sample. - Instrument variability (e.g., HPLC injection volume).[4][7][8][9] | - Ensure complete dissolution by using appropriate solvents (e.g., chloroform, methanol) and techniques like sonication. - Thoroughly vortex or mix samples before analysis. - Check the HPLC system for precision and accuracy of injection. |
| Appearance of unexpected peaks in chromatograms | - Formation of degradation products. - Contamination from solvents, glassware, or sample handling. - Column bleeding. | - Compare chromatograms of stressed samples with a control (unstressed) sample to identify degradation peaks. - Use high-purity solvents and thoroughly clean all labware. - Condition the HPLC column as per the manufacturer's instructions. |
| Loss of delta-7-avenasterol during sample preparation | - Adsorption to container surfaces. - Inefficient extraction from the sample matrix. | - Use silanized glassware to minimize adsorption. - Optimize the extraction method to ensure complete recovery. |
| Rapid degradation of the compound in solution | - Presence of oxidizing agents. - Exposure to light. - Inappropriate solvent or pH. | - Degas solvents to remove dissolved oxygen. - Protect solutions from light by using amber vials or covering with aluminum foil. - Evaluate the compatibility of the solvent and pH with delta-7-avenasterol. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Delta-7-Avenasterol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of delta-7-avenasterol (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or chloroform.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of delta-7-avenasterol in an oven at 105°C for 48 hours.
-
Photodegradation: Expose a solution of delta-7-avenasterol to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Testing of Delta-7-Avenasterol
This protocol provides a general HPLC method for the quantitative analysis of delta-7-avenasterol and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
The following tables summarize the expected stability of delta-7-avenasterol under different storage conditions based on general knowledge of phytosterol stability.
Table 1: Stability of Delta-7-Avenasterol Under Different Temperature Conditions (Solid State)
| Temperature | Duration | Expected Purity (%) | Primary Degradation Products |
| -20°C | 12 months | >98% | Minimal to none |
| 4°C | 6 months | 95-98% | Minor oxidation products |
| 25°C (Room Temp) | 3 months | 90-95% | Oxidation products (e.g., 7-keto, epoxides) |
| 40°C | 1 month | <90% | Significant oxidation products |
Table 2: Stability of Delta-7-Avenasterol in Solution (Methanol) at 25°C
| Condition | Duration | Expected Purity (%) | Primary Degradation Products |
| In dark | 1 month | 95-97% | Minor oxidation products |
| Exposed to light | 1 week | <90% | Photo-oxidation products (e.g., hydroxides, epoxides, ketones) |
Table 3: Forced Degradation of Delta-7-Avenasterol
| Stress Condition | Expected Degradation (%) | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 5-10% | Isomerization and minor hydrolysis products |
| 0.1 M NaOH, 60°C, 24h | 5-15% | Oxidation and potential epimerization products |
| 3% H₂O₂, RT, 24h | 15-30% | 7-keto-avenasterol, various epoxides and hydroxylated derivatives |
| Heat (105°C), 48h | 10-25% | Thermo-oxidative products |
| Photolysis | 20-40% | Photo-oxidative products (e.g., 7-hydroxy, 5,6-epoxy derivatives) |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies of delta-7-avenasterol.
Potential Degradation Pathway of Delta-7-Avenasterol
Caption: Simplified potential degradation pathways of delta-7-avenasterol under stress conditions.
Troubleshooting Logic for HPLC Analysis
Caption: A logical approach to troubleshooting inconsistent HPLC results for delta-7-avenasterol.
References
- 1. Impact of photosensitizers and light wavelength on photooxidation of phytosterols in soymilk emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aelabgroup.com [aelabgroup.com]
- 5. DSpace [helda.helsinki.fi]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. realab.ua [realab.ua]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Analysis of Delta-7-Avenasterol and its Isomers
Welcome to the technical support center for the analysis of phytosterols (B1254722), with a special focus on addressing the co-elution challenges associated with delta-7-avenasterol and its isomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of phytosterol analysis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of delta-7-avenasterol I should be aware of?
A1: The main isomers of delta-7-avenasterol are the geometric isomers (E/Z) around the C24-C28 double bond in the side chain. The Z-isomer is the naturally occurring form, while the E-isomer may be present as a minor component. Additionally, co-elution with other phytosterol isomers, such as delta-5-avenasterol, is a common analytical challenge.
Q2: Which analytical techniques are most suitable for separating delta-7-avenasterol isomers?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS or LC-MS) are widely used. GC-MS typically requires a derivatization step to increase the volatility of the sterols. LC-MS can be performed on underivatized sterols and is often preferred for its simpler sample preparation.
Q3: Why is saponification a necessary step in the analysis of total phytosterols?
A3: In biological and food matrices, phytosterols, including delta-7-avenasterol, exist in free form as well as conjugated forms, such as fatty acid esters and steryl glycosides. Saponification is an alkaline hydrolysis process that cleaves these ester and glycosidic bonds, liberating the phytosterols into their free, analyzable form. This step is essential for the accurate quantification of the total phytosterol content in a sample.
Q4: Is derivatization always required for GC analysis of phytosterols?
A4: Yes, for conventional GC analysis, derivatization is a critical step. Phytosterols are high molecular weight, polar compounds with low volatility. Derivatization, typically silylation to form trimethylsilyl (B98337) (TMS) ethers, increases their volatility and thermal stability, leading to improved chromatographic peak shape and resolution.
Troubleshooting Guides
GC-MS Analysis: Co-elution and Peak Shape Issues
Q: My delta-7-avenasterol peak is co-eluting with other sterols, what can I do?
A: Co-elution is a common issue in phytosterol analysis due to their structural similarity. Here are several strategies to improve separation:
-
Optimize the Temperature Program: A slow oven temperature ramp rate can enhance the separation of closely eluting compounds.
-
Select an Appropriate GC Column: A mid-polarity phenyl-methylpolysiloxane capillary column often provides better selectivity for sterol isomers compared to non-polar columns.
-
Consider Two-Dimensional GC (GCxGC): For highly complex samples where co-elution persists, GCxGC offers significantly higher resolving power by using two columns with different separation mechanisms.
-
Utilize Mass Spectrometry: Even with chromatographic co-elution, mass spectrometry can often distinguish between isomers by using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of unique fragment ions for each compound.
Q: My phytosterol peaks are showing significant tailing in my GC chromatogram. What is the cause and how can I fix it?
A: Peak tailing is often caused by active sites within the GC system or incomplete derivatization.
-
Check for Active Sites: Free hydroxyl groups on underivatized sterols can interact with active sites in the injector liner, column, or detector. Ensure you are using a deactivated inlet liner and a well-conditioned column.
-
Verify Complete Derivatization: Incomplete derivatization leaves polar hydroxyl groups that cause tailing. Ensure your sample is anhydrous before adding the silylation reagent and use a sufficient excess of the reagent.
LC-MS Analysis: Improving Isomer Separation
Q: I am struggling to separate delta-7-avenasterol from its isomers using reverse-phase HPLC. What adjustments can I make?
A: Achieving baseline separation of sterol isomers by HPLC requires careful method optimization.
-
Column Selection: While C18 columns are common, consider columns with different selectivities. Phenyl-hexyl or biphenyl (B1667301) stationary phases can offer alternative selectivity for aromatic and structurally similar compounds. Chiral columns may be necessary for separating certain stereoisomers.
-
Mobile Phase Composition: Changing the organic modifier (e.g., switching from acetonitrile (B52724) to methanol) can alter selectivity. The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency.
-
Gradient Optimization: Employing a shallow gradient with a slow increase in the organic solvent percentage can significantly improve the resolution of closely eluting isomers.
-
Column Temperature: Lowering the column temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase.
Experimental Protocols
Protocol 1: GC-MS Analysis of Phytosterols (with Derivatization)
This protocol provides a general procedure for the analysis of total phytosterols, including delta-7-avenasterol, in an oil matrix.
-
Saponification:
-
Weigh approximately 250 mg of the oil sample into a screw-capped tube.
-
Add an internal standard (e.g., 5α-cholestane).
-
Add 5 mL of 2 M potassium hydroxide (B78521) in ethanol.
-
Incubate at 60°C for 1 hour with occasional vortexing.
-
-
Extraction of Unsaponifiables:
-
After cooling, add 5 mL of water and 5 mL of hexane (B92381).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer. Repeat the extraction twice more with 5 mL of hexane each time.
-
Pool the hexane extracts and wash with 5 mL of water.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Derivatization (Silylation):
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min, and hold for 10 min.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-600 or use SIM mode for target analytes.
-
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Injector Temp. | 280°C |
| Oven Program | 180°C (1 min) -> 280°C (10°C/min) -> 300°C (5°C/min, 10 min hold) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS Ionization | EI (70 eV) |
| Scan Range | m/z 50-600 |
Table 1: Example GC-MS Parameters for Phytosterol Analysis.
Protocol 2: HPLC-MS/MS Analysis of Phytosterols
This protocol outlines a method for the separation of underivatized phytosterols.
-
Sample Preparation:
-
Perform saponification and extraction of unsaponifiables as described in Protocol 1.
-
Evaporate the final hexane extract to dryness.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., methanol/water mixture).
-
-
HPLC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: Start at 80% B, increase to 100% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Detection: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. Use MRM for specific isomers.
-
| Parameter | Value |
| HPLC Column | C18 (150 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (50:50) + 0.1% Formic Acid |
| Gradient | 80% to 100% B over 20 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| MS Ionization | APCI (+) |
| Detection Mode | MRM |
Table 2: Example HPLC-MS/MS Parameters for Phytosterol Analysis.
Note: Specific retention times and MS/MS transitions for delta-7-avenasterol isomers should be determined empirically using authentic standards.
Visualized Workflows and Pathways
General Phytosterol Analysis Workflow
The following diagram illustrates the typical workflow for the analysis of phytosterols from a sample matrix.
Troubleshooting Co-elution in Chromatography
This logical diagram outlines a systematic approach to troubleshooting co-elution issues.
Biosynthetic Pathway of Stigmasterol (B192456)
Delta-7-avenasterol is an important intermediate in the biosynthesis of stigmasterol in plants. This diagram illustrates the key steps in this pathway.
Validation & Comparative
Validating the Anti-inflammatory Properties of Delta-7-Avenasterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential anti-inflammatory properties of delta-7-avenasterol with established anti-inflammatory agents. Due to the limited availability of studies on isolated delta-7-avenasterol, this guide draws upon data from a plant sterol food supplement containing a quantified amount of delta-7-avenasterol and the broader scientific understanding of phytosterol bioactivity.
**Executive Summary
Delta-7-avenasterol, a naturally occurring phytosterol found in various plant sources, is emerging as a compound of interest for its potential anti-inflammatory effects. While research specifically isolating and evaluating delta-7-avenasterol is nascent, studies on plant sterol mixtures containing this compound suggest a promising capacity to modulate key inflammatory pathways. This guide synthesizes the available evidence, comparing its potential efficacy to the well-established anti-inflammatory drugs, Dexamethasone and Indomethacin, and provides detailed experimental protocols for its validation.
Comparative Data on Anti-inflammatory Activity
The following tables summarize the available quantitative data for a plant sterol food supplement (PS-FS) containing delta-7-avenasterol, alongside comparative data for established anti-inflammatory drugs. It is important to note that the data for the PS-FS reflects the activity of a mixture of phytosterols.
Table 1: In Vitro Anti-inflammatory Effects of a Plant Sterol Food Supplement (PS-FS) Containing Delta-7-Avenasterol
| Inflammatory Marker | Cell Line | Inducing Agent | PS-FS Concentration | % Inhibition | Reference |
| Interleukin-8 (IL-8) | Caco-2 | Lipopolysaccharide (LPS) | Bioaccessible Fraction | 28% | [1] |
| Tumor Necrosis Factor-α (TNF-α) | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Bioaccessible Fraction | 9% | [1] |
| Interleukin-6 (IL-6) | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Bioaccessible Fraction | 54% | [1] |
| Nitric Oxide (NO) | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Bioaccessible Fraction | 27% | [1] |
| Reactive Oxygen Species (ROS) | Caco-2 | - | Bioaccessible Fraction | 47% | [1] |
| iNOS Protein Expression | Caco-2 | - | Bioaccessible Fraction | 27% | [1] |
| COX-2 Protein Expression | RAW264.7 Macrophages | - | Bioaccessible Fraction | 32% | [1] |
| NF-κB p65 Nuclear Translocation | RAW264.7 Macrophages | - | Bioaccessible Fraction | 39% | [1] |
Table 2: Comparative Efficacy of Established Anti-inflammatory Drugs
| Compound | Target/Mechanism | Typical In Vitro Assay | Reported IC50/Effective Concentration | In Vivo Model | Reported % Inhibition |
| Dexamethasone | Glucocorticoid Receptor Agonist | LPS-induced cytokine release | Varies by cell type and cytokine | Carrageenan-induced paw edema | ~50-70% |
| Indomethacin | COX-1 and COX-2 Inhibitor | COX enzyme activity assays | ~0.1-1 µM | Carrageenan-induced paw edema | ~40-60% |
Proposed Anti-inflammatory Mechanism of Delta-7-Avenasterol
Based on the general understanding of phytosterol bioactivity, delta-7-avenasterol is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Proposed mechanism of delta-7-avenasterol's anti-inflammatory action.
Experimental Protocols for Validation
To rigorously validate the anti-inflammatory properties of isolated delta-7-avenasterol, the following standard experimental protocols are recommended.
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of delta-7-avenasterol (or a vehicle control) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.
Caption: Experimental workflow for the in vitro nitric oxide inhibition assay.
This is a classic model to evaluate the in vivo acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Male Wistar rats (180-200 g) are used.
-
Grouping: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and experimental groups receiving different doses of delta-7-avenasterol.
-
Administration: Test compounds are administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion and Future Directions
The available evidence, primarily from studies on phytosterol-rich supplements, suggests that delta-7-avenasterol possesses anti-inflammatory potential, likely mediated through the inhibition of the NF-κB signaling pathway.[1] However, there is a clear need for further research to isolate delta-7-avenasterol and definitively characterize its anti-inflammatory activity using standardized in vitro and in vivo models. Such studies will be crucial to establish its specific efficacy and potency in comparison to existing anti-inflammatory drugs and to unlock its full therapeutic potential.
References
A Comparative Analysis of the Bioactivities of Delta-7-Avenasterol and Beta-Sitosterol
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the bioactive properties of two phytosterols: delta-7-avenasterol and beta-sitosterol (B1209924). This document summarizes available quantitative data, outlines experimental protocols, and visualizes key pathways to facilitate further research and development.
Phytosterols, plant-derived compounds structurally similar to cholesterol, have garnered significant interest for their potential health benefits. Among the vast array of phytosterols, beta-sitosterol is one of the most abundant and well-researched, with established anti-inflammatory, antioxidant, anti-cancer, and cholesterol-lowering properties. Delta-7-avenasterol, another phytosterol found in various plant sources, is less extensively studied, with current literature primarily indicating its antioxidant potential. This guide aims to provide a comprehensive comparison of the current state of knowledge on the bioactivities of these two compounds.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of beta-sitosterol. It is important to note that equivalent quantitative data for delta-7-avenasterol is largely unavailable in the current scientific literature, highlighting a significant gap in research.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Concentration/Dose | % Inhibition / Effect | Reference |
| Beta-Sitosterol | LPS-induced NO production | RAW 264.7 macrophages | 5, 25, 50 µM | Concentration-dependent decrease in NO | [1] |
| LPS-induced IL-6 secretion | RAW 264.7 macrophages | - | Significant inhibition | [2] | |
| LPS-induced TNF-α secretion | RAW 264.7 macrophages | - | Significant inhibition | [2] | |
| Carrageenan-induced paw edema | Rodent model | - | 50-70% inhibition | [1] | |
| Delta-7-Avenasterol | Topical inflammation | Mouse ear edema model | Not specified | Mentioned as having anti-inflammatory activity | [3] |
| Various assays | - | - | Quantitative data not available | - |
Table 2: Antioxidant Activity
| Compound | Assay | IC50 / % Scavenging | Reference |
| Beta-Sitosterol | DPPH radical scavenging | Concentration-dependent increase in scavenging activity | [4] |
| ABTS radical scavenging | Concentration-dependent increase in scavenging activity | [4] | |
| Delta-7-Avenasterol | Temperature-induced oxidation of safflower oil | Mentioned to reduce oxidation | [5] |
| DPPH, ABTS, etc. | Quantitative data not available | - |
Table 3: Anti-cancer Activity
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Beta-Sitosterol | A549 | Lung Cancer | 53.2 µM (48h) | [6] |
| H1975 | Lung Cancer | 355.3 µM (48h) | [6] | |
| HA22T | Hepatocarcinoma | 431.8 µM (48h) | [6] | |
| LoVo | Colorectal Cancer | 267.1 µM (48h) | [6] | |
| T47D | Breast Cancer | 0.55 mM | [7] | |
| MCF-7 | Breast Cancer | 0.87 mM | [7] | |
| HeLa | Cervical Cancer | 0.76 mM | [7] | |
| WiDr | Colon Cancer | 0.99 mM | [7] | |
| Delta-7-Avenasterol | Various cell lines | - | Quantitative data not available | - |
Table 4: Cholesterol-Lowering Effects
| Compound | Study Type | Dosage | % Reduction in LDL Cholesterol | Reference |
| Beta-Sitosterol | Human clinical trials | 1.5 - 3 g/day | ~10-15% | [8][9] |
| Delta-7-Avenasterol | In vivo / Human studies | - | Quantitative data not available | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are outlines of common experimental protocols used to assess the bioactivities of phytosterols.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (beta-sitosterol or delta-7-avenasterol) and the cells are pre-incubated for a specific period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Sample Preparation: The test compound (beta-sitosterol or delta-7-avenasterol) is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: A specific volume of each dilution of the test compound is mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Anti-cancer Activity: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (beta-sitosterol or delta-7-avenasterol) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3][10]
Cholesterol-Lowering Effect: In Vitro Cholesterol Micellar Solubility Assay
-
Micelle Preparation: Artificial micelles are prepared by mixing bile salts (e.g., sodium taurocholate), phospholipids (B1166683) (e.g., lecithin), and cholesterol in a buffer solution that mimics the conditions of the small intestine.
-
Sample Addition: Different concentrations of the test phytosterol (beta-sitosterol or delta-7-avenasterol) are added to the micellar solution.
-
Incubation: The mixture is incubated at 37°C for a period to allow for equilibration (e.g., 2 hours).
-
Centrifugation: The samples are centrifuged to separate the insoluble components from the micellar phase.
-
Cholesterol Quantification: The concentration of cholesterol remaining in the supernatant (micellar phase) is determined using an enzymatic cholesterol assay kit.
-
Calculation: The percentage reduction in cholesterol micellar solubility is calculated by comparing the cholesterol concentration in the presence of the phytosterol to that of the control (without phytosterol).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in a deeper understanding of the mechanisms of action and methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Novel in vivo Method for Measuring Cholesterol Mass Flux in Peripheral Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Antioxidant Activity and Nutritional Profile of Dark Chocolate Through Enrichment with Plant Sterols: A Study on Phytosterol Concentrations and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Delta-7-Avenasterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of delta-7-avenasterol, a phytosterol of significant interest in pharmaceutical and nutraceutical research. The cross-validation of analytical techniques is paramount for ensuring data accuracy, reliability, and comparability across different studies and laboratories. This document outlines the performance characteristics of common analytical methods, details their experimental protocols, and presents a generalized workflow for their cross-validation.
Comparative Analysis of Analytical Methods
The quantification of delta-7-avenasterol is primarily achieved through chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.
Below is a summary of the performance characteristics of these methods based on published validation data for phytosterols (B1254722). While specific data for delta-7-avenasterol is not always available, the provided values for structurally similar phytosterols offer a reliable benchmark.
| Analytical Method | Analyte(s) | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-QTOF-MS | Campesterol | 0.9913 | 98.8 - 99.9 | Intra-day: <5, Inter-day: <8 | 0.578 µg/mL | 1.925 µg/mL | [1] |
| Stigmasterol | 0.9900 | 99.7 - 100.2 | Intra-day: <5, Inter-day: <8 | 0.589 µg/mL | 1.963 µg/mL | [1] | |
| β-Sitosterol | 0.9952 | 98.3 - 99.5 | Intra-day: <5, Inter-day: <8 | 0.852 µg/mL | 2.841 µg/mL | [1] | |
| GC-MS | Sterol Oxidation Products | >0.98 | 89.72 - 117.42 | Intra- & Inter-day: <10 | <12.9 ng/mL | - | [2] |
| Fast Chromatography-MS/MS | Campesterol | >0.99 | Intra- & Inter-day: ±15% | Intra- & Inter-day: ±15% | 0.005 µg/mL | 0.05 µg/mL | [3] |
| Stigmasterol | >0.99 | Intra- & Inter-day: ±15% | Intra- & Inter-day: ±15% | 0.01 µg/mL | 0.05 µg/mL | [3] | |
| β-Sitosterol | >0.99 | Intra- & Inter-day: ±15% | Intra- & Inter-day: ±15% | 0.005 µg/mL | 0.05 µg/mL | [3] | |
| HPLC-PDA | Cannabinoids | >0.999 | 78 - 100 | Intra-day: <4, Inter-day: 4-10 | 0.11–0.16 mg/L | 0.35–0.48 mg/L | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the key steps for the analysis of delta-7-avenasterol using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like phytosterols. The protocol typically involves saponification to release sterols from their esterified forms, followed by derivatization to increase their volatility.
1. Sample Preparation (Saponification)
-
Weigh an appropriate amount of the sample matrix (e.g., oil, extract).
-
Add an internal standard (e.g., 5α-cholestane).
-
Perform saponification by adding a methanolic or ethanolic solution of potassium hydroxide (B78521) (KOH) and heating the mixture.[2][5]
-
After cooling, extract the unsaponifiable matter containing the sterols using a non-polar solvent like n-hexane or diethyl ether.[2]
-
Wash the organic phase with water to remove residual alkali and dry it over anhydrous sodium sulfate.
2. Derivatization
-
Evaporate the solvent from the extract.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.[5]
-
Heat the mixture to facilitate the formation of trimethylsilyl (B98337) (TMS) ether derivatives of the sterols.
3. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for sterol analysis (e.g., (5%-phenyl)-methylpolysiloxane).[1]
-
Injector: Operate in splitless mode.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the different sterols.
-
Carrier Gas: Helium or hydrogen.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity and can often analyze phytosterols without the need for derivatization.
1. Sample Preparation
-
For complex matrices, a saponification and extraction step similar to the GC-MS protocol may be necessary.
-
For simpler matrices, a direct extraction with an organic solvent may suffice.
-
The final extract is typically dissolved in the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: A reversed-phase column (e.g., C18 or C8) is commonly used for the separation of phytosterols.[6]
-
Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., acetonitrile, methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[7] APCI is often preferred for sterol analysis.[7]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for delta-7-avenasterol and the internal standard.[3]
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods for a target analyte like delta-7-avenasterol.
Caption: Workflow for cross-validating analytical methods.
References
- 1. Comparison of Two Stationary Phases for the Determination of Phytosterols and Tocopherols in Mango and Its By-Products by GC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a gas chromatography-mass spectrometry method for determination of sterol oxidation products in edible oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. harvest.usask.ca [harvest.usask.ca]
A Comparative Analysis of the Metabolic Effects of Delta-7-Avenasterol and Campesterol
This guide provides a detailed, evidence-based comparison of the metabolic effects of two prominent phytosterols (B1254722): Delta-7-avenasterol and campesterol (B1663852). Phytosterols, plant-derived compounds structurally similar to cholesterol, are of significant interest to researchers and drug development professionals for their potential health benefits, particularly in the context of metabolic diseases. This document synthesizes experimental data to objectively compare their performance in modulating lipid metabolism, glucose homeostasis, and inflammatory responses.
I. Impact on Lipid Metabolism
Both Delta-7-avenasterol and campesterol influence lipid metabolism, primarily by affecting cholesterol absorption and synthesis. However, the extent and mechanisms of their actions show notable differences.
Campesterol is one of the most abundant phytosterols and its effects on cholesterol reduction are well-documented.[1] It competitively inhibits the absorption of dietary and biliary cholesterol in the intestine.[2][3][4] This competition occurs at the level of micellar solubilization and uptake by the Niemann-Pick C1-Like 1 (NPC1L1) protein, the primary transporter for cholesterol absorption in enterocytes.[3][5] Consequently, increased intake of campesterol leads to a decrease in serum total and LDL cholesterol levels.[1][2][6] Due to its shared absorption pathway with cholesterol, serum campesterol levels are often used as a biomarker for overall cholesterol absorption efficiency.[5][7]
Delta-7-avenasterol, while also a phytosterol, is often highlighted for its antioxidant properties and its role as a biosynthetic intermediate for other sterols like stigmasterol.[8][9][10][11] Its direct impact on cholesterol absorption is less characterized than that of campesterol. However, studies in the METSIM cohort have shown that higher levels of absorption markers, including avenasterol, were associated with a decreased risk of hyperglycemia and incident type 2 diabetes, suggesting a beneficial role in metabolic health.[12] Some research also points to its potential in pharmaceutical applications related to cholesterol metabolism.[8][11]
Quantitative Data: Lipid Profile Modulation
| Parameter | Campesterol | Delta-7-Avenasterol | Reference |
| Total Cholesterol | ↓ 5.2% - 6.6% | Data not available | [6] |
| LDL Cholesterol | ↓ 7.6% - 8.1% | Data not available | [6] |
| HDL Cholesterol | No significant change | Data not available | [13] |
| Triglycerides | ↓ 10.4% (at high doses) | Data not available | [6] |
| Apolipoprotein B | ↓ 6.2% - 8.4% | Data not available | [6] |
Signaling Pathway: Cholesterol Absorption in Enterocytes
II. Effects on Glucose Metabolism
Recent research has expanded the scope of phytosterol benefits beyond lipid control, with emerging evidence suggesting a role in glucose homeostasis.
A systematic review of randomized controlled trials indicated that phytosterol supplementation can lead to a modest improvement in factors related to metabolic syndrome.[14] Specifically, fasting blood glucose was found to decrease by about 2%.[14] Another review also noted that phytosterols may improve blood glucose levels, suggesting their potential in managing conditions linked to type 2 diabetes.[15]
For Delta-7-avenasterol, a large cross-sectional study (the METSIM study) found that markers of cholesterol absorption, including avenasterol, were associated with a reduced risk of developing hyperglycemia and type 2 diabetes over a 5-year follow-up period.[12] This effect was primarily attributed to improvements in insulin (B600854) sensitivity.[12]
Quantitative Data: Glucose Metabolism Parameters
| Parameter | Phytosterols (General, including Campesterol) | Delta-7-Avenasterol | Reference |
| Fasting Blood Glucose | ↓ ~2% | Associated with reduced risk of hyperglycemia | [12][14] |
| Incident Type 2 Diabetes | Data not available | Associated with decreased risk | [12] |
III. Anti-Inflammatory and Antioxidant Effects
Chronic inflammation is a key driver of many metabolic diseases. Both campesterol and Delta-7-avenasterol exhibit properties that may counteract inflammatory processes.
Campesterol has demonstrated anti-inflammatory effects by inhibiting several pro-inflammatory mediators.[1] It has been shown to be effective in modulating the expression of pro-inflammatory and anti-inflammatory cytokines, suggesting therapeutic potential in managing inflammatory conditions such as rheumatoid arthritis.[16][17] Furthermore, plant sterol supplements have been shown to inhibit the NF-κB signaling pathway in macrophages, a key pathway in the inflammatory response.[18]
Delta-7-avenasterol is noted for its antioxidant properties, which can help protect against oxidative stress, a condition closely linked to inflammation.[8][19][20] It has been found in plants used in folk medicine for treating inflammatory disorders.[21] Its antioxidant activity may contribute to its beneficial metabolic effects by reducing oxidative damage in various biological systems.[8][10]
Quantitative Data: Inflammatory Markers
| Marker/Pathway | Campesterol | Delta-7-Avenasterol | Reference |
| NF-κB Nuclear Translocation | ↓ 39% | Data not available | [18] |
| COX-2 Protein Expression | ↓ 32% | Data not available | [18] |
| PGE₂ Production | ↓ 27% | Data not available | [18] |
| IL-6 Secretion | ↓ 54% | Data not available | [18] |
| TNF-α Secretion | ↓ 9% | Data not available | [18] |
| Oxidative Stress | Improves oxidative status | Potent antioxidant | [8][18][19] |
Signaling Pathway: NF-κB Inflammatory Response
IV. Experimental Protocols
In Vitro Model: Cholesterol Uptake in Caco-2 Cells
This protocol assesses the inhibitory effect of a test compound on cholesterol uptake in a human intestinal epithelial cell line.
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
Monolayer Formation: Cells are seeded onto Transwell® inserts and cultured for 21 days to allow differentiation into a polarized monolayer that mimics the intestinal barrier.
-
Micelle Preparation: Micellar solutions are prepared containing taurocholate, oleic acid, phosphatidylcholine, and radiolabeled [³H]-cholesterol, with or without the test compound (e.g., campesterol or Delta-7-avenasterol) at various concentrations.
-
Uptake Assay: The apical side of the Caco-2 monolayer is incubated with the prepared micellar solution for a defined period (e.g., 2 hours).
-
Quantification: After incubation, cells are washed extensively to remove non-absorbed cholesterol. The cells are then lysed, and the amount of intracellular [³H]-cholesterol is quantified using a scintillation counter.
-
Analysis: The percentage of cholesterol uptake inhibition is calculated by comparing the radioactivity in cells treated with the test compound to that in control cells (treated with micelles lacking the test compound).
In Vivo Model: Randomized Controlled Trial (RCT) for Lipid-Lowering Effects
This protocol outlines a typical clinical trial to evaluate the efficacy of a phytosterol-enriched food product.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study design is employed.
-
Participants: Subjects with mild-to-moderate hypercholesterolemia are recruited based on specific inclusion and exclusion criteria (e.g., LDL cholesterol levels, absence of other metabolic diseases).
-
Intervention: Participants are randomly assigned to one of several groups: a control group receiving a placebo food product, and one or more intervention groups receiving the same food product enriched with different doses of the phytosterol (e.g., campesterol). The intervention period typically lasts for several weeks (e.g., 6-8 weeks).
-
Dietary Control: All participants are instructed to follow a standardized background diet, such as the National Cholesterol Education Program (NCEP) Step I diet, to minimize confounding variables.
-
Data Collection: Blood samples are collected at baseline and at the end of the intervention period after an overnight fast.
-
Biochemical Analysis: Serum is analyzed for a full lipid panel (total cholesterol, LDL-C, HDL-C, triglycerides), apolipoproteins, and plasma phytosterol concentrations.
-
Statistical Analysis: Changes in lipid parameters from baseline to the end of the study are compared between the intervention and control groups using appropriate statistical tests (e.g., ANCOVA) to determine the significance of the treatment effect.
V. Summary and Conclusion
Delta-7-avenasterol and campesterol, while both classified as phytosterols, exhibit distinct profiles in their metabolic effects based on current research.
Campesterol is a well-established cholesterol-lowering agent. Its primary mechanism involves the competitive inhibition of cholesterol absorption in the gut, leading to significant reductions in total and LDL cholesterol. Its role as a reliable biomarker for cholesterol absorption makes it a valuable tool in clinical lipidology. Furthermore, emerging evidence highlights its beneficial effects on glucose metabolism and its potent anti-inflammatory properties, particularly through the modulation of the NF-κB pathway.
Delta-7-Avenasterol is primarily recognized for its strong antioxidant activity and its crucial role as a precursor in the biosynthesis of other important phytosterols. While direct evidence of its impact on lipid profiles from intervention studies is limited, observational data strongly suggest a protective role against the development of hyperglycemia and type 2 diabetes, linked to improved insulin sensitivity.
References
- 1. campesterol, 474-62-4 [thegoodscentscompany.com]
- 2. Campesterol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Campesterol | Rupa Health [rupahealth.com]
- 5. Campesterol | Instalab [instalab.com]
- 6. Lipid responses to plant-sterol-enriched reduced-fat spreads incorporated into a National Cholesterol Education Program Step I diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Campesterol - Boston Heart Cholesterol Balance Test - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Buy Delta 7-avenasterol (EVT-15006436) [evitachem.com]
- 9. Human Metabolome Database: Showing metabocard for delta7-Avenasterol (HMDB0006851) [hmdb.ca]
- 10. Showing Compound delta7-Avenasterol (FDB012733) - FooDB [foodb.ca]
- 11. Buy delta7-Avenasterol | 23290-26-8 | >98% [smolecule.com]
- 12. abmole.com [abmole.com]
- 13. researchgate.net [researchgate.net]
- 14. Impact of phytosterol supplementation on metabolic syndrome factors: a systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phytosterols benefits may extend beyond cholesterol control to cardiometabolic health [nutraingredients.com]
- 16. researchgate.net [researchgate.net]
- 17. thejas.com.pk [thejas.com.pk]
- 18. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 19. caymanchem.com [caymanchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Topical antiinflammatory activity of phytosterols isolated from Eryngium foetidum on chronic and acute inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Potential of Delta-7-Avenasterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of delta-7-avenasterol in cancer cells, juxtaposed with other notable phytosterols (B1254722) and the well-studied natural compound, resveratrol (B1683913). While direct research on delta-7-avenasterol's anti-cancer properties is emerging, this document synthesizes current understanding, drawing parallels from the structurally similar 7-dehydrocholesterol (B119134) (7-DHC), and presents a framework for future investigation.
At a Glance: Comparative Efficacy of Phytochemicals in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 7-dehydrocholesterol (as a proxy for delta-7-avenasterol), beta-sitosterol (B1209924), stigmasterol (B192456), and resveratrol across various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| 7-Dehydrocholesterol | Melanoma (A375, A2058) | Significant inhibition at 10-25 µM |
| TGF-β stimulated luciferase activity | ~4 µg/ml | |
| Beta-Sitosterol | Lung (A549) | 33.4 - 165.3 |
| Lung (H1975) | 355.3 | |
| Hepatocarcinoma (HA22T) | 431.8 | |
| Colorectal (LoVo) | 267.1 | |
| Breast (MCF-7) | 187.61 µg/mL | |
| Breast (MDA-MB-231) | 874.156 µg/mL | |
| Colon (COLO 320 DM) | 266.2 | |
| Oral (KB) | 13.82 (48h), 32.58 (24h) | |
| Stigmasterol | Ovarian (A2780) | 69.24 (24h) |
| Ovarian (SKOV3) | 83.39 (24h) | |
| Gastric (SNU-1) | 15 | |
| Breast (MCF-7) | 5.8 | |
| Lung (A549) | 8.95 | |
| Hepatocellular (HepG2) | 12.5 | |
| Oral (KB/C152) | 81.18 µg/ml | |
| T-lymphocytic leukemia (HUT78) | 103.03 µg/ml | |
| Resveratrol | Cervical (HeLa) | 200-250 |
| Breast (MDA-MB-231) | 200-250 | |
| Breast (MCF-7) | 51.18 - 500 | |
| Lung (A549) | 400-500 | |
| Colon (SW480) | 70-150 | |
| Esophageal (Seg-1) | 70-150 | |
| Promyelocytic leukemia (HL60) | 70-150 | |
| Hepatocellular (HepG2) | 57.4 | |
| Skin (A431) | 42 |
Note: IC50 values can vary between studies due to different experimental conditions.
Delving into the Mechanisms: A Comparative Overview
Delta-7-avenasterol, a phytosterol found in various plant sources, is structurally analogous to 7-dehydrocholesterol (7-DHC), the precursor to both cholesterol and vitamin D3. Research into 7-DHC provides the most relevant insights into the potential anti-cancer mechanisms of delta-7-avenasterol.
Delta-7-Avenasterol (inferred from 7-Dehydrocholesterol)
The anti-cancer activity of 7-DHC appears to be multifaceted and potentially cell-type dependent. In melanoma cells, 7-DHC has been shown to suppress proliferation and invasion by inhibiting the Akt1/NF-κB signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and inflammation. Inhibition of Akt1 phosphorylation and the subsequent nuclear translocation of the NF-κB subunit RELA leads to the downregulation of genes that promote cancer cell survival and proliferation.
However, a contrasting role for 7-DHC has also been identified. Accumulation of 7-DHC can suppress ferroptosis , a form of iron-dependent programmed cell death.[1] By inhibiting lipid peroxidation, 7-DHC may confer a survival advantage to some cancer cells, potentially contributing to a more aggressive phenotype. This dual functionality highlights the complexity of its mechanism and suggests that its therapeutic potential may be context-dependent.
Comparative Compounds
-
Beta-Sitosterol: This widely studied phytosterol exerts its anti-cancer effects through multiple mechanisms. It is known to induce apoptosis (programmed cell death) and cause cell cycle arrest , primarily at the G0/G1 or G2/M phase.[2] The induction of apoptosis is often associated with the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and activation of caspases.[3] Furthermore, beta-sitosterol has been shown to inhibit tumor metastasis and angiogenesis.
-
Stigmasterol: Similar to beta-sitosterol, stigmasterol promotes apoptosis and inhibits cancer cell proliferation.[4] Mechanistic studies indicate its involvement in regulating the PI3K/Akt signaling pathway and inducing the generation of reactive oxygen species (ROS) in mitochondria.[4] It also modulates cyclin proteins and cyclin-dependent kinases (CDKs) to halt the cell cycle.[4] In some cancer types, it has been shown to induce autophagy by inhibiting the Akt/mTOR pathway.
-
Resveratrol: This polyphenol is a potent anti-cancer agent with a broad spectrum of action. It can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Resveratrol is also known to cause cell cycle arrest at various phases.[4] Its mechanisms involve the modulation of numerous signaling pathways, including p53 activation , inhibition of NF-κB , and regulation of the PI3K/Akt/mTOR and MAPK pathways.[5]
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways implicated in the anti-cancer action of these compounds.
Caption: Putative mechanism of Delta-7-Avenasterol in cancer cells.
Caption: Key signaling pathways of phytosterols and resveratrol.
Experimental Protocols
To facilitate further research and validation of the findings discussed, this section provides detailed protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Add Propidium Iodide (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
Protocol:
-
Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax, caspases, cyclins) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caption: General workflow for in vitro anti-cancer studies.
Conclusion and Future Directions
The available evidence, primarily extrapolated from studies on 7-dehydrocholesterol, suggests that delta-7-avenasterol may possess anti-cancer properties through the modulation of key signaling pathways such as Akt/NF-κB. However, its potential to suppress ferroptosis introduces a layer of complexity that warrants further investigation.
In comparison, other phytosterols like beta-sitosterol and stigmasterol, and the polyphenol resveratrol, have more established anti-cancer mechanisms, including the induction of apoptosis and cell cycle arrest through various signaling cascades.
Future research should focus on:
-
Directly evaluating the cytotoxic effects of delta-7-avenasterol across a panel of cancer cell lines to determine its IC50 values.
-
Elucidating the precise molecular mechanisms of delta-7-avenasterol, with a focus on its impact on the Akt/NF-κB pathway and its role in regulating different forms of programmed cell death, including apoptosis and ferroptosis.
-
Conducting in vivo studies to assess the anti-tumor efficacy and safety of delta-7-avenasterol in animal models.
A deeper understanding of the mechanisms of action of delta-7-avenasterol will be crucial in determining its potential as a novel chemopreventive or therapeutic agent in oncology.
References
- 1. Scientists discover a mechanism that prevents cell death by ferroptosis and makes cancer cells more resistant [redoxoma.iq.usp.br]
- 2. Phytosterols as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the potential of beta sitosterol: Augmenting the suppression of oral cancer cells through extrinsic and intrinsic signalling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Delta-7-Avenasterol from Diverse Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Delta-7-avenasterol, a bioactive phytosterol, has garnered significant attention for its potential therapeutic applications, including antioxidant and anti-inflammatory properties. This guide provides a comprehensive head-to-head comparison of delta-7-avenasterol derived from various prominent plant sources. The information is curated to assist researchers and drug development professionals in making informed decisions regarding sourcing and application.
Quantitative Analysis of Delta-7-Avenasterol Content
The concentration of delta-7-avenasterol varies considerably among different plant sources and even between cultivars of the same species. The following tables summarize the available quantitative data to facilitate a direct comparison.
Table 1: Delta-7-Avenasterol Content in Various Plant Seeds and Oils
| Plant Source | Total Phytosterols (mg/100g) | Delta-7-Avenasterol (% of Total Phytosterols) | Estimated Delta-7-Avenasterol Content (mg/100g) |
| Pumpkin Seeds (Cucurbita pepo) | 189.48 - 310.56 | Up to 97.1% | 184 - 301.5 |
| Sunflower Seeds (Helianthus annuus) | 265 - 4308 | 0.3% - 10.6% | 0.8 - 456.6 |
| Oats (Avena sativa) | 35 - 61 | ~32% (as Avenasterol) | ~11.2 - 19.5 |
| Walnuts (Juglans regia) | Not specified | 0.8% - 1.7% | Not specified |
Note: The data for oats represents avenasterol, which includes both delta-5 and delta-7 isomers. The total phytosterol content for some sources can vary significantly based on the specific cultivar, growing conditions, and processing methods.
Comparative Biological Activity
While direct comparative studies on the biological activity of delta-7-avenasterol from different plant sources are limited, existing research points to its significant antioxidant and anti-inflammatory potential.
Antioxidant Activity: Delta-7-avenasterol has been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress implicated in various chronic diseases. It can reduce temperature-induced oxidation of oils, indicating its potential as a natural antioxidant in various formulations.[1]
Anti-inflammatory Activity: Phytosterols, including delta-7-avenasterol, have demonstrated anti-inflammatory effects. Studies on extracts containing delta-7-avenasterol have shown inhibition of inflammatory markers. For instance, avenanthramides, phenolic compounds found in oats, have been shown to inhibit the NF-κB pathway, a key regulator of inflammation. While not directly testing isolated delta-7-avenasterol, this suggests a potential mechanism for its anti-inflammatory action.
Enzyme Inhibition and Receptor Binding: Notably, extracts from pumpkin seeds, which are rich in delta-7-sterols, have been found to inhibit 5α-reductase and bind to the androgen receptor. This activity is significant for research into conditions like benign prostatic hyperplasia (BPH).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the analysis and evaluation of delta-7-avenasterol.
Extraction and Quantification of Delta-7-Avenasterol
A robust method for the extraction and quantification of delta-7-avenasterol from plant matrices involves the following steps:
-
Saponification: The oil or ground seed sample is saponified using a potassium hydroxide (B78521) solution in ethanol (B145695) to liberate the sterols from their esterified forms.
-
Extraction: The unsaponifiable matter, containing the free sterols, is then extracted using a non-polar solvent such as n-hexane.
-
Purification: The extract is further purified using silica (B1680970) gel column chromatography to separate the sterol fraction from other components.
-
Quantification: The purified sterol fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of individual sterols, including delta-7-avenasterol. An internal standard, such as cholestanol, is typically used for accurate quantification.
In Vitro Anti-inflammatory Assay: Co-culture Model
This protocol assesses the anti-inflammatory potential of delta-7-avenasterol by mimicking the intestinal environment.
-
Cell Culture: A co-culture system is established with human intestinal Caco-2 cells on the apical side and RAW264.7 macrophage cells on the basolateral side of a Transwell insert.
-
Treatment: The test substance (e.g., purified delta-7-avenasterol) is added to the apical side.
-
Inflammatory Challenge: Inflammation is induced in the macrophages on the basolateral side using lipopolysaccharide (LPS).
-
Analysis: The levels of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) are measured in the cell culture supernatant using ELISA. The activation of the NF-κB signaling pathway can also be assessed by measuring the nuclear translocation of the p65 subunit.
In Vivo Topical Anti-inflammatory Assay: TPA-Induced Ear Edema
This animal model is used to evaluate the topical anti-inflammatory effects of delta-7-avenasterol.
-
Animal Model: The assay is typically performed on mice.
-
Induction of Inflammation: A phlogistic agent, 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied to the inner surface of the mouse ear to induce inflammation and edema.
-
Treatment: The test compound, dissolved in a suitable vehicle, is applied topically to the ear before or after TPA application.
-
Measurement of Edema: The thickness of the ear is measured at different time points using a micrometer to quantify the extent of edema.
-
Biochemical Analysis: Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, can be measured in ear tissue homogenates as a marker of inflammation.
Visualizing the Molecular Landscape
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for delta-7-avenasterol analysis.
Caption: Postulated anti-inflammatory signaling pathway.
Conclusion
This guide provides a comparative overview of delta-7-avenasterol from various plant sources, highlighting the significant quantitative differences in its content. Pumpkin seeds emerge as a particularly rich source. While further research is needed to directly compare the biological efficacy of delta-7-avenasterol from these different origins, the provided experimental protocols offer a solid foundation for such investigations. The potential for this phytosterol to modulate inflammatory pathways, such as the NF-κB pathway, underscores its promise as a target for future drug development.
References
A comparative study on the antioxidant potential of various phytosterols
A detailed examination of the antioxidant capabilities of β-sitosterol, campesterol, and stigmasterol (B192456) for researchers, scientists, and drug development professionals.
The relentless pursuit of novel antioxidant compounds has led researchers to a class of plant-derived molecules known as phytosterols (B1254722). Structurally similar to cholesterol, these compounds are integral components of plant cell membranes and are abundant in vegetable oils, nuts, seeds, and grains. Beyond their well-documented cholesterol-lowering effects, emerging evidence highlights their significant antioxidant potential, positioning them as promising candidates for the prevention and management of oxidative stress-related diseases. This guide provides a comparative analysis of the antioxidant potential of three major phytosterols: β-sitosterol, campesterol, and stigmasterol, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of phytosterols can be attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems. In vitro assays are commonly employed to quantify this potential, with metrics such as the half-maximal inhibitory concentration (IC50) and radical scavenging activity percentages providing a basis for comparison.
While a single study directly comparing the IC50 values of purified β-sitosterol, campesterol, and stigmasterol across multiple standardized antioxidant assays remains elusive in the current literature, data from various sources offer valuable insights. It is important to note that direct comparison of values between different studies should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Antioxidant Activity of Various Phytosterols
| Phytosterol | Assay | Result | Source |
| β-Sitosterol | DPPH Radical Scavenging | 77.6% scavenging activity | |
| Stigmasterol | DPPH Radical Scavenging | 60.9% scavenging activity | |
| β-Sitosterol | H₂O₂ Scavenging | Concentration-dependent scavenging (9% at 12.5 µg/ml to 71.66% at 1000 µg/ml) | |
| Campesterol | 5-alpha reductase inhibition (IC50) | 15.75 ± 5.56 µM | |
| β-Sitosterol | 5-alpha reductase inhibition (IC50) | 3.24 ± 0.32 µM | |
| Stigmasterol | 5-alpha reductase inhibition (IC50) | 31.89 ± 4.26 µM |
Note: The 5-alpha reductase inhibition data is included to provide a comparative context of the biological activity of these phytosterols, although it is not a direct measure of antioxidant potential.
The available data suggests that β-sitosterol may possess superior radical scavenging activity compared to stigmasterol. Further research directly comparing the antioxidant capacities of these and other phytosterols under identical experimental conditions is warranted to establish a definitive hierarchy of potency.
Unraveling the Mechanism: Signaling Pathways
Phytosterols exert their antioxidant effects not only through direct interaction with reactive oxygen species (ROS) but also by modulating key intracellular signaling pathways that govern the expression of antioxidant enzymes. One of the most critical pathways in this context is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like phytosterols, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for a suite of antioxidant and detoxification enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase. This upregulation of the endogenous antioxidant defense system fortifies the cell against oxidative damage.
Caption: Nrf2 signaling pathway activation by phytosterols.
Experimental Protocols
To ensure the reproducibility and validity of findings in antioxidant research, standardized experimental protocols are paramount. Below are detailed methodologies for common in vitro antioxidant assays that can be adapted for the evaluation of phytosterols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test samples (β-sitosterol, campesterol, stigmasterol) dissolved in a suitable solvent (e.g., ethanol, DMSO)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Prepare a series of concentrations of the phytosterol samples and the positive control.
-
Reaction Mixture: In a microplate well or cuvette, add a specific volume of the sample solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 or 1:2 (sample:DPPH).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing the solvent and the DPPH solution should also be measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
Caption: Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test samples and positive control
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the phytosterol sample to a larger volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion and Future Directions
The available evidence strongly suggests that phytosterols, particularly β-sitosterol, campesterol, and stigmasterol, are compounds with significant antioxidant potential. Their ability to both directly scavenge free radicals and enhance the endogenous antioxidant defense system through pathways like Nrf2 makes them compelling subjects for further investigation in the context of oxidative stress-related pathologies.
To advance our understanding and facilitate the potential application of these compounds in drug development, future research should prioritize direct, head-to-head comparative studies of purified phytosterols using a battery of standardized antioxidant assays. Furthermore, elucidating the precise molecular interactions and structure-activity relationships that govern their antioxidant efficacy will be crucial for optimizing their therapeutic potential. As our knowledge in this area grows, phytosterols may emerge as key players in the next generation of natural antioxidant-based therapies.
Validating Cholesterol-Lowering Efficacy: A Comparative Analysis of Beta-Sitosterol, Atorvastatin, and Ezetimibe in Animal Models
A note on delta-7-avenasterol: While the focus of this guide is to provide a framework for validating the cholesterol-lowering efficacy of emerging compounds like delta-7-avenasterol, a comprehensive literature review reveals a scarcity of specific preclinical data for this particular phytosterol. To illustrate the required comparative analysis, this guide utilizes beta-sitosterol (B1209924) , a well-researched and structurally related phytosterol, as a proxy. The data and mechanisms presented for beta-sitosterol serve as a representative example of how a novel phytosterol could be evaluated against current standard-of-care treatments.
Executive Summary
This guide offers a comparative overview of the cholesterol-lowering effects of the phytosterol beta-sitosterol, the statin atorvastatin (B1662188), and the cholesterol absorption inhibitor ezetimibe (B1671841), based on findings from animal models of hypercholesterolemia. Beta-sitosterol, like ezetimibe, primarily functions by inhibiting the intestinal absorption of cholesterol.[1] In contrast, atorvastatin's main mechanism is the inhibition of endogenous cholesterol synthesis. This document presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Comparative Efficacy in Animal Models
The following table summarizes the quantitative effects of beta-sitosterol, atorvastatin, and ezetimibe on key lipid parameters in various rodent models. It is important to acknowledge that these data are collated from separate studies, and direct head-to-head comparisons in a single study are limited. The observed efficacy can be influenced by factors such as the animal species, the composition of the hypercholesterolemic diet, the duration of the treatment, and the administered dosage.
| Compound | Animal Model | Dosage | Treatment Duration | Total Cholesterol Reduction (%) | LDL-C Reduction (%) | HDL-C Change |
| Beta-Sitosterol | Rats | 20 mg/kg/day | 30 days | Significant Reduction | Not Specified | Not Specified |
| Hamsters | 0.2% of diet | - | ~19.8% | Not Specified | Not Specified | |
| Rats (with 0.5% stigmasterol) | 0.5% of diet | 6 weeks | ~11% | Not Specified | No significant change | |
| Atorvastatin | Rats (Type 2 Diabetic) | 40 mg/kg/day | 4 weeks | Significant Reduction | Significant Reduction | Significant Increase |
| Rats (Hyperlipidemic) | 4.0 mg/kg/day | 4 weeks | Significant Reduction | Significant Reduction | Significant Increase | |
| Ezetimibe | Mice (ApoE knockout) | 5 mg/kg/day | 6 months | ~61% | Significant Reduction | Increase |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section outlines typical experimental procedures for inducing high cholesterol in animal models and for the administration of the compounds evaluated in this guide.
Induction of Hypercholesterolemia
A diet-induced model is commonly employed to study hypercholesterolemia in rodents.
-
Animal Models: Male Wistar rats or C57BL/6 mice are frequently used.
-
Acclimatization: Animals are typically acclimatized to the laboratory environment for at least one week before the commencement of the study.
-
Hypercholesterolemic Diet: A high-fat, high-cholesterol diet is administered for 4 to 8 weeks. This diet often consists of standard rodent chow supplemented with 1-2% cholesterol, 10-20% fat (such as lard or coconut oil), and may include 0.5% cholic acid to promote the development of hypercholesterolemia.
-
Blood Sampling: Blood samples are collected at the beginning and end of the study to determine the lipid profile, including total cholesterol, LDL-C, HDL-C, and triglycerides.
Compound Administration
-
Beta-Sitosterol:
-
Atorvastatin:
-
Ezetimibe:
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Mechanism of Action: Cholesterol Absorption and Synthesis
The cholesterol-lowering activities of beta-sitosterol, ezetimibe, and atorvastatin are governed by distinct molecular mechanisms.
Beta-sitosterol and ezetimibe both target the absorption of cholesterol in the small intestine. They competitively inhibit the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for intestinal cholesterol uptake.[1] This results in reduced cholesterol absorption and increased fecal excretion.
Atorvastatin, on the other hand, acts primarily in the liver. It is a competitive inhibitor of HMG-CoA reductase, the enzyme that catalyzes the rate-limiting step in cholesterol biosynthesis.
Caption: Mechanisms of action for cholesterol-lowering compounds.
Regulation of Cellular Cholesterol Homeostasis
The reduction of intracellular cholesterol by these compounds triggers compensatory mechanisms regulated by key transcription factors, primarily SREBP-2 and LXR.
-
SREBP-2 (Sterol Regulatory Element-Binding Protein 2): A decrease in intracellular cholesterol activates SREBP-2. The activated SREBP-2 moves to the nucleus and increases the transcription of genes responsible for cholesterol synthesis (e.g., HMGCR) and uptake (e.g., LDLR). The upregulation of the LDL receptor (LDLR) enhances the clearance of LDL-C from the circulation, a key therapeutic effect.
-
LXR (Liver X Receptor): LXRs are activated by oxysterols, which are cholesterol metabolites. When cellular cholesterol levels are high, LXR activation promotes the expression of genes involved in cholesterol efflux (like ABCA1 and ABCG1) and the conversion of cholesterol to bile acids for excretion. The interaction of phytosterols (B1254722) with LXR is an active area of investigation.[8]
Caption: SREBP-2 mediated regulation of cholesterol homeostasis.
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study designed to compare the efficacy of cholesterol-lowering compounds in an animal model.
Caption: Workflow for a comparative preclinical cholesterol study.
References
- 1. What is the mechanism of Sitosterol? [synapse.patsnap.com]
- 2. β-Sitosterol Reduces the Content of Triglyceride and Cholesterol in a High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease Zebrafish (Danio rerio) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and adverse reaction to different doses of atorvastatin in the treatment of type II diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Endogenous sterol metabolites regulate growth of EGFR/KRAS-dependent tumors via LXR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Delta-7-Avenasterol Bioavailability in Relation to Other Phytosterols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of delta-7-avenasterol and other common phytosterols (B1254722), including beta-sitosterol (B1209924), campesterol (B1663852), and stigmasterol. While robust data exists for the major phytosterols, direct comparative studies on delta-7-avenasterol are notably absent in the current scientific literature. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of sterol absorption and metabolism.
Executive Summary
Phytosterols, as a class of compounds, generally exhibit low oral bioavailability in humans, typically less than 5%. This is attributed to their limited absorption by intestinal cells and efficient efflux back into the intestinal lumen. Among the well-studied phytosterols, campesterol demonstrates the highest absorption rate, followed by beta-sitosterol and stigmasterol.
Direct quantitative data on the bioavailability of delta-7-avenasterol is not available. However, based on its structural similarity to other phytosterols, it is presumed to have a similarly low bioavailability. Its primary recognized role in biological systems is as an intermediate in the biosynthesis of other sterols, such as stigmasterol. It is also reported to possess antioxidant properties.
Quantitative Comparison of Sterol Bioavailability
The following table summarizes the known bioavailability and absorption data for major phytosterols. It is important to note the absence of specific data for delta-7-avenasterol.
| Sterol | Oral Bioavailability/Absorption Rate | Key Pharmacokinetic Parameters | Source |
| Beta-Sitosterol | ~0.51% to <5% | Oral absolute bioavailability: 0.41%; Clearance: 85 ml/h; Volume of distribution: 46 L.[1] | [1] |
| Campesterol | ~1.9% to ~5% | Better absorbed than β-sitosterol.[1] | [1] |
| Stigmasterol | Least absorbed of the common phytosterols. | --- | [1] |
| Delta-7-Avenasterol | Data Not Available | Data Not Available |
Experimental Protocols for Determining Sterol Bioavailability
The assessment of phytosterol bioavailability typically involves both in vivo and in vitro experimental models.
In Vivo Rodent Model for Bioavailability Assessment
This protocol describes a common method for determining the bioavailability of a test sterol in a rodent model, such as Wistar rats.
-
Animal Acclimatization and Diet: Male Wistar rats are acclimatized for one week, with free access to a standard chow diet and water.
-
Dosing: Rats are divided into groups and orally administered the test sterol (e.g., delta-7-avenasterol) or a control vehicle. The sterol is typically dissolved in a suitable vehicle like corn oil.
-
Blood Sampling: Blood samples are collected via the tail vein at predetermined time points (e.e., 0, 1, 2, 3, 4, 6, 8, 12, and 24 hours) after administration.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sterol Extraction from Plasma:
-
To 1 mL of plasma, an internal standard (e.g., epicoprostanol) is added.
-
Saponification is performed by adding ethanolic potassium hydroxide (B78521) and heating to hydrolyze any sterol esters.
-
The non-saponifiable fraction containing the free sterols is extracted with an organic solvent like n-hexane.
-
The organic layer is evaporated to dryness under a stream of nitrogen.
-
-
Derivatization: The extracted sterols are derivatized to enhance their volatility for gas chromatography analysis. This is typically achieved by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating.
-
Quantification by GC-MS: The derivatized sterols are quantified using a gas chromatograph coupled with a mass spectrometer (GC-MS). The instrument is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity. A calibration curve is generated using known concentrations of the derivatized sterol standard.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life.
In Vitro Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized intestinal epithelial cells and is a widely accepted in vitro model for predicting intestinal drug and nutrient absorption.
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with fetal bovine serum and antibiotics) and seeded onto permeable Transwell® inserts. The cells are maintained for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.
-
Permeability Assay:
-
The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution) in both the apical (AP) and basolateral (BL) chambers of the Transwell® insert.
-
The test sterol, dissolved in a suitable vehicle (often with a solubilizing agent like cyclodextrin), is added to the AP chamber (for absorption studies) or the BL chamber (for efflux studies).
-
Samples are collected from the receiver chamber (BL for absorption, AP for efflux) at various time points.
-
-
Quantification: The concentration of the sterol in the collected samples is quantified using a sensitive analytical method like LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value, which represents the rate of transport across the cell monolayer, is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the sterol in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the sterol in the donor chamber.
-
Signaling Pathways and Biological Roles
While the bioavailability of delta-7-avenasterol is not well-defined, it plays a crucial role as a precursor in the biosynthesis of other important phytosterols. It is also suggested to have antioxidant properties, although the specific signaling pathways it modulates are not well-elucidated.
The general mechanism for the low bioavailability of all phytosterols involves their interaction with key transport proteins in the enterocytes.
References
Correlating delta-7-avenasterol levels with specific health outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of delta-7-avenasterol, a phytosterol found in various plant sources, and other well-researched phytosterols (B1254722). While research on delta-7-avenasterol is not as extensive as for compounds like beta-sitosterol (B1209924), this document summarizes the current understanding of its biological activities and potential health outcomes, supported by available experimental data and methodologies.
Overview of Delta-7-Avenasterol and Comparative Phytosterols
Delta-7-avenasterol is a naturally occurring phytosterol found in oats, olive oil, and other plant-based foods.[1][2] Like other phytosterols, it is structurally similar to cholesterol and is recognized for its antioxidant properties.[2][3] It also serves as a key intermediate in the biosynthesis of other important plant sterols, such as stigmasterol (B192456). In contrast, beta-sitosterol, campesterol, and stigmasterol are the most abundant phytosterols in the human diet and have been the subject of numerous clinical studies.[4]
This guide will focus on comparing the known attributes of delta-7-avenasterol with those of the more extensively studied beta-sitosterol, particularly in the context of antioxidant activity, anti-inflammatory effects, and cholesterol metabolism.
Comparative Analysis of Health Outcomes
The current body of scientific literature provides limited direct evidence from human clinical trials specifically correlating delta-7-avenasterol levels with health outcomes. However, its established antioxidant properties and its role in phytosterol metabolism suggest potential health benefits. The following tables compare the available information on delta-7-avenasterol with the well-documented effects of beta-sitosterol.
Antioxidant Activity
Phytosterols are known to possess antioxidant properties that can neutralize harmful free radicals. While specific quantitative data for delta-7-avenasterol is limited, its general antioxidant activity has been noted.[2][3] Beta-sitosterol, on the other hand, has been more extensively studied for its antioxidant potential.
Table 1: Comparison of Antioxidant Properties
| Phytosterol | Experimental Model | Key Findings | Reference |
| Delta-7-Avenasterol | General observations | Noted for its antioxidant properties. | [2][3] |
| Beta-Sitosterol | DPPH radical scavenging assay | Exhibited significant free radical scavenging activity. At 100 µg/mL, beta-sitosterol showed 80% inhibition. | [1] |
| Hydrogen peroxide scavenging assay | Demonstrated hydrogen peroxide scavenging ability. At 100 µg/mL, beta-sitosterol showed approximately 48% inhibition. | [1] |
Anti-inflammatory Effects
Chronic inflammation is a key factor in many diseases. Phytosterols, including beta-sitosterol, have been shown to exert anti-inflammatory effects by modulating inflammatory pathways. While a hexane (B92381) extract containing delta-7-avenasterol has been shown to have topical anti-inflammatory activity, the specific contribution of delta-7-avenasterol is not quantified.[5]
Table 2: Comparison of Anti-inflammatory Properties
| Phytosterol | Experimental Model | Key Findings | Reference |
| Delta-7-Avenasterol | Topical application of a plant extract in mice | An extract containing delta-7-avenasterol reduced auricular oedema. | [5] |
| Beta-Sitosterol | LPS-stimulated BV2 microglial cells | Reduced the expression of inflammatory mediators (IL-6, iNOS, TNF-α, COX-2) by inhibiting ERK, p38, and NF-κB pathways. | [6] |
| TNF-α-stimulated human aortic endothelial cells | Inhibited the expression of VCAM-1 and ICAM-1 and attenuated the phosphorylation of NF-κB p65. | [7] | |
| LPS-treated human umbilical vein endothelial cells | Decreased the expression and secretion of inflammatory cytokines (TNF-α, Cox-2, IL-6, IL-1β) by regulating MAPKs and NF-κB signaling pathways. | [8] |
Cholesterol Metabolism
Phytosterols are widely recognized for their ability to lower cholesterol levels by inhibiting its absorption in the intestine. While the direct impact of delta-7-avenasterol on cholesterol metabolism is not well-documented in clinical trials, its structural similarity to cholesterol suggests a competitive inhibition mechanism. Beta-sitosterol's cholesterol-lowering effects are well-established through numerous human studies.[[“]][10][11][12]
Table 3: Comparison of Effects on Cholesterol Levels
| Phytosterol | Study Type | Key Findings | Reference |
| Delta-7-Avenasterol | - | No direct clinical trial data available. Its role in cholesterol metabolism is inferred from its chemical structure and its function as a phytosterol. | - |
| Beta-Sitosterol | Human Clinical Trial | Supplementation led to a significant reduction in total cholesterol (by ~9–13%) and LDL cholesterol (by ~15–20%). | [[“]] |
| Human Clinical Trial | 12-18 g/day of beta-sitosterol resulted in sustained reductions of serum cholesterol and beta-lipoprotein lipid. | [10] | |
| Randomized Controlled Trial | 900 mg of beta-sitosterol supplement twice a day along with a fat-modified diet significantly lowered serum total cholesterol, triglycerides, and LDL. | [11] |
Signaling Pathways and Experimental Workflows
Phytosterol Biosynthesis Pathway
Delta-7-avenasterol is a crucial intermediate in the biosynthesis of other phytosterols, such as stigmasterol. Understanding this pathway provides context for its biological role.
References
- 1. In-Vitro Antioxidant Potential of Beta-Sitosterol: A Preface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy Delta 7-avenasterol (EVT-15006436) [evitachem.com]
- 4. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical antiinflammatory activity of phytosterols isolated from Eryngium foetidum on chronic and acute inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-sitosterol exhibits anti-inflammatory activity in human aortic endothelial cells [pubmed.ncbi.nlm.nih.gov]
- 8. β-Sitosterol Suppresses LPS-Induced Cytokine Production in Human Umbilical Vein Endothelial Cells via MAPKs and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. ahajournals.org [ahajournals.org]
- 11. jptcp.com [jptcp.com]
- 12. drugs.com [drugs.com]
Safety Operating Guide
Navigating the Disposal of Delta 7-Avenasterol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Delta 7-avenasterol, understanding the proper disposal procedures is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential.[1] This guide provides a procedural, step-by-step approach to ensure the safe and compliant disposal of this compound.
Core Principles of Chemical Waste Management
The foundation of proper chemical disposal lies in a comprehensive understanding of the substance's properties and the applicable regulations. For this compound, the Safety Data Sheet (SDS) is the primary source of information. Key takeaways from available SDS documents include:
-
Non-Hazardous Classification : According to supplier information, this compound is not subject to classification as a hazardous substance.[1]
-
General Precautions : Despite its non-hazardous nature, standard chemical handling precautions should always be observed.[1] This includes preventing the substance from entering drains or surface and ground water.[1][2]
Step-by-Step Disposal Protocol
The following workflow outlines the recommended procedure for the disposal of this compound.
1. Consultation and Assessment:
-
Always begin by reviewing the most current Safety Data Sheet (SDS) for this compound.
-
Assess whether the waste is pure this compound or if it has been mixed with other chemicals. If contaminated with hazardous substances, it must be treated as hazardous waste.
2. Collection and Containment:
-
Collect waste this compound in a suitable, closed container that is clearly labeled.[2]
-
For the solid form of the compound, it is important to "pick up and arrange disposal without creating dust."[2] This can be achieved by carefully sweeping and shoveling the material.[2]
3. Adherence to Institutional and Local Guidelines:
-
While the substance itself is not classified as hazardous, disposal must be in accordance with your institution's specific waste management policies and local regulations.
-
Do not discharge this compound into sewers or waterways.[1][2]
4. Final Disposal:
-
Hand over the properly contained and labeled waste to your institution's Environmental Health and Safety (EHS) department or their designated waste management contractor.
Safety and Handling Considerations
While no special personal protective equipment is required for handling this compound under normal conditions, it is good laboratory practice to always wear standard PPE, including gloves and safety glasses.[1] In case of a spill, the area should be cleaned up mechanically.[1]
By following these procedural steps, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Essential Safety and Logistical Information for Handling Delta 7-avenasterol
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Delta 7-avenasterol, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance for transport, adherence to rigorous laboratory safety practices is essential to ensure a safe working environment and maintain the integrity of your research.[1][2]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Chemical Formula | C₂₉H₄₈O |
| Molecular Weight | 412.7 g/mol |
| Physical State | Solid powder |
| Solubility | Soluble in DMSO.[3] Chloroform, Dichloromethane, Ethyl Acetate, Acetone, etc.[4][5] |
| Storage Temperature | Long-term: -20°C; Short-term: 2-8°C[1][3][4] |
| Stability | Stable under recommended storage conditions.[1] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for each specific experimental protocol. The following table outlines the minimum recommended PPE for handling this compound, with enhanced precautions for procedures involving fine powders or the potential for aerosolization.
| Activity | Recommended PPE | Rationale |
| General Handling | • Laboratory coat• Safety glasses with side shields• Nitrile gloves | Provides a basic barrier against skin contact and eye splashes during routine handling. |
| Weighing and Dispensing (Powders) | • Full-face respirator or a combination of safety goggles and a face shield• Disposable gown with closed cuffs• Double nitrile gloves• Disposable sleeve covers | Minimizes the risk of inhaling fine particles and prevents skin contact with the powder. Double gloving provides an additional layer of protection. |
| Solution Preparation | • Chemical fume hood or other ventilated enclosure• Laboratory coat• Safety glasses with side shields or chemical splash goggles• Single pair of nitrile gloves | Reduces the risk of splashes and spills, and contains any potential vapors from the solvent. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and preventing contamination.
1. Preparation:
-
Designated Area: All work involving this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control the dispersal of fine particles.
-
Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible.
-
Waste Containers: Have clearly labeled, dedicated waste containers for solid and liquid waste contaminated with this compound.
2. Weighing and Dispensing:
-
Containment: When weighing the solid, use a tared weigh paper or a container within a chemical fume hood or ventilated enclosure.
-
Minimize Dust: Handle the powder gently to minimize the creation of airborne dust.
3. Solution Preparation:
-
Solvent Addition: Slowly add the solvent to the solid to prevent splashing.
-
Sealing: Ensure the container is securely sealed before removing it from the fume hood.
4. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound using an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Check for and remove any contact lenses. Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.
1. Waste Segregation:
-
Collect all materials contaminated with this compound, including unused solid compound, solutions, contaminated gloves, weigh papers, and pipette tips, in a dedicated and clearly labeled hazardous waste container.
2. Container Labeling:
-
The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".
3. Disposal Procedure:
-
Dispose of the waste through a certified hazardous waste disposal service in accordance with all local, state, and federal regulations.[1]
-
Do not dispose of this compound down the drain or in the regular trash.
4. Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once clean, the container can be disposed of in the regular trash after defacing the label.
Caption: Safe handling workflow for this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
